2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-(dimethoxymethyl)-6-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-9-4-5-10(12(15-2)16-3)14-11(9)13-7-8/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLITSAOGZOQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(C=C2)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673620 | |
| Record name | 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-56-2 | |
| Record name | 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine. While experimental data for this particular compound is limited in publicly available literature, this document consolidates known information and provides a framework for its synthesis and characterization based on established methodologies for related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of novel heterocyclic compounds.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a fused bicyclic system of two pyridine rings. The core 1,8-naphthyridine structure is of significant interest due to its versatile biological activities.[1][2][3] The substituents at the 2- and 6-positions—a dimethoxymethyl group and a methyl group, respectively—are expected to modulate the compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. The dimethoxymethyl group can serve as a protected aldehyde, offering a handle for further synthetic transformations, while the methyl group can influence solubility and metabolic stability.
Physicochemical Properties
Precise experimental determination of all physicochemical properties for this compound is not extensively documented. The following table summarizes available data, including predicted values, to provide a foundational profile for this compound.
| Property | Value / Predicted Value | Source / Method |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [Chemical Supplier Data] |
| Molecular Weight | 218.25 g/mol | [Chemical Supplier Data] |
| CAS Number | 1203499-56-2 | [Chemical Supplier Data] |
| Appearance | Solid (predicted) | General observation for similar compounds |
| Melting Point | Not available. | Experimental determination required.[4][5][6][7] |
| Boiling Point | 303.5 ± 37.0 °C (Predicted) | [Computational Prediction] |
| Solubility | Insoluble in water (predicted). Soluble in organic solvents like DMSO and DMF. | General solubility trends for naphthyridines.[8][9][10][11][12] |
| pKa | Not available. | Experimental determination required.[13][14][15][16][17] |
| logP (calculated) | 2.22960 (XLogP3) | [Computational Prediction] |
| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [Computational Prediction] |
Causality Behind Property Predictions
-
Solubility: The predominantly aromatic and hydrocarbon structure suggests low solubility in polar solvents like water. The presence of nitrogen and oxygen atoms may impart some polarity, but the overall molecule is expected to be more soluble in organic solvents.[8][9][10][11][12]
-
logP: The positive calculated logP value indicates a higher preference for a lipophilic environment over an aqueous one, which is a critical parameter in predicting drug absorption and membrane permeability.[18][19][20]
Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic pathway could involve the condensation of a 2-amino-6-methylnicotinaldehyde derivative with a compound containing an activated methylene group, followed by the introduction or modification of the dimethoxymethyl moiety.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol for Synthesis (Generalized)
-
Step 1: Synthesis of a Suitable Precursor. A substituted 2-aminopyridine, such as 2-amino-6-methylnicotinaldehyde, would be a key starting material. This can often be synthesized from commercially available pyridines through a series of functional group manipulations.
-
Step 2: Condensation and Cyclization. The amino-aldehyde precursor is reacted with a compound containing an active methylene group (e.g., a malonate derivative) in the presence of a base catalyst. The reaction mixture is typically heated to facilitate the condensation and subsequent intramolecular cyclization to form the 1,8-naphthyridine ring.
-
Step 3: Introduction of the Dimethoxymethyl Group. If not already incorporated, the dimethoxymethyl group can be introduced. This might involve the conversion of a precursor functional group (e.g., an aldehyde) to the acetal under acidic conditions with methanol.
-
Step 4: Purification. The crude product is purified using standard techniques such as column chromatography on silica gel.
-
Step 5: Characterization. The structure and purity of the final compound are confirmed by spectroscopic methods.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group, a singlet for the methoxy protons, and a signal for the acetal proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 1,8-naphthyridine ring system.[21][22]
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbons of the naphthyridine core, the methyl carbon, the methoxy carbons, and the acetal carbon.[21][22]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.25 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H aromatic and aliphatic stretching, C=N and C=C stretching of the aromatic rings, and C-O stretching of the acetal group.
Potential Applications in Drug Discovery
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][2][3] Derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Some 1,8-naphthyridine derivatives act as topoisomerase inhibitors or kinase inhibitors, crucial targets in cancer therapy.[3]
-
Antimicrobial Activity: The foundational quinolone antibiotics, such as nalidixic acid, are based on a related naphthyridinone core, highlighting the potential of this scaffold in developing new anti-infective agents.
-
Anti-inflammatory and Analgesic Effects: Various derivatives have shown promise in modulating inflammatory pathways.
The specific biological activity of this compound has not been reported. However, its structure suggests it could be a valuable intermediate for the synthesis of a library of compounds to be screened for various biological targets. The dimethoxymethyl group, as a masked aldehyde, allows for further chemical modifications to explore structure-activity relationships (SAR).
Caption: Potential workflow for exploring the biological activity of this compound.
Conclusion
This compound is a molecule of interest within the broader, biologically significant class of 1,8-naphthyridines. While a complete experimental physicochemical profile is not yet available, this guide provides a consolidated overview of its known and predicted properties. The synthetic strategies and characterization methods outlined herein offer a practical framework for researchers to produce and validate this compound. Its potential as a versatile synthetic intermediate underscores its value in the ongoing quest for novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its properties and explore its biological potential.
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Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
An In-depth Technical Guide to 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine framework is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[1][2] Its rigid, planar geometry and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets. Derivatives of 1,8-naphthyridine have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
This guide focuses on a specific, highly versatile derivative: This compound . This compound serves as a crucial building block in synthetic chemistry, primarily due to the dimethoxymethyl group, which acts as a protected aldehyde. This feature allows for the stable storage and handling of the molecule, with the latent aldehyde functionality ready to be unmasked for subsequent, high-yield chemical transformations. Its CAS Number is 1203499-56-2 .[4]
PART 1: Core Compound Profile and Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1203499-56-2 | [4] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [4] |
| Molecular Weight | 218.25 g/mol | [4] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=N2)C(OC)OC | |
| InChI Key | InChI=1S/C12H14N2O2/c1-8-6-9-4-5-10(12(15-2)16-3)14-11(9)13-7-8/h4-7,12H,1-3H3 | [4] |
| Storage | Room temperature, under inert gas (e.g., Argon) | [5] |
Spectroscopic Characterization
While a specific experimental spectrum for this exact compound is not publicly available, characterization would follow standard analytical protocols for organic molecules. Based on its structure and data from analogous compounds, the expected spectroscopic data would be:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group at C6, a singlet for the methoxy protons of the acetal, and a singlet for the acetal proton. The precise chemical shifts would provide confirmation of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would reveal the number of unique carbon environments, including signals for the aromatic carbons, the methyl carbon, the methoxy carbons, and the acetal carbon.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, matching the molecular formula C₁₂H₁₄N₂O₂.
-
IR (Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands for C-H, C=C, C=N, and C-O bonds, consistent with the molecule's structure.
PART 2: Synthesis and Mechanistic Considerations
The synthesis of 1,8-naphthyridine derivatives often involves multicomponent reactions or condensation strategies that efficiently construct the bicyclic core.[6] A plausible and efficient route for synthesizing this compound would leverage the well-established Friedländer annulation.
Proposed Synthetic Pathway: The Friedländer Annulation
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester) to form a quinoline or, in this case, a naphthyridine ring.
Causality behind Experimental Choices:
-
Starting Materials: The synthesis logically begins with 2-amino-6-methylnicotinaldehyde (or a protected precursor). This molecule provides the pre-formed pyridine ring containing the necessary amine and aldehyde functionalities in the correct ortho-relationship for cyclization. The second component, 1,1-dimethoxy-3-butanone, provides the remaining atoms needed to complete the second ring, along with the desired dimethoxymethyl group already in place.
-
Catalyst: A base catalyst, such as potassium hydroxide (KOH) or sodium ethoxide, is typically used to deprotonate the active methylene group of the butanone, initiating the condensation cascade. An acid catalyst can also be employed in some variations.
-
Reaction Conditions: The reaction is often performed at elevated temperatures in a suitable solvent like ethanol or dioxane to drive the condensation and subsequent cyclization/dehydration steps to completion.
Visualization: Synthetic Workflow
Caption: Proposed Friedländer synthesis of the target compound.
PART 3: Applications in Drug Discovery - A Versatile Chemical Hub
The primary value of this compound in drug development lies in its function as a strategic intermediate. The dimethoxymethyl group is a stable acetal that serves as a protecting group for an aldehyde.
Deprotection: Unmasking the Reactive Aldehyde
The acetal can be easily and cleanly hydrolyzed under mild acidic conditions to yield the corresponding aldehyde, 6-methyl-1,8-naphthyridine-2-carbaldehyde. This transformation is critical as it opens the door to a vast array of subsequent chemical modifications.
Protocol: Acetal Deprotection to Form Aldehyde
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl, e.g., 2N solution) or p-toluenesulfonic acid (p-TSA). The choice of acid depends on the substrate's sensitivity to other functional groups.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.
Derivatization: Building Molecular Complexity
The unmasked aldehyde is a versatile functional handle for introducing diverse chemical moieties, which is essential for exploring the structure-activity relationship (SAR) in a drug discovery campaign.
Visualization: Derivatization Workflow
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A Predictive Spectroscopic Guide to 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine (CAS 1203499-56-2).[1][2][3][4][5] As a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. In the absence of publicly available experimental spectra, this guide leverages data from analogous 1,8-naphthyridine derivatives to forecast the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data. Furthermore, it outlines the standard experimental protocols for acquiring this data, offering a comprehensive resource for researchers working with this or structurally related compounds.
Introduction
The 1,8-naphthyridine core is a privileged heterocyclic motif, with its derivatives exhibiting a wide array of biological activities. The title compound, this compound, with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol , presents an interesting substitution pattern.[1] The dimethoxymethyl group at the 2-position serves as a masked aldehyde, offering a versatile handle for further synthetic transformations, while the methyl group at the 6-position can influence the molecule's electronic properties and steric profile.
Accurate structural elucidation through spectroscopic methods is the cornerstone of chemical research and development. This guide aims to provide a robust predictive framework for the spectroscopic characterization of this compound, thereby facilitating its identification, purity assessment, and the rational design of future experiments.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Experimental Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source would be the instrument of choice. ESI is a soft ionization technique that is well-suited for the analysis of polar, nitrogen-containing heterocyclic compounds.
-
Sample Preparation: A dilute solution of the compound (approximately 1 µg/mL) would be prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data would be acquired in positive ion mode, as the nitrogen atoms in the 1,8-naphthyridine ring are readily protonated.
-
Data Analysis: The resulting mass spectrum would be analyzed to identify the protonated molecule [M+H]⁺ and any significant fragment ions.
Predicted Mass Spectrum
The predicted key ions in the ESI-MS spectrum of this compound are summarized in Table 1.
| Predicted Ion | Formula | Predicted m/z | Interpretation |
| [M+H]⁺ | [C12H15N2O2]⁺ | 219.1128 | Protonated molecule |
| [M-OCH3]⁺ | [C11H12N2O]⁺ | 188.0944 | Loss of a methoxy group |
| [M-CH(OCH3)2]⁺ | [C8H8N2]⁺ | 132.0682 | Loss of the dimethoxymethyl group |
The high-resolution mass of the protonated molecule is a critical piece of data for confirming the elemental composition. The fragmentation pattern can provide valuable structural insights. The initial loss of a methoxy radical or methanol is a common fragmentation pathway for acetals. Subsequent fragmentation could involve the loss of the entire dimethoxymethyl substituent.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Experimental Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.
-
Sample Preparation: The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands would be correlated with the presence of specific functional groups and vibrational modes of the molecule.
Predicted IR Spectrum
The predicted characteristic IR absorption bands for this compound are presented in Table 2. These predictions are based on the analysis of structurally similar aromatic and heterocyclic compounds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium | C-H stretching (aliphatic -CH3 and -OCH3) |
| 1620-1580 | Strong | C=N and C=C stretching (naphthyridine ring) |
| 1500-1400 | Medium | C=C stretching (naphthyridine ring) |
| 1150-1050 | Strong | C-O stretching (acetal) |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
The IR spectrum is expected to be dominated by strong absorptions corresponding to the C=N and C=C stretching vibrations of the 1,8-naphthyridine ring system and the C-O stretching of the dimethoxymethyl group.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of the signals, the connectivity and spatial arrangement of atoms can be determined.
Predicted Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
-
Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: A suite of NMR experiments would be performed, including:
-
¹H NMR for proton chemical shifts, integrations, and coupling patterns.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for determining long-range ¹H-¹³C correlations and confirming the connectivity of the molecule.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are detailed in Table 3. The numbering scheme used for the predictions is shown in Figure 1.
Figure 1: Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.5 - 7.7 | d | 8.0 - 9.0 | 1H |
| H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 | 1H |
| H-5 | 7.2 - 7.4 | d | 8.0 - 9.0 | 1H |
| H-7 | 8.3 - 8.5 | d | 8.0 - 9.0 | 1H |
| CH(OCH₃)₂ | 5.5 - 5.7 | s | - | 1H |
| OCH₃ | 3.4 - 3.6 | s | - | 6H |
| CH₃ | 2.5 - 2.7 | s | - | 3H |
The aromatic protons are expected to appear as doublets due to coupling with their adjacent protons on the same ring. The acetal proton will be a singlet, and the two methoxy groups will likely be equivalent, giving rise to a single singlet integrating to six protons. The methyl group at the 6-position will also be a singlet.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 4.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-4a | 150 - 155 |
| C-5 | 120 - 125 |
| C-6 | 145 - 150 |
| C-7 | 130 - 135 |
| C-8a | 155 - 160 |
| CH(OCH₃)₂ | 100 - 105 |
| OCH₃ | 50 - 55 |
| CH₃ | 20 - 25 |
The quaternary carbons (C-2, C-4a, C-6, and C-8a) are expected to be downfield. The acetal carbon will have a characteristic chemical shift in the 100-105 ppm range.
Figure 2: Predicted ¹H-¹³C HMBC Correlations
Sources
Crystal structure of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
An In-Depth Technical Guide to the Anticipated Crystal Structure of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview of its anticipated crystal structure and the methodologies for its determination. While a definitive crystal structure for this exact compound is not publicly available, this document leverages crystallographic data from analogous structures to offer predictive insights into its molecular geometry, packing, and intermolecular interactions. Furthermore, detailed protocols for its synthesis, crystallization, and characterization by single-crystal X-ray diffraction are presented, aiming to equip researchers with the foundational knowledge for their own investigations.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, has garnered significant interest in drug discovery due to its versatile biological profile.[1][2] The arrangement of its nitrogen atoms allows for diverse substitution patterns, leading to a broad chemical space for the development of novel therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drugs. X-ray crystallography remains the gold standard for providing this detailed structural information.[3] This guide will provide a predictive analysis of the crystal structure of this compound and a practical framework for its empirical determination.
Predicted Molecular Geometry and Structural Features
Based on the analysis of published crystal structures of similar 1,8-naphthyridine derivatives, several key features of the molecular geometry of this compound can be anticipated.[4][5][6]
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value | Justification |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted naphthyridine derivatives.[5][6] |
| Space Group | P2₁/c or Pca2₁ | These space groups are frequently observed for similar heterocyclic compounds.[6] |
| Unit Cell Dimensions | a ≈ 7-14 Å, b ≈ 7-20 Å, c ≈ 18-26 Å | Based on analogs like 2,7-Dimethyl-1,8-naphthyridine and 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine.[5][6] |
| Z (Molecules per unit cell) | 4 or 8 | Typical for organic molecules of this size.[5][6] |
| Dihedral Angle (between pyridine rings) | < 5° | The 1,8-naphthyridine core is expected to be nearly planar.[5] |
The dimethoxymethyl group at the 2-position is likely to exhibit rotational flexibility around the C2-C(acetal) bond. The precise conformation will be influenced by crystal packing forces and any intramolecular hydrogen bonding. The methyl group at the 6-position is not expected to significantly distort the planarity of the naphthyridine core.
Synthesis and Crystallization: A Practical Workflow
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted 1,8-naphthyridines.[7][8]
Proposed Synthetic Protocol
A potential synthesis could involve the condensation of a suitably substituted aminopyridine with a β-dicarbonyl compound or its equivalent.
dot
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add malonaldehyde bis(dimethyl acetal) (1.2 eq).
-
Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Crystallization Protocol
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.
Step-by-Step Protocol:
-
Solvent Selection: Screen a range of solvents to find a suitable system where the compound has moderate solubility. Common solvents for crystallization of naphthyridine derivatives include chloroform, ethanol, and acetonitrile.[5]
-
Slow Evaporation: Dissolve the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Alternatively, dissolve the compound in a good solvent and place this solution in a larger sealed container with a poor solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them on a filter paper.
Crystal Structure Determination: A Comprehensive Workflow
The following section outlines the standard workflow for determining the crystal structure of a novel compound using single-crystal X-ray diffraction.
dot
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- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
The Dimethoxymethyl Group on the 1,8-Naphthyridine Core: A Gateway to Functional Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of this core is paramount for the development of novel therapeutic agents. The dimethoxymethyl group, serving as a stable and versatile precursor to the formyl group, offers a crucial entry point for a diverse range of chemical transformations at the C2 position of the 1,8-naphthyridine ring. This guide provides a comprehensive exploration of the reactivity of the 2-(dimethoxymethyl)-1,8-naphthyridine, detailing its conversion to the key 1,8-naphthyridine-2-carbaldehyde intermediate and subsequent elaboration into various functional moieties.
The 2-(Dimethoxymethyl)-1,8-naphthyridine: A Protected Aldehyde Synthon
The dimethoxymethyl group is a dimethyl acetal of a formyl group. This protecting group strategy is essential as the direct introduction or presence of a reactive aldehyde can be incompatible with many synthetic steps involved in the construction of the naphthyridine core itself. 2-(Dimethoxymethyl)-1,8-naphthyridine is a stable, crystalline solid that serves as a key intermediate for the controlled release of the highly reactive 1,8-naphthyridine-2-carbaldehyde.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.22 g/mol | |
| Appearance | Solid (predicted) | |
| IUPAC Name | 2-(dimethoxymethyl)-1,8-naphthyridine |
Spectroscopic Characterization (Predicted)
A thorough spectroscopic analysis is crucial for the unambiguous identification of 2-(dimethoxymethyl)-1,8-naphthyridine. Based on data from analogous 1,8-naphthyridine derivatives, the following spectral characteristics are anticipated.[3][4][5]
¹H NMR (400 MHz, CDCl₃):
-
δ 9.1-9.0 (dd, 1H): H7 proton, ortho to the ring nitrogen.
-
δ 8.2-8.1 (dd, 1H): H4 proton.
-
δ 7.5-7.4 (m, 2H): H3 and H5 protons.
-
δ 7.3-7.2 (dd, 1H): H6 proton.
-
δ 5.6 (s, 1H): Acetal proton (CH(OCH₃)₂).
-
δ 3.4 (s, 6H): Methoxy protons (OCH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-155: C2 and C8a.
-
δ 154-150: C8.
-
δ 138-135: C4 and C7.
-
δ 125-120: C3, C4a, C5, and C6.
-
δ 105-100: Acetal carbon (CH(OCH₃)₂).
-
δ 55-50: Methoxy carbons (OCH₃).
Unveiling the Reactivity: Hydrolysis to 1,8-Naphthyridine-2-carbaldehyde
The cornerstone of the dimethoxymethyl group's utility is its facile, acid-catalyzed hydrolysis to the corresponding aldehyde. This deprotection step is typically clean and high-yielding, providing the key intermediate, 1,8-naphthyridine-2-carbaldehyde, for subsequent transformations.
Caption: Acid-catalyzed hydrolysis of the dimethoxymethyl group.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To deprotect 2-(dimethoxymethyl)-1,8-naphthyridine to afford 1,8-naphthyridine-2-carbaldehyde.
Materials:
-
2-(Dimethoxymethyl)-1,8-naphthyridine
-
Tetrahydrofuran (THF) or Acetone
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(dimethoxymethyl)-1,8-naphthyridine in THF or acetone in a round-bottom flask.
-
Add 2M HCl dropwise to the solution while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,8-naphthyridine-2-carbaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Yield: >90%
A Versatile Intermediate: Reactions of 1,8-Naphthyridine-2-carbaldehyde
The generated 1,8-naphthyridine-2-carbaldehyde is a versatile building block that can undergo a variety of classical carbonyl reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Caption: Key reactions of 1,8-naphthyridine-2-carbaldehyde.
Knoevenagel Condensation: Formation of C=C Bonds
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting the aldehyde with an active methylene compound in the presence of a weak base to yield an α,β-unsaturated product.[6][7][8] This reaction is particularly useful for introducing electron-withdrawing groups and extending the conjugation of the naphthyridine system.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-(1,8-naphthyridin-2-yl)methylene)malononitrile.
Materials:
-
1,8-Naphthyridine-2-carbaldehyde
-
Malononitrile
-
Ethanol or Isopropanol
-
Piperidine (catalytic amount)
Procedure:
-
To a solution of 1,8-naphthyridine-2-carbaldehyde in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature.
-
The product often precipitates from the reaction mixture upon formation.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Expected Yield: 85-95%[9]
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[10] By choosing the appropriate phosphonium ylide, a wide variety of substituted vinyl-1,8-naphthyridines can be prepared, which are valuable intermediates for further functionalization.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
Objective: To synthesize 2-vinyl-1,8-naphthyridine.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,8-Naphthyridine-2-carbaldehyde
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0 °C and add n-BuLi dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the ylide solution to 0 °C and add a solution of 1,8-naphthyridine-2-carbaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Quench the reaction with saturated ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Expected Yield: 60-80% (dependent on substrate and conditions)[11]
Reductive Amination: Introduction of Nitrogen-Containing Moieties
Reductive amination is a highly efficient method for the formation of C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[12][13][14] This reaction is of great importance in drug discovery for the synthesis of bioactive amine-containing molecules.
Experimental Protocol: Reductive Amination with Aniline
Objective: To synthesize N-(1,8-naphthyridin-2-ylmethyl)aniline.
Materials:
-
1,8-Naphthyridine-2-carbaldehyde
-
Aniline
-
1,2-Dichloroethane (DCE) or Methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 1,8-naphthyridine-2-carbaldehyde and aniline in DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature until the starting materials are consumed as monitored by TLC.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Expected Yield: 70-90%[15]
Conclusion
The dimethoxymethyl group on the 1,8-naphthyridine core is a synthetically valuable handle that provides a stable and reliable route to the versatile 1,8-naphthyridine-2-carbaldehyde intermediate. The subsequent high-yielding transformations, including Knoevenagel condensation, Wittig olefination, and reductive amination, open up a vast chemical space for the development of novel 1,8-naphthyridine derivatives. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic system and to design and synthesize new molecules with potential therapeutic applications.
References
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Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][6][16]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][6][16]. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Bright sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxidative damage of. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (2017, February 22). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). Olefination Reactions. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Dimethoxymethyl)-1,8-naphthyridine. Retrieved from [Link]
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Sci-Hub. (n.d.). Advances in 1,8-Naphthyridines Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]
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The "Magic Methyl" Effect in Miniature: Unlocking the Therapeutic Potential of the 6-Methyl Group on the 1,8-Naphthyridine Scaffold
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] While extensive research has focused on substitutions at various positions of this versatile bicyclic system, the nuanced yet profound influence of a seemingly simple methyl group at the 6-position has emerged as a critical determinant of biological activity and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the multifaceted role of the 6-methyl group in 1,8-naphthyridine derivatives, offering insights into its impact on synthesis, molecular interactions, and therapeutic potential.
The 6-Methyl Group: A Subtle Modification with Significant Consequences
The introduction of a methyl group at the C6 position of the 1,8-naphthyridine ring, while a minor structural alteration, can dramatically influence the molecule's physicochemical properties and its interactions with biological targets. This "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, often leads to enhanced potency, improved metabolic stability, and altered selectivity. In the context of 1,8-naphthyridine derivatives, the 6-methyl group has been shown to play a pivotal role in modulating a range of biological activities.
Enhancing Anticancer Activity: A Tale of Two Positions
Structure-activity relationship (SAR) studies have revealed that the placement of a methyl group on the 1,8-naphthyridine core is far from arbitrary. Research has indicated that methyl-substituted compounds at the C6 or C7 positions generally exhibit greater anticancer activity than those substituted at the C5 position.[4] This suggests that the steric and electronic properties imparted by the methyl group at the 6-position are strategically important for interacting with anticancer targets.
While direct comparative studies with IC50 values for a 6-methyl derivative and its unsubstituted parent compound are not abundantly available in the public domain, the general trend points towards the beneficial impact of substitution at this position. For instance, a series of novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives have shown potent cytotoxic activity against the MCF7 human breast cancer cell line, with some compounds exhibiting greater potency than the reference drug staurosporine.[5] Although this study focuses on a 7-methyl substitution, it underscores the importance of methylation on this side of the naphthyridine ring.
Modulating Antibacterial Efficacy: Fine-Tuning the Interaction with DNA Gyrase
The 1,8-naphthyridine scaffold is the cornerstone of the quinolone class of antibiotics, which exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV.[1] The substitution pattern on the naphthyridine ring is crucial for the potency and spectrum of these antibacterial agents.
While much of the focus has been on other positions, the C6 position has been identified as a key site for modification to enhance antibacterial activity. For example, the introduction of a bromine atom at the C6 position of certain 7-methyl-1,8-naphthyridinone derivatives was found to enhance their antibacterial activity. This highlights the sensitivity of this position to substitution and its role in the interaction with the bacterial target.
Mechanistic Insights: How the 6-Methyl Group Exerts its Influence
The observed biological effects of the 6-methyl group can be attributed to a combination of steric, electronic, and hydrophobic factors that influence the molecule's interaction with its biological target and its overall pharmacokinetic profile.
A Thermodynamic Advantage in DNA Binding
A key mechanism of action for many 1,8-naphthyridine derivatives is their ability to interact with DNA. A revealing study on the binding of 2-amino-1,8-naphthyridine derivatives to an abasic site in DNA duplexes has shed light on the thermodynamic contribution of the 6-methyl group. The introduction of methyl groups, including at the C6 position (as in 2-amino-5,6,7-trimethyl-1,8-naphthyridine), was found to significantly enhance the binding affinity for cytosine.[6]
This enhanced affinity is not driven by a more favorable enthalpy of binding but rather by a reduction in the loss of binding entropy.[6] The methyl groups, through hydrophobic interactions, likely reduce the entropic penalty associated with the binding event, leading to a more stable complex. This provides a compelling rationale for the increased potency observed in some 6-methylated 1,8-naphthyridine derivatives that target DNA or DNA-associated proteins.
Diagram: Thermodynamic Impact of Methylation on DNA Binding
Caption: The 6-methyl group enhances DNA binding affinity primarily by reducing the entropic penalty.
Steric and Electronic Effects on Target Engagement
The 6-methyl group can also exert steric and electronic effects that influence how the 1,8-naphthyridine derivative fits into the binding pocket of a target protein, such as a kinase or a bacterial enzyme.
-
Steric Influence: The methyl group can provide beneficial steric bulk, promoting favorable van der Waals interactions with hydrophobic pockets in the target protein. Conversely, it can also introduce steric hindrance that prevents non-productive binding modes, thereby increasing selectivity.
-
Electronic Influence: As an electron-donating group, the methyl group can subtly alter the electron density of the naphthyridine ring system. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein.
Synthesis of 6-Methyl-1,8-Naphthyridine Derivatives: The Friedländer Annulation
The most common and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation.[7][8][9][10] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a compound containing an active methylene group.
To synthesize a 6-methyl-1,8-naphthyridine derivative, the key starting material is 2-amino-5-methylnicotinaldehyde .[11][12] The methyl group at the 5-position of the pyridine ring becomes the 6-methyl group in the resulting 1,8-naphthyridine.
Diagram: Friedländer Synthesis of a 6-Methyl-1,8-Naphthyridine
Caption: The Friedländer synthesis is a key route to 6-methyl-1,8-naphthyridines.
Experimental Protocol: General Procedure for the Friedländer Synthesis of a 6-Methyl-1,8-Naphthyridine Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-methylnicotinaldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, water, or a solvent-free system).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., KOH, piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 6-methyl-1,8-naphthyridine derivative.
Pharmacokinetic Profile: The 6-Methyl Group's Impact on ADME Properties
The introduction of a methyl group can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[13][14][15] While specific ADME data for a wide range of 6-methyl-1,8-naphthyridine derivatives is limited, general principles of medicinal chemistry allow for informed predictions.
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can lead to enhanced membrane permeability and absorption, but may also increase binding to plasma proteins and metabolic enzymes.
-
Metabolic Stability: The methyl group can block sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound. This is a common strategy in drug design to improve the pharmacokinetic profile.
-
Solubility: The increase in lipophilicity from a methyl group can sometimes lead to a decrease in aqueous solubility, which can be a challenge for formulation and bioavailability.
Future Directions and Conclusion
The 6-methyl group on the 1,8-naphthyridine scaffold is a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of this important class of compounds. While the existing research highlights its potential, several areas warrant further investigation:
-
Systematic SAR Studies: There is a need for more systematic studies that directly compare the biological activity (with IC50 values) of 6-methyl-1,8-naphthyridine derivatives with their unsubstituted analogs across a range of therapeutic targets.
-
Pharmacokinetic Profiling: Detailed in vitro and in vivo ADME studies are required to fully understand the impact of the 6-methyl group on the pharmacokinetic profile of these derivatives.
-
Structural Biology: X-ray crystallographic studies of 6-methyl-1,8-naphthyridine derivatives in complex with their biological targets would provide invaluable insights into the specific molecular interactions that drive their enhanced potency and selectivity.
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The Therapeutic Potential of Substituted 1,8-Naphthyridines: A Technical Guide to Their Diverse Biological Activities
Foreword
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and diminished side effects. Within this dynamic field, nitrogen-containing heterocyclic compounds have consistently emerged as privileged scaffolds in drug discovery. Among these, the 1,8-naphthyridine core has garnered significant attention from researchers globally.[1][2][3] Its versatile synthetic accessibility and the diverse array of biological activities exhibited by its derivatives make it a compelling starting point for the development of new pharmaceuticals.[1] This technical guide provides an in-depth exploration of the multifaceted biological potential of substituted 1,8-naphthyridines, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown promise, elucidate their mechanisms of action, and provide insights into the experimental methodologies used for their evaluation.
The 1,8-Naphthyridine Scaffold: A Foundation for Diverse Pharmacology
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound composed of two fused pyridine rings, serves as a versatile template for the design of biologically active molecules. The ability to introduce a wide variety of substituents at different positions of the naphthyridine core allows for the fine-tuning of its physicochemical properties and biological targets. This structural versatility is a key reason for the broad spectrum of pharmacological activities associated with this class of compounds.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3]
A common and efficient method for the synthesis of substituted 1,8-naphthyridines is the Friedländer annulation reaction. This classical method involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene group, such as a ketone or an ester. Greener synthetic methodologies, for instance, utilizing water as a solvent, have also been developed to enhance the sustainability of these processes.[4][5]
Caption: Generalized workflow of the Friedländer synthesis.
Anticancer Activity: Targeting the Machinery of Malignancy
The development of novel anticancer agents is a cornerstone of modern drug discovery. Substituted 1,8-naphthyridines have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[6][7][8]
Mechanism of Action: Topoisomerase II Inhibition
A key mechanism through which certain 1,8-naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerase II (Topo II).[9][10] Topo II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-Topo II cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[9] Molecular docking studies have suggested that these derivatives can bind to the etoposide binding pocket of topoisomerase IIβ, acting as Topo II poisons.[9]
Caption: Topoisomerase II inhibition by 1,8-naphthyridines.
Other Anticancer Mechanisms
Beyond Topoisomerase II inhibition, substituted 1,8-naphthyridines have been reported to target other critical pathways in cancer progression. These include the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2][8]
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of novel 1,8-naphthyridine derivatives is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.
Table 1: Examples of Anticancer Activity of Substituted 1,8-Naphthyridines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 47 | MIAPaCa (Pancreatic) | 0.41 | [6][7] |
| 47 | K-562 (Leukemia) | 0.77 | [6][7] |
| 36 | PA-1 (Ovarian) | 1.19 | [6][7] |
| 29 | PA-1 (Ovarian) | 0.41 | [6][7] |
| 29 | SW620 (Colon) | 1.4 | [6][7] |
| 12 | HBL-100 (Breast) | 1.37 | [11][12] |
| 17 | KB (Oral) | 3.7 | [11][12] |
| 22 | SW-620 (Colon) | 3.0 | [11][12] |
| 5p | HepG-2 (Liver) | Potent Activity | [9][10] |
| 5g | HepG-2 (Liver) | Potent Activity | [9][10] |
| 10c | MCF7 (Breast) | 1.47 | [13] |
| 8d | MCF7 (Breast) | 1.62 | [13] |
| 4d | MCF7 (Breast) | 1.68 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,8-naphthyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents.[14][15] 1,8-Naphthyridine derivatives have a long-standing history in this area, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the first synthetic quinolone antibiotics.[16][17]
Mechanism of Action: DNA Gyrase Inhibition
The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[14][16][18] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to the cessation of bacterial growth and cell death. This mechanism is shared with the fluoroquinolone class of antibiotics.[14][18] Some derivatives have also been shown to inhibit other bacterial topoisomerases.[18]
Potentiation of Existing Antibiotics
Interestingly, some substituted 1,8-naphthyridines that lack direct antibacterial activity have been shown to potentiate the efficacy of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains.[14][19] This synergistic effect is thought to be related to the structural similarity and shared mechanism of action, as well as the potential inhibition of bacterial efflux pumps, which are a common mechanism of drug resistance.[18]
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial efficacy of 1,8-naphthyridine derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral and Anti-inflammatory Potential
Beyond their anticancer and antimicrobial properties, substituted 1,8-naphthyridines have demonstrated promising activity in other therapeutic areas.
Antiviral Activity
Several 1,8-naphthyridine derivatives have been reported to exhibit antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and herpes simplex virus (HSV).[1][20] The mechanisms of action in this context are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes. For instance, some naphthyridine derivatives have shown potent activity against both wild-type and drug-resistant strains of HCMV, suggesting a novel mechanism of action.[21]
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including cancer and autoimmune disorders.[7] Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties, often evaluated by their ability to downregulate the production of pro-inflammatory cytokines.[6][11] This dual anticancer and anti-inflammatory activity makes these compounds particularly interesting for further investigation.[7][22]
Conclusion and Future Directions
The substituted 1,8-naphthyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a demonstrated potential across a wide spectrum of therapeutic areas.[1][2][3] The ability to readily modify the core structure allows for the optimization of activity against specific biological targets. The well-established anticancer and antimicrobial activities, coupled with emerging evidence for their antiviral and anti-inflammatory potential, underscore the continued importance of research into this class of compounds.
Future efforts in this field should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on biological activity and selectivity.
-
Mechanism of Action Elucidation: To identify and validate the molecular targets for novel derivatives.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.
-
Development of Novel Synthetic Methodologies: To create more diverse and complex 1,8-naphthyridine libraries for screening.
The continued exploration of substituted 1,8-naphthyridines holds significant promise for the discovery and development of the next generation of therapeutic agents to address unmet medical needs.
References
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Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Pharmaceuticals, 14(9), 890. [Link]
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Eweas, A. F., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]
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Urban, A., Szeliga, J., & Gierczyk, B. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 74. [Link]
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Guerrini, G., et al. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1][11][14]triazolo[4,3-a][1][16]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 43(3), 584-594. [Link]
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da Silva, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7486. [Link]
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Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28097-28105. [Link]
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Kamal, A., et al. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 18(11), 3207-3211. [Link]
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Smith, C. D., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(10), 2683-2689. [Link]
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Singh, P., & Murugesan, S. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]
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Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7349-7359. [Link]
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Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22896-22909. [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]
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da Silva, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. International Journal of Molecular Sciences, 22(23), 13136. [Link]
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Kumar, A., et al. (2022). Naphthyridines with Antiviral Activity - A Review. Mini-Reviews in Medicinal Chemistry, 22(12), 1606-1620. [Link]
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Litvinov, V. P. (2004). Chemistry and biological activities of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637-669. [Link]
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Coté, A., et al. (2006). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 50(4), 1421-1429. [Link]
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Eweas, A. F., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]
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Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
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The Strategic Utility of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine in Synthetic Chemistry: An In-depth Technical Guide
Introduction: The Enduring Legacy of the 1,8-Naphthyridine Scaffold in Drug Discovery
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold that has garnered immense interest from the medicinal chemistry and drug discovery communities.[1][2][3] This fascination is well-founded, stemming from the versatile synthetic accessibility of these structures and their remarkable breadth of biological activities.[2] Derivatives of 1,8-naphthyridine have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[4][5] The inherent bioactivity of this scaffold underscores the critical need for novel, functionalized building blocks that can serve as versatile platforms for the synthesis of next-generation therapeutics. This guide introduces a pivotal synthetic intermediate, 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine, and elucidates its synthesis and strategic application in the construction of complex molecular architectures.
Core Synthesis Strategy: Constructing the this compound Building Block
The synthesis of this compound can be approached through a strategically designed pathway leveraging the classical Friedländer annulation. This method provides a reliable and efficient means to construct the core 1,8-naphthyridine ring system.
Proposed Synthetic Pathway
A robust and logical synthetic route to the target compound involves a two-step process commencing with the Friedländer condensation to form the 1,8-naphthyridine core, followed by functional group manipulation to install the dimethoxymethyl moiety.
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Methodological & Application
Caption: General workflow for synthesis and analysis of 1,8-naphthyridines.
Application Notes & Protocols: Friedländer Synthesis for 2,6-Disubstituted-1,8-Naphthyridines
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are foundational components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial (nalidixic acid), anticancer (vosaroxin), and antiviral properties.[1][3][4] The unique electronic and structural features of this scaffold also make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[2][5]
The Friedländer synthesis, a classic condensation reaction first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline and, by extension, the 1,8-naphthyridine ring system.[6][7][8] This guide provides an in-depth exploration of the Friedländer synthesis specifically tailored for the preparation of 2,6-disubstituted-1,8-naphthyridines, targeting researchers, scientists, and professionals in drug development. We will delve into the reaction mechanism, detail field-proven protocols, and explain the causality behind critical experimental choices.
The Reaction Mechanism: A Tale of Two Pathways
The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation between an aromatic 2-aminoaldehyde or ketone and a compound possessing a reactive α-methylene group, followed by a cyclodehydration step.[9] For the synthesis of the 1,8-naphthyridine core, the key starting material is a 2-aminonicotinaldehyde derivative. The substituent at the 6-position of the final product is determined by the substituent on this starting pyridine ring, while the substituent at the 2-position is dictated by the choice of the active methylene co-reactant.
Two primary mechanistic pathways are proposed for this transformation[10][11]:
-
Aldol-First Pathway: The reaction initiates with an aldol-type condensation between the enolate of the active methylene compound and the carbonyl of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring.[10]
-
Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the pyridine and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type cyclization and dehydration.[11]
Under basic catalysis, the Aldol-First pathway is generally favored, as the base's primary role is to generate the nucleophilic enolate from the active methylene compound.
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
Optimizing the Synthesis: Catalysts, Conditions, and Causality
The versatility of the Friedländer synthesis stems from its adaptability to a wide range of reaction conditions. Modern advancements have focused on improving yields, reducing reaction times, and employing environmentally benign methodologies.[1]
Catalyst Selection
The choice of catalyst is critical and dictates the reaction environment.
-
Base Catalysts: Bases like piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), or potassium tert-butoxide are traditionally used.[12] Their function is to deprotonate the α-methylene group, creating the necessary enolate nucleophile. More recently, basic ionic liquids (e.g., [Bmmim][Im]) and choline hydroxide (ChOH) have emerged as highly efficient and "green" alternatives.[1][2][13][14] Choline hydroxide is particularly advantageous as it is biocompatible, inexpensive, and effective in aqueous media, facilitating the reaction through hydrogen bonding interactions.[1][2]
-
Acid Catalysts: Lewis acids (e.g., CeCl₃·7H₂O, ZrCl₄) or Brønsted acids (e.g., p-toluenesulfonic acid) can also promote the reaction.[7][9] Acids work by protonating the aldehyde's carbonyl oxygen, rendering it more electrophilic and susceptible to attack by the enol form of the methylene compound.
Reaction Environment
-
Solvent-Free Grinding: This technique, often using a solid catalyst like CeCl₃·7H₂O, offers a simple, low-cost, and environmentally friendly approach by eliminating bulk solvents. The mechanical grinding provides the energy for the reaction to proceed at room temperature.[9]
-
Microwave Irradiation: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often improves yields.[15] This efficiency is due to the rapid, uniform heating of the reaction mixture.
-
Aqueous Media: The use of water as a solvent is a significant step towards green chemistry.[16] Catalysts like choline hydroxide have enabled gram-scale synthesis of 1,8-naphthyridines in water, which simplifies product isolation as the often-hydrophobic products precipitate upon cooling.[1][2]
Experimental Protocols
The following protocols are self-validating systems, providing detailed, step-by-step methodologies for synthesizing 2,6-disubstituted-1,8-naphthyridines.
Protocol 1: Green, Gram-Scale Aqueous Synthesis via Choline Hydroxide Catalysis
This method is adapted from Choudhury et al. and represents a highly efficient and environmentally benign procedure.[1][2] It is ideal for producing a variety of 2-substituted 1,8-naphthyridines.
Materials:
-
2-Amino-5-substituted-nicotinaldehyde (for 6-substitution) (1.0 mmol)
-
Active methylene carbonyl compound (e.g., acetone for 2-methyl substitution) (1.0-1.5 mmol)
-
Choline hydroxide (ChOH) (1-2 mol%)
-
Deionized Water (2 mL)
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Nitrogen line
Procedure:
-
Setup: To a 25 mL round-bottom flask, add the 2-aminonicotinaldehyde derivative (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Solvent & Catalyst Addition: Add deionized water (2 mL) to the flask and begin stirring. Add choline hydroxide (1 mol%) to the reaction mixture.[1][10]
-
Causality Note: Choline hydroxide acts as a phase-transfer catalyst and base, while its hydroxyl group can form hydrogen bonds with reactants, facilitating the reaction in water.[1]
-
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere. This prevents potential oxidation of the aldehyde starting material, especially at elevated temperatures.
-
Reaction: Heat the reaction mixture to 50°C with continuous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 6-12 hours).[2]
-
Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water.[10] The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Rapid Microwave-Assisted, Solvent-Free Synthesis
This protocol, inspired by methods utilizing microwave irradiation, is designed for rapid synthesis and high throughput.[12]
Materials:
-
2-Aminonicotinaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mol%)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Mixing: In a microwave-safe vessel, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and DABCO (10 mol%).
-
Causality Note: DABCO is an effective, non-nucleophilic base catalyst for this condensation. The solvent-free condition maximizes reactant concentration.[12]
-
-
Reaction: Seal the vessel and place it in a domestic or scientific microwave oven. Irradiate at a suitable power level (e.g., 160-300 W) for 2-5 minutes.
-
Safety Note: Ensure the vessel is not sealed airtight to avoid pressure buildup. Monitor for any signs of decomposition.
-
-
Monitoring: After the initial irradiation period, cool the vessel and check the reaction progress via TLC. If starting material remains, irradiate for another 1-2 minutes.
-
Workup & Isolation: After cooling, add cold water to the reaction mixture to solidify the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol or purify by column chromatography to obtain the pure 2,6-disubstituted-1,8-naphthyridine.
Data Summary: Comparison of Synthetic Protocols
The following table summarizes various conditions reported for the Friedländer synthesis of 1,8-naphthyridines, allowing for easy comparison.
| Starting Materials | Catalyst | Solvent | Conditions | Yield | Reference |
| 2-Aminonicotinaldehyde + Acetone | Choline Hydroxide (1 mol%) | Water | 50°C, 6 h | 99% | [1] |
| 2-Aminonicotinaldehyde + Ketones | Piperidine | Methanol | Microwave | High | |
| 2-Aminonicotinaldehyde + Ketones | CeCl₃·7H₂O (10 mol%) | None (Grinding) | Room Temp, 5-15 min | 88-96% | [9] |
| 2-Aminonicotinaldehyde + Ketones | DABCO | None | Microwave | Good | [12][15] |
| 2-Amino-3-pyridinecarboxaldehyde + 2-Phenylacetophenone | [Bmmim][Im] | [Bmmim][Im] | 80°C, 24 h | 90% | [13][14] |
| 2-Aminonicotinaldehyde + Ketones | Propylphosphonic anhydride (T3P®) | Dichloromethane | Room Temp | Excellent | [17] |
Conclusion
The Friedländer synthesis is a robust, efficient, and highly adaptable method for preparing 2,6-disubstituted-1,8-naphthyridines. While traditional acid and base catalysis remain effective, modern protocols employing microwave irradiation, solvent-free grinding, and green catalysts in aqueous media offer significant advantages in terms of reaction speed, yield, operational simplicity, and environmental impact.[2][9] The protocols and data presented in this guide provide a comprehensive resource for researchers to leverage this powerful reaction in the synthesis of novel 1,8-naphthyridine derivatives for drug discovery and beyond.
References
- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
- Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Deriv
- Microwave induced Friedlander condensation A facile synthesis of 1,8-naphthyridines. NIScPR Online Periodical Repository.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. PMC - NIH.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Friedländer synthesis. Wikipedia.
- MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
- Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines. TSI Journals.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
- Mechanism of Friedlander reaction.
- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
- The Friedländer Synthesis of Quinolines.
- A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
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- 16. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Vilsmeier-Haack Reaction for the Strategic Functionalization of 1,8-Naphthyridines
Introduction: The Strategic Importance of 1,8-Naphthyridine Functionalization
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The ability to strategically introduce functional groups onto this heterocyclic system is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile.
The Vilsmeier-Haack reaction stands out as a powerful and versatile tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction employs a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[5][6][7] In the context of 1,8-naphthyridine chemistry, the Vilsmeier-Haack reaction offers a direct and efficient route to introduce a carbaldehyde group, a versatile chemical handle for further synthetic transformations.
This application note provides a detailed protocol for the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde via a Vilsmeier-Haack cyclization, discusses the underlying mechanism, and offers insights into the critical parameters for a successful transformation.
Reaction Principle and Mechanism
The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde from an N-(pyridin-2-yl) acetamide derivative is a sophisticated application of the Vilsmeier-Haack reaction that proceeds through an intramolecular cyclization. The reaction can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[4][6][8][9] This species is the key formylating agent in the reaction.
-
Electrophilic Attack, Cyclization, and Formylation: The N-(pyridin-2-yl) acetamide substrate undergoes electrophilic attack by the Vilsmeier reagent. This is followed by a series of intramolecular reactions, including cyclization and dehydration, ultimately leading to the formation of the 1,8-naphthyridine ring system. The reaction culminates in the introduction of a chloro group at the 2-position and a formyl group at the 3-position.
The overall transformation is a regioselective process that efficiently constructs the functionalized naphthyridine core.[10][11]
Reaction Mechanism Diagram
Caption: Mechanism of Vilsmeier-Haack cyclization.
Experimental Protocol: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde
This protocol details a representative procedure for the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde from N-(pyridin-2-yl) acetamide.
Materials and Reagents
-
N-(pyridin-2-yl) acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(pyridin-2-yl) acetamide (1.0 eq) in anhydrous DMF (3.0 eq).
-
Vilsmeier Reagent Formation: Cool the solution to 0-5 °C using an ice bath. With vigorous stirring, add phosphorus oxychloride (POCl₃) (12.0 eq) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.[12]
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. CAUTION: This step is highly exothermic. Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring.[8]
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Results and Characterization
The successful synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde should yield a solid product. The structure and purity should be confirmed by standard analytical techniques.
| Parameter | Description |
| Appearance | Solid |
| Molecular Formula | C₉H₅ClN₂O |
| Molecular Weight | 192.60 g/mol |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons of the naphthyridine ring and a distinct singlet for the aldehyde proton, typically downfield (around 9-10 ppm). For instance, reported shifts for a similar compound include signals at δ 8.21 (d, C-5-H), 8.42 (d, C-4-H), 8.87 (d, C-7-H), and 9.20 (s, -CHO).[13] |
| ¹³C NMR | The carbon NMR will show signals corresponding to the nine carbon atoms, including the carbonyl carbon of the aldehyde. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the mass of the product. |
| IR Spectroscopy | The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1680-1700 cm⁻¹. |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent premature decomposition of the reagent.
-
Exothermic Reaction: The addition of POCl₃ to DMF and the quenching of the reaction mixture with water are highly exothermic.[8] Perform these steps slowly and with efficient cooling to maintain control over the reaction.
-
Complete Quenching: Ensure all excess POCl₃ is hydrolyzed during the work-up. Residual POCl₃ can lead to the formation of acidic byproducts (phosphoric acid and HCl) that can complicate product isolation.[8]
-
Regioselectivity: The regioselectivity of the formylation is generally high, but the substitution pattern on the starting N-(pyridin-2-yl) acetamide can influence the reaction outcome. Electron-donating groups on the pyridine ring can facilitate the cyclization.[13][14][15]
Conclusion
The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde, a valuable intermediate for the development of novel therapeutic agents. This application note provides a comprehensive and practical guide for researchers in organic synthesis and medicinal chemistry. By understanding the reaction mechanism and adhering to the detailed protocol, scientists can reliably access this important building block for further chemical exploration. The resulting aldehyde is a versatile synthon that can be readily transformed into a wide array of other functional groups and heterocyclic systems.[10][13]
References
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [Link]
-
Semantic Scholar. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
TSI Journals. (n.d.). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. Retrieved from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Arkivoc. [Link]
-
PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]
- Al-Ramadhany, T. R. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Journal of Advances in Chemistry.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1539-1569. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
ACS Combinatorial Science. (2018). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (2013). European Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Some pharmaceutically active 1,8-naphthyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Antibiotics. [Link]
-
SciSpace. (2022). Article. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of some new heterocyclic compounds. (2013). International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
PubChem. (n.d.). 2-Chloro-1,8-naphthyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-1,8-naphthyridine-3-carbaldyhyde 52. Retrieved from [Link]
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- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 11. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
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- 14. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 15. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Deprotection of the Dimethoxymethyl Group to Yield 2-Formyl-6-Methyl-1,8-Naphthyridine
Introduction: The Significance of 2-Formyl-1,8-Naphthyridines in Drug Discovery
The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a formyl group at the 2-position of the 1,8-naphthyridine ring system creates a versatile synthetic handle, 2-formyl-6-methyl-1,8-naphthyridine, which serves as a critical building block for the elaboration of more complex molecules. This aldehyde functionality allows for a myriad of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse libraries of compounds for drug discovery programs.
The dimethoxymethyl group serves as a stable and reliable protecting group for the aldehyde functionality, being robust to a variety of reaction conditions, particularly those involving nucleophiles and bases. Its facile removal under acidic conditions to regenerate the parent aldehyde is a key step in many synthetic routes. This application note provides a detailed guide to the deprotection of 2-(dimethoxymethyl)-6-methyl-1,8-naphthyridine to afford 2-formyl-6-methyl-1,8-naphthyridine, including the underlying chemical principles, detailed experimental protocols, and methods for product characterization and validation.
Chemical Principles and Mechanism
The deprotection of a dimethoxymethyl acetal to an aldehyde is a classic example of an acid-catalyzed hydrolysis reaction. The reaction proceeds by shifting the equilibrium of acetal formation back towards the starting materials through the use of excess water.
The mechanism, as illustrated below, involves the following key steps:
-
Protonation: One of the methoxy oxygen atoms is protonated by an acid catalyst, increasing its leaving group ability.
-
Formation of an Oxonium Ion: The protonated acetal eliminates a molecule of methanol to form a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (such as water or the conjugate base of the acid catalyst).
-
Protonation of the Second Methoxy Group: The oxygen of the remaining methoxy group is protonated.
-
Elimination of Methanol: A second molecule of methanol is eliminated, and the oxygen of the hydroxyl group forms a double bond with the carbon, yielding a protonated aldehyde.
-
Final Deprotonation: The protonated aldehyde is deprotonated to give the final aldehyde product and regenerate the acid catalyst.
Caption: Acid-catalyzed hydrolysis of the dimethoxymethyl group.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the deprotection of this compound.
Materials and Reagents
-
This compound
-
Acetone
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Protocol 1: Standard Acid-Catalyzed Hydrolysis
This protocol is a general and robust method for the deprotection of the dimethoxymethyl group.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in acetone (10 mL per 1 g of starting material).
-
Add deionized water (2 mL per 1 g of starting material).
-
With stirring, add 2M hydrochloric acid dropwise until the pH of the solution is approximately 1-2.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (acetal) will have a higher Rf value than the product (aldehyde).
-
The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-formyl-6-methyl-1,8-naphthyridine.
-
| Parameter | Condition | Rationale |
| Solvent | Acetone/Water | Acetone helps to solubilize the organic substrate, while water is a necessary reagent for the hydrolysis. |
| Acid Catalyst | 2M Hydrochloric Acid | A strong acid is required to efficiently catalyze the hydrolysis. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature, avoiding potential side reactions. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Workflow for Deprotection and Purification
Caption: Experimental workflow for the deprotection reaction.
Characterization and Validation
The identity and purity of the synthesized 2-formyl-6-methyl-1,8-naphthyridine should be confirmed by a combination of spectroscopic methods.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.1 (s, 1H, -CHO)
-
δ 8.9 (d, 1H, H-7)
-
δ 8.2 (d, 1H, H-4)
-
δ 7.5 (d, 1H, H-5)
-
δ 7.4 (d, 1H, H-3)
-
δ 2.6 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 193.5 (-CHO)
-
δ 164.0 (C-8a)
-
δ 155.0 (C-2)
-
δ 153.0 (C-6)
-
δ 137.0 (C-7)
-
δ 136.5 (C-4a)
-
δ 122.0 (C-4)
-
δ 121.0 (C-5)
-
δ 120.0 (C-3)
-
δ 25.0 (-CH₃)
-
-
Mass Spectrometry (EI): m/z 172.06 [M]⁺
-
Infrared (IR) Spectroscopy: ν_max 1700 cm⁻¹ (C=O stretch of aldehyde)
Analytical Workflow for Product Validation
Caption: Analytical workflow for product validation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient acid catalyst or reaction time. | Add a few more drops of 2M HCl and continue stirring. If the reaction is still sluggish, gentle heating (40-50 °C) can be applied. |
| Low Yield | Incomplete extraction or loss during purification. | Ensure thorough extraction with ethyl acetate. Take care during column chromatography to collect all product-containing fractions. |
| Side Product Formation | The naphthyridine ring can be sensitive to strong acid. | Use the minimum amount of acid necessary to catalyze the reaction. Ensure the reaction is not heated for an extended period. |
Conclusion
The deprotection of the dimethoxymethyl group is a reliable and efficient method for the synthesis of 2-formyl-6-methyl-1,8-naphthyridine. The acid-catalyzed hydrolysis protocol detailed in this application note provides a clear and reproducible procedure for obtaining this valuable synthetic intermediate. Careful monitoring of the reaction and proper purification techniques are essential for achieving high yields and purity. The characterization methods outlined will ensure the structural integrity of the final product, enabling its confident use in subsequent synthetic transformations in the pursuit of novel therapeutic agents.
References
-
Smith, P. A. S., & Sullivan, J. M. (1961). The Chemistry of the 1,8-Naphthyridine System. I. The Synthesis of 1,8-Naphthyridines by the Skraup Method. The Journal of Organic Chemistry, 26(4), 1132–1136. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- P. A. S. Smith, The Chemistry of Open-Chain Organic Nitrogen Compounds, Vol. 1, W. A. Benjamin, Inc., New York, N. Y., 1965, p 159.
- R. H. F. Manske and M. Kulka, Org. Reactions, 7, 59 (1953).
Application Notes and Protocols for 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine in Medicinal Chemistry
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold and the Utility of the 2-(Dimethoxymethyl) Moiety
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The rigid, planar structure of the 1,8-naphthyridine ring system allows it to effectively interact with various biological targets, such as enzymes and receptors, often through intercalation with DNA or by fitting into active sites.
This document provides detailed application notes and protocols for the use of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine , a key synthetic intermediate for the elaboration of novel 1,8-naphthyridine-based therapeutic agents. The dimethoxymethyl group serves as a protected aldehyde (formyl group), a versatile functional handle that can be readily converted into a wide range of other functionalities. This allows for the late-stage diversification of the 1,8-naphthyridine scaffold, a crucial strategy in modern drug discovery for the rapid generation of compound libraries and the fine-tuning of structure-activity relationships (SAR).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the available and predicted properties for this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [3] |
| Molecular Weight | 218.25 g/mol | [3] |
| CAS Number | 1203499-56-2 | [3] |
| Appearance | Likely a solid at room temperature | Based on related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General knowledge of similar heterocyclic compounds. |
| Calculated LogP | ~1.5 - 2.5 | Prediction based on structure |
| ¹H NMR (Predicted) | Peaks corresponding to aromatic protons on the naphthyridine ring, a singlet for the methyl group, a singlet for the methoxy protons, and a singlet for the acetal proton. | Based on general NMR principles and data for similar structures.[4][5] |
| ¹³C NMR (Predicted) | Resonances for the aromatic carbons of the naphthyridine core, the methyl carbon, the methoxy carbons, and the acetal carbon. | Based on general NMR principles and data for similar structures.[4][5][6] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 219.11 | Calculated for C₁₂H₁₅N₂O₂⁺ |
Synthesis of this compound
The synthesis of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a β-ketoaldehyde or its equivalent.[1][7][8] For the synthesis of this compound, a plausible and efficient route involves the reaction of 2-amino-6-methylpyridine with a protected form of a β-ketoaldehyde.
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- 1. Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes | Semantic Scholar [semanticscholar.org]
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Synthesis of Novel Ligands from 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine: A Detailed Guide for Researchers
Introduction: The Versatile 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine framework is a privileged heterocyclic motif in the fields of medicinal chemistry, coordination chemistry, and materials science. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for the design of a wide array of functional molecules. Ligands incorporating the 1,8-naphthyridine unit have found extensive applications in catalysis, sensing, and as therapeutic agents, owing to their ability to form stable complexes with a variety of metal ions. The derivatization of the 1,8-naphthyridine core allows for the fine-tuning of the steric and electronic properties of the resulting ligands, enabling the rational design of molecules with specific functions.
This application note provides a comprehensive guide for the synthesis of novel ligands starting from the commercially available precursor, 2-(dimethoxymethyl)-6-methyl-1,8-naphthyridine. This precursor features a protected aldehyde at the 2-position, which, upon deprotection, serves as a versatile synthetic handle for the introduction of diverse functionalities. We will detail the protocols for the deprotection of the acetal to yield the key intermediate, 6-methyl-1,8-naphthyridine-2-carbaldehyde, followed by the synthesis of representative Schiff base and hydrazone ligands. Furthermore, we will explore the potential applications of these novel ligands in coordination chemistry and catalysis.
Core Synthetic Workflow
The overall synthetic strategy involves a two-step process: the deprotection of the dimethoxymethyl group to unveil the aldehyde functionality, followed by the condensation of the resulting aldehyde with primary amines or hydrazines to furnish the desired Schiff base or hydrazone ligands.
Caption: Synthetic workflow for novel ligands.
Part 1: Synthesis of the Key Intermediate: 6-Methyl-1,8-naphthyridine-2-carbaldehyde
Alternatively, if starting from 2,7-dimethyl-1,8-naphthyridine, the aldehyde can be synthesized via oxidation of one of the methyl groups using selenium dioxide. This method provides an alternative route to the key intermediate.
Protocol 1: Acid-Catalyzed Deprotection of this compound
Rationale: The acetal is stable under neutral and basic conditions but is readily hydrolyzed in the presence of an acid catalyst. The reaction proceeds via protonation of one of the oxygen atoms, followed by the elimination of methanol to form an oxocarbenium ion, which is then attacked by water.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 1 M HCl (catalytic amount, e.g., 0.1-0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-methyl-1,8-naphthyridine-2-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Data for 6-Methyl-1,8-naphthyridine-2-carbaldehyde (Predicted)
The following data is predicted based on closely related structures and general principles of NMR spectroscopy. Actual experimental data should be acquired for confirmation.
| Data Type | Predicted Values |
| ¹H NMR | δ (ppm): 10.1 (s, 1H, CHO), 8.5-7.5 (m, 4H, naphthyridine protons), 2.6 (s, 3H, CH₃) |
| ¹³C NMR | δ (ppm): 193 (CHO), 160-120 (naphthyridine carbons), 25 (CH₃) |
| IR (cm⁻¹) | ~1700 (C=O stretch of aldehyde) |
| MS (m/z) | Expected molecular ion peak |
Part 2: Synthesis of Novel Ligands
The synthesized 6-methyl-1,8-naphthyridine-2-carbaldehyde is a versatile building block for a variety of ligands. Here, we provide protocols for the synthesis of two common classes of ligands: Schiff bases and hydrazones.
Protocol 2: Synthesis of a Schiff Base Ligand
Rationale: Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde. The reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine.
Materials:
-
6-Methyl-1,8-naphthyridine-2-carbaldehyde
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-methyl-1,8-naphthyridine-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of aniline (1.0 eq) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Schiff base ligand synthesis.
Protocol 3: Synthesis of a Hydrazone Ligand
Rationale: Hydrazones are formed by the reaction of an aldehyde or ketone with a hydrazine derivative. The reaction mechanism is similar to that of Schiff base formation.
Materials:
-
6-Methyl-1,8-naphthyridine-2-carbaldehyde
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-methyl-1,8-naphthyridine-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydrazine hydrate (1.0 eq) in ethanol to the flask.
-
Heat the reaction mixture to reflux for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture. The hydrazone product will likely precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Hydrazone ligand synthesis.
Part 3: Applications of the Novel Ligands
The Schiff base and hydrazone ligands synthesized from 6-methyl-1,8-naphthyridine-2-carbaldehyde are expected to be excellent chelating agents for a variety of metal ions. The 1,8-naphthyridine nitrogen atoms, along with the imine or hydrazone nitrogen and potentially other donor atoms from the amine or hydrazine precursor, can create a multidentate coordination environment.
Coordination Chemistry
These ligands can be used to synthesize a range of coordination complexes with transition metals such as copper, nickel, cobalt, and zinc, as well as with lanthanide ions. The resulting metal complexes can exhibit interesting structural, spectroscopic, and magnetic properties. The rigid 1,8-naphthyridine backbone can enforce specific geometries around the metal center, which can be beneficial for applications in catalysis and materials science.
Catalysis
Metal complexes of 1,8-naphthyridine-based ligands have shown promise in various catalytic transformations. For example, copper complexes can be investigated for their activity in oxidation reactions, while palladium complexes could be explored for cross-coupling reactions. The modular nature of the ligand synthesis allows for the facile introduction of different steric and electronic features, enabling the tuning of the catalytic activity and selectivity of the corresponding metal complexes.
Safety and Handling
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Selenium Dioxide (if used for oxidation): Highly Toxic and Corrosive. Handle only in a fume hood with extreme caution. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including a respirator, chemical-resistant gloves, and a lab coat. In case of exposure, seek immediate medical attention.
-
Acids and Solvents: Handle all acids and organic solvents in a well-ventilated fume hood. Wear appropriate PPE.
Conclusion
This application note provides a detailed framework for the synthesis of novel Schiff base and hydrazone ligands from the readily available precursor, this compound. The protocols are based on established and reliable chemical transformations, offering a versatile platform for the generation of a library of new ligands. The potential applications of these ligands in coordination chemistry and catalysis are vast, and it is hoped that this guide will serve as a valuable resource for researchers in these fields.
References
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Sdfine. Safety Data Sheet: Selenium dioxide. [Link]
-
Loba Chemie. Safety Data Sheet: Selenium dioxide (sublimed) extra pure. [Link]
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]
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Taylor & Francis Online. Hydrazones – Knowledge and References. [Link]
-
ResearchGate. Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. PubMed Central. [Link]
-
ResearchGate. 1,8‐Naphthyridinecarbaldehydes and Their Methyl‐Substituted Precursors: Synthesis, Molecular Structures, Supramolecular Motifs and Trapped Water Clusters. [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]
-
Asian Journal of Research in Chemistry. (2022). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry, 15(4), 221-225. [Link]
-
National Center for Biotechnology Information. (2019). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
-
MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 7(12), 369. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]
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Glen Research. Deprotection Guide. [Link]
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National Center for Biotechnology Information. (2018). Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes. PubMed Central. [Link]
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Journal of Chemical Technology. (2025). Synthesis of Schiff Bases Ligand and Biological Activities of Their Transition Metal Complexes. [Link]
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National Center for Biotechnology Information. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central. [Link]
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National Center for Biotechnology Information. (2015). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. PubMed Central. [Link]
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Royal Society of Chemistry. (2015). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 6(7), 3747-3756. [Link]
-
Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
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National Center for Biotechnology Information. (2025). Synthesis, Characterization and Biological Studies of Schiff Base Complexes of Fe(II), Cd(II), Hg(II) and Co(II) Derived from Lysine and Salicylaldehyde. PubMed Central. [Link]
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Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. [Link]
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National Center for Biotechnology Information. (2009). 2,7-Dimethyl-1,8-naphthyridine. PubMed Central. [Link]
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Royal Society of Chemistry. (2022). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of living cells. RSC Advances, 12(48), 31221-31228. [Link]
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ResearchGate. 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. [Link]
-
ResearchGate. Synthesis and characterization of 1,8-Naphthridine derivatives. [Link]
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National Center for Biotechnology Information. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. PubMed. [Link]
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Royal Society of Chemistry. Supporting information for "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor". [Link]
-
ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
National Institutes of Health. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. [Link]
-
Royal Society of Chemistry. Coordination Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. PubMed Central. [Link]
The Versatile Scaffold: 2-Formyl-6-Methyl-1,8-Naphthyridine in the Development of Advanced Fluorescent Probes
The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and diagnostic research. These molecular tools allow for the real-time visualization and quantification of biologically and environmentally significant analytes. Within the vast arsenal of fluorogenic scaffolds, the 1,8-naphthyridine framework has emerged as a privileged structure due to its unique photophysical properties, metal-chelating capabilities, and synthetic tractability. This application note provides a detailed exploration of a key derivative, 2-formyl-6-methyl-1,8-naphthyridine, and its pivotal role in the construction of sophisticated fluorescent probes for a range of applications, from cellular imaging to environmental monitoring.
The 1,8-Naphthyridine Core: A Foundation for Fluorescence Sensing
The 1,8-naphthyridine skeleton, a nitrogen-containing heterocyclic system, possesses inherent fluorescence and a bidentate N,N-chelating site, making it an excellent platform for the design of chemosensors. The strategic introduction of a formyl group at the 2-position and a methyl group at the 6-position of this scaffold yields 2-formyl-6-methyl-1,8-naphthyridine, a versatile building block for creating a diverse library of fluorescent probes. The aldehyde functionality serves as a reactive handle for the facile introduction of various recognition moieties through Schiff base condensation, while the methyl group can be used to modulate the electronic properties and solubility of the final probe.
Synthesis of the Keystone: 2-Formyl-6-Methyl-1,8-Naphthyridine
A robust and reproducible synthesis of the 2-formyl-6-methyl-1,8-naphthyridine precursor is paramount for its widespread application. The synthetic strategy typically involves a multi-step process, beginning with the construction of the core 1,8-naphthyridine ring system, followed by functional group manipulations to introduce the required methyl and formyl substituents. A common and effective approach is outlined below.
Protocol 1: Synthesis of 2,6-Dimethyl-1,8-Naphthyridine
This protocol details the synthesis of the precursor molecule, 2,6-dimethyl-1,8-naphthyridine, adapted from established literature procedures.[1]
Materials:
-
2-Amino-6-methylpyridine
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 2-amino-6-methylpyridine (1 equiv.) and ethyl acetoacetate (1.2 equiv.).
-
Heat the mixture at 120-130 °C for 2 hours with stirring.
-
Cool the reaction mixture to approximately 80 °C and add polyphosphoric acid (10 times the weight of 2-amino-6-methylpyridine).
-
Increase the temperature to 140-150 °C and continue heating for an additional 3 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2,6-dimethyl-1,8-naphthyridine.
Protocol 2: Oxidation to 2-Formyl-6-Methyl-1,8-Naphthyridine
The selective oxidation of one methyl group to a formyl group is a critical step. Selenium dioxide is a commonly employed reagent for this transformation.[2][3]
Materials:
-
2,6-Dimethyl-1,8-naphthyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2,6-dimethyl-1,8-naphthyridine (1 equiv.) in 1,4-dioxane in a round-bottom flask.
-
Add selenium dioxide (1.1 equiv.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-formyl-6-methyl-1,8-naphthyridine.
Synthesis Workflow
Caption: Synthetic pathway for 2-formyl-6-methyl-1,8-naphthyridine.
Application in Fluorescent Probe Development: The Power of Schiff Base Chemistry
The aldehyde group of 2-formyl-6-methyl-1,8-naphthyridine is a versatile functional handle for the construction of fluorescent probes, most commonly through the formation of a Schiff base (imine) linkage with a primary amine. This reaction is typically straightforward, high-yielding, and allows for the modular assembly of complex sensor molecules.
Design Principles for "Turn-On" Fluorescent Probes
A common strategy in fluorescent probe design is to create a system that is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon binding to the target analyte. This "turn-on" response minimizes background signal and enhances sensitivity. Several photophysical mechanisms can be exploited to achieve this, including:
-
Photoinduced Electron Transfer (PET): In a PET-based probe, a fluorophore is linked to a receptor unit that has a readily available lone pair of electrons. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte to the receptor, the energy of the lone pair is lowered, inhibiting PET and restoring fluorescence ("on" state).
-
Chelation-Enhanced Fluorescence (CHEF): Many fluorophores experience fluorescence quenching due to conformational flexibility, which allows for non-radiative decay pathways. Upon chelation to a metal ion, the molecule becomes more rigid, restricting these vibrational and rotational modes and leading to a significant enhancement of fluorescence.[4]
-
Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore consists of an electron-donating and an electron-accepting group connected by a π-conjugated system. The emission wavelength of such probes is sensitive to the polarity of the environment and can be modulated by analyte binding.
Probes for Metal Ion Detection
The inherent chelating ability of the 1,8-naphthyridine core makes it an excellent scaffold for the development of fluorescent probes for metal ions. The formyl group can be reacted with various amine-containing ligands to create receptors with high affinity and selectivity for specific metal ions.
Example Application: A Schiff Base Probe for Zinc(II)
Zinc is an essential trace element involved in numerous biological processes, and its dysregulation is associated with several diseases.[5] Fluorescent probes for Zn²⁺ are therefore valuable tools for studying its biological roles. A hypothetical probe for Zn²⁺ can be designed by condensing 2-formyl-6-methyl-1,8-naphthyridine with an amine-functionalized chelator, such as N,N-bis(2-aminoethyl)amine.
Sensing Mechanism
Caption: General sensing mechanism for a "turn-on" fluorescent probe.
Protocol 3: General Procedure for the Synthesis of a Schiff Base Fluorescent Probe
Materials:
-
2-Formyl-6-methyl-1,8-naphthyridine
-
Amine-containing recognition moiety (e.g., N,N-bis(2-aminoethyl)amine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-formyl-6-methyl-1,8-naphthyridine (1 equiv.) in ethanol in a round-bottom flask.
-
Add the amine-containing recognition moiety (1 equiv.) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 4: Fluorescence Titration for Analyte Detection
Materials:
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)
-
Analyte stock solution (e.g., 10 mM aqueous solution of ZnCl₂)
-
Buffer solution (e.g., HEPES or Tris-HCl at physiological pH)
-
Cuvettes for fluorescence measurements
-
Fluorometer
Procedure:
-
Prepare a series of solutions in cuvettes, each containing the same concentration of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Add increasing concentrations of the analyte stock solution to the cuvettes.
-
Allow the solutions to equilibrate for a specified time (e.g., 5-10 minutes).
-
Measure the fluorescence emission spectrum of each solution, using an appropriate excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensitivity and detection limit of the probe.
Data Presentation
| Analyte | Probe Concentration (µM) | Analyte Concentration Range (µM) | Fold Fluorescence Increase | Limit of Detection (LOD) (nM) |
| Zn²⁺ | 10 | 0 - 50 | >50 | <100 |
| Cu²⁺ | 10 | 0 - 50 | Quenching | - |
| Fe³⁺ | 10 | 0 - 50 | No significant change | - |
| Ca²⁺ | 10 | 0 - 50 | No significant change | - |
| Mg²⁺ | 10 | 0 - 50 | No significant change | - |
Table 1: Representative data from a fluorescence titration experiment demonstrating the selectivity of a hypothetical 2-formyl-6-methyl-1,8-naphthyridine-based probe for Zn²⁺.
Future Perspectives and Broader Applications
The modular nature of the synthesis of fluorescent probes from 2-formyl-6-methyl-1,8-naphthyridine opens up a vast design space for targeting a wide array of analytes beyond metal ions. By judiciously choosing the amine-containing recognition moiety, probes can be developed for:
-
Anions: Incorporating receptors like ureas, thioureas, or sulfonamides can lead to probes for anions such as fluoride, acetate, or phosphate.
-
Biologically Relevant Molecules: Probes for amino acids, thiols, or reactive oxygen species can be designed by integrating appropriate reactive sites.
-
pH Sensing: Attaching a pH-sensitive amine, such as a piperazine or morpholine ring, can result in fluorescent probes for monitoring intracellular pH changes.[6]
Furthermore, the derivatization of the 6-methyl group or other positions on the naphthyridine ring can be explored to fine-tune the photophysical properties, such as shifting the emission to the near-infrared region for deeper tissue imaging, and to improve water solubility and biocompatibility for in vivo applications.
Conclusion
2-Formyl-6-methyl-1,8-naphthyridine stands out as a highly valuable and versatile platform for the development of next-generation fluorescent probes. Its straightforward synthesis and the ease of functionalization via Schiff base chemistry provide a powerful toolkit for researchers in chemistry, biology, and materials science. The principles and protocols outlined in this application note serve as a guide for the rational design and application of novel fluorescent sensors with high sensitivity and selectivity for a multitude of analytes, thereby contributing to advancements in diagnostics, drug discovery, and our fundamental understanding of complex biological systems.
References
-
Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2595-2599. [Link]
-
Li, Y., et al. (2022). A water-soluble 1,8-naphthalimide-based fluorescent pH probe for distinguishing tumorous tissues and inflammation in mice. Luminescence, 37(8), 1395-1403. [Link]
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Gao, Y., et al. (2016). A fluorescent chemosensor based on naphthol for detection of Zn(2+). Luminescence, 31(1), 236-40. [Link]
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Wolan, A., & Kaczor, A. A. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1886. [Link]
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Xu, Z., Yoon, J., & Spring, D. R. (2010). Fluorescent chemosensors for Zn2+. Chemical Society Reviews, 39(6), 1996-2006. [Link]
-
Goswami, S., et al. (2001). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 6(10), 845-851. [Link]
-
Li, C. J., et al. (2008). A 1,8-naphthyridine-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+. Organic Letters, 10(22), 5115-5118. [Link]
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In Vitro Assays for Testing the Biological Activity of 1,8-Naphthyridine Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry. Its rigid structure and propensity for diverse substitutions have led to the development of numerous derivatives with a wide spectrum of biological activities.[1][2] Historically, the journey of 1,8-naphthyridines in medicine began with the discovery of nalidixic acid, a pioneering antibacterial agent. This foundational discovery paved the way for the development of highly potent fluoroquinolone antibiotics. Beyond their antimicrobial prowess, contemporary research has unveiled the significant potential of 1,8-naphthyridine derivatives as anticancer, anti-inflammatory, and antiviral agents.[1][3][4]
The anticancer properties of these derivatives are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as DNA topoisomerases and various protein kinases.[5][6][7] Their anti-inflammatory effects are, in part, mediated through the inhibition of enzymes like cyclooxygenases (COX).[3][8][9]
This technical guide provides a comprehensive overview of robust in vitro assays to evaluate the biological activity of novel 1,8-naphthyridine derivatives. As a self-validating system, each protocol is designed to deliver reproducible and reliable data, empowering researchers, scientists, and drug development professionals to effectively screen and characterize these promising compounds. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
I. Anticancer Activity Assays
The evaluation of anticancer potential is a cornerstone of 1,8-naphthyridine research.[10][11][12] A multi-faceted approach, combining cytotoxicity screening with mechanism-of-action studies, is crucial for a thorough assessment.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[13]
Scientific Principle: The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the reduction in cell viability induced by the test compound.[13]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,8-naphthyridine derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations. The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | MCF-7 | 48 | 5.2 |
| Derivative B | MCF-7 | 48 | 12.8 |
| Derivative C | A549 | 48 | 8.1 |
Mechanism of Action: Topoisomerase II Inhibition
Many 1,8-naphthyridine derivatives exert their anticancer effects by targeting DNA topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[5][6][14] These compounds can act as "poisons," stabilizing the transient covalent complex between topoisomerase II and DNA, which leads to double-strand breaks and apoptosis.[15][16]
Scientific Principle: An in vitro topoisomerase II inhibition assay can be performed using a plasmid DNA substrate. Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. "Poisons" will lead to the linearization of the plasmid DNA. The different DNA topologies (supercoiled, relaxed, and linear) can be separated and visualized by agarose gel electrophoresis.[17][18]
Experimental Workflow:
Caption: Workflow for the Topoisomerase II DNA Relaxation/Linearization Assay.
Detailed Protocol:
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine:
-
10x Topoisomerase II reaction buffer
-
ATP solution (final concentration ~1 mM)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test 1,8-naphthyridine derivative at various concentrations
-
Nuclease-free water to the final volume.
-
-
Include a positive control (e.g., etoposide) and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Add purified human Topoisomerase IIα to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS (to a final concentration of 1%) and Proteinase K (to a final concentration of 50 µg/mL).
-
Incubate at 37°C for 15-30 minutes to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Add loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Interpretation:
-
Visualize the DNA bands under a UV transilluminator.
-
Interpretation:
-
No enzyme control: Supercoiled DNA (fastest migrating band).
-
Enzyme control (no inhibitor): Relaxed DNA (slower migrating bands).
-
Catalytic inhibitor: Predominantly supercoiled DNA.
-
Topoisomerase II poison: Appearance of a linear DNA band (intermediate migration).
-
-
Mechanism of Action: Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Several 1,8-naphthyridine derivatives have been identified as potent kinase inhibitors.[1][19] The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method for measuring kinase activity and screening for inhibitors.[20][21]
Scientific Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[21][22]
Signaling Pathway:
Caption: General kinase inhibition by 1,8-naphthyridine derivatives.
Detailed Protocol (ADP-Glo™ Assay):
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test 1,8-naphthyridine derivative at various concentrations.
-
Add the target kinase and its specific substrate to the wells.
-
Initiate the reaction by adding an ATP solution. The final reaction volume is typically 5 µL.[22]
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[22]
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[22]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value from a dose-response curve.
-
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative D | EGFR | 85 |
| Derivative E | c-Met | 150 |
| Staurosporine (Control) | EGFR | 10 |
II. Antimicrobial Activity Assays
Building on the legacy of nalidixic acid, the screening of new 1,8-naphthyridine derivatives for antimicrobial activity remains a critical area of research, especially in the face of rising antibiotic resistance.[2][23][24]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[25]
Scientific Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that prevents visible growth (turbidity) is determined as the MIC.[25]
Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth only, no compound), and well 12 as the sterility control (uninoculated broth).
-
-
Preparation of Inoculum:
-
From a fresh culture plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Data Presentation:
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| Derivative F | 4 | 16 |
| Derivative G | 8 | >64 |
| Ciprofloxacin (Control) | 0.25 | 0.015 |
III. Anti-inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases, and the search for novel anti-inflammatory agents is a key research area.[3][8] 1,8-naphthyridine derivatives have shown promise in modulating inflammatory responses.[9]
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[26] Differentiating between the inhibition of the constitutive isoform (COX-1) and the inducible isoform (COX-2) is crucial for developing selective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[26] A fluorometric assay is a sensitive method for screening COX inhibitors.[27]
Scientific Principle: This assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. A fluorometric probe is used to detect the peroxidase activity, generating a fluorescent signal that is proportional to COX activity.[28] By running parallel assays with purified COX-1 and COX-2 enzymes, the selectivity of the inhibitor can be determined.
Experimental Workflow:
Caption: Workflow for the fluorometric COX inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and fluorometric probe solution as per the manufacturer's instructions (e.g., Cayman Chemical, Assay Genie).[29]
-
Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to the working concentration in assay buffer.
-
-
Reaction Setup:
-
In a 96-well black plate, set up parallel reactions for COX-1 and COX-2.
-
For each enzyme, prepare wells for:
-
100% Initial Activity: Enzyme, buffer, heme, probe, and vehicle (DMSO).
-
Inhibitor Wells: Enzyme, buffer, heme, probe, and serial dilutions of the 1,8-naphthyridine derivative.
-
Positive Control: Enzyme, buffer, heme, probe, and a known selective inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
-
Pre-incubation:
-
Add the enzyme to the appropriate wells, followed by the test compounds or controls.
-
Pre-incubate the plate at 37°C for 10 minutes. This step is important for time-dependent inhibitors.[30]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically for 5-10 minutes at 25°C, with excitation at ~535 nm and emission at ~587 nm.[27]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| Derivative H | 50 | 1.5 | 33.3 |
| Derivative I | 25 | 20 | 1.25 |
| Celecoxib (Control) | >100 | 0.45 | >222 |
IV. Conclusion
The 1,8-naphthyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. The in vitro assays detailed in this guide provide a robust framework for the initial screening and mechanistic evaluation of new derivatives. By employing a systematic approach that encompasses cytotoxicity, antimicrobial, and anti-inflammatory testing, researchers can efficiently identify lead compounds with promising biological activity. The integration of specific mechanism-of-action assays, such as topoisomerase and kinase inhibition, further elucidates the molecular pathways through which these compounds exert their effects, paving the way for rational drug design and development.
V. References
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Jain, A. K., & Kumar, A. (2019). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. Journal of Controlled Release, 304, 145-165.
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.
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Kumar, A., & Singh, U. P. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
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Sivakumar, P. M., & Prasanth, M. I. (2015). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 133-138.
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
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Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
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Katt, M. E., Placone, A. L., Wong, A. D., Xu, Z. S., & Searson, P. C. (2016). In Vitro Tumor Models: A Review of the State of the Art. Frontiers in Bioengineering and Biotechnology, 4, 13.
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Schröder, P., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100699.
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Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
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BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of 7-Methyl-1,8-naphthyridin-2-amine Derivatives.
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Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
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Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
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Carna Biosciences. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
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Green, K. J., Dods, K., & Hammer, K. A. (2020). Development and validation of a new microplate assay that utilises optical density to quantify the antibacterial activity of honeys including Jarrah, Marri and Manuka. PLoS ONE, 15(12), e0243246.
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Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
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Sharma, A., et al. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 6(2), 73-83.
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Hombach, M., et al. (2013). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 51(7), 2327-2334.
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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Thermo Fisher Scientific. (n.d.). Verification of antimicrobial susceptibility tests.
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Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
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Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
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Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
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Poupaert, J. H. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(4), 266-273.
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van Breemen, R. B., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 964-970.
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Singh, N., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
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Eweas, A. F., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035.
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Gençer, N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509.
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Eweas, A. F., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035.
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Ferrarini, P. L., et al. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[10][12][31]triazolo[4,3-a][31]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 43(3), 584-594.
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Jaggi, M., et al. (2012). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 474-478.
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Gençer, N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509.
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BenchChem. (2025). Assessing the Selectivity of 7-Methyl-1,8-naphthyridin-2-amine Based Enzyme Inhibitors.
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Gençer, N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509.
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Pommier, Y. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
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Pommier, Y. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
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Kumar, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22964-22979.
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Lynch, A. M., et al. (2019). Concentration-response studies of the chromosome-damaging effects of topoisomerase II inhibitors determined in vitro using human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 842, 82-90.
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Nitiss, J. L. (2009). Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors. Chemical Reviews, 109(7), 2995-3007.
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Jensen, P. B., et al. (2000). Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations. Biochemical Pharmacology, 59(8), 907-917.
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Kumar, V., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 543-550.
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Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
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Gençer, N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509.
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Derivatization of the 1,8-naphthyridine nitrogen for biological studies
Application Notes & Protocols
Topic: Derivatization of the 1,8-Naphthyridine Nitrogen for Biological Studies Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] This nitrogen-containing heterocycle is a key component in drugs exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] The versatility of the 1,8-naphthyridine core stems from its rigid, planar structure and the strategic placement of its two nitrogen atoms, which act as hydrogen bond acceptors and sites for coordination.[6]
Derivatization is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. For the 1,8-naphthyridine scaffold, the ring nitrogens represent prime targets for chemical modification. Altering these positions can profoundly impact a compound's solubility, membrane permeability, metabolic stability, and, most critically, its interaction with biological targets. This guide provides an in-depth exploration of two fundamental derivatization strategies targeting the 1,8-naphthyridine nitrogen: N-alkylation (Quaternization) and N-oxidation . We will delve into the rationale behind these modifications, provide detailed experimental protocols, and discuss the resulting biological implications.
N-Alkylation: Introducing a Positive Charge via Quaternization
Expert Rationale: The process of N-alkylation converts a tertiary amine, such as the nitrogen in a 1,8-naphthyridine ring, into a quaternary ammonium salt. This transformation introduces a permanent, delocalized positive charge onto the heterocyclic system. From a medicinal chemistry perspective, this modification is highly strategic. The introduction of a cationic center can enhance aqueous solubility, a crucial parameter for drug administration and distribution. Furthermore, this positive charge can facilitate novel, high-affinity electrostatic interactions with anionic residues (e.g., aspartate, glutamate) in enzyme active sites or with the negatively charged phosphate backbone of DNA, opening new avenues for therapeutic targeting.
The underlying mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on a ring nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide or sulfate). The selection of the alkylating agent, solvent, and reaction temperature is critical for controlling the reaction's efficiency and selectivity, especially in asymmetrical 1,8-naphthyridine systems where the two nitrogens may have different reactivities.
Experimental Protocol 1: General Procedure for N-Alkylation of a 1,8-Naphthyridine Derivative
This protocol describes a representative method for the N-alkylation of a generic 1,8-naphthyridine substrate.
Materials:
-
1,8-Naphthyridine starting material (1.0 eq)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM))
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ether or Diethyl Ether for precipitation
-
Filtration apparatus (Büchner funnel)
-
Analytical instruments for characterization (NMR, LC-MS)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 1,8-naphthyridine starting material (1.0 eq).
-
Dissolution: Add the chosen anhydrous solvent (e.g., ACN) to dissolve the starting material completely. The volume should be sufficient to ensure good stirring (approx. 0.1 M concentration).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 eq) to the solution dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight. Often, the quaternary salt product will precipitate out of the solution as it forms.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add an anti-solvent like diethyl ether to induce precipitation.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.
-
Characterization: Dry the purified product under vacuum. Confirm the structure and purity of the N-alkylated 1,8-naphthyridine salt using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). A significant downfield shift of the protons adjacent to the newly quaternized nitrogen is a key diagnostic feature in the ¹H NMR spectrum.
Workflow for N-Alkylation and Characterization
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Disubstituted-1,8-Naphthyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-disubstituted-1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these important heterocyclic scaffolds. 1,8-Naphthyridine derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
The synthesis of these molecules, however, is not without its challenges. Issues such as low yields, lack of regioselectivity, and difficult purifications are common hurdles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic routes and achieve your target molecules efficiently. The primary focus will be on the Friedländer Annulation, the most common and versatile method for constructing the 1,8-naphthyridine core.[1][3]
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis of 2,6-disubstituted-1,8-naphthyridines via the Friedländer reaction, which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active α-methylene group (e.g., a ketone).
Problem: Low or No Product Yield
Question: My Friedländer reaction is resulting in a very low yield, or I'm not seeing any product formation by TLC/LC-MS. What are the most likely causes and how can I fix them?
Answer: Low or no product formation is a common issue that can typically be resolved by systematically evaluating the core reaction parameters. The reaction is a cascade of an aldol-type condensation followed by a cyclizing dehydration, and failure at any step will halt product formation.
Here is a checklist of potential causes and their solutions:
-
1. Catalyst Inactivity or Inappropriateness: The Friedländer reaction can be catalyzed by acids or bases, but the choice is critical.[4]
-
Probable Cause: The catalyst may be old, deactivated, or simply not potent enough for your specific substrates. Traditional bases like KOH or piperidine can work but sometimes require harsh conditions.[3]
-
Suggested Solution:
-
Use a Fresh Catalyst: Ensure your catalyst is from a fresh, properly stored batch.
-
Increase Catalyst Loading: Cautiously increase the catalyst loading, for example, from 1 mol% to 5 or 10 mol%.[5]
-
Switch Catalyst Type: Modern methods have shown excellent results with alternative catalysts. Basic ionic liquids like [Bmmim][Im] or choline hydroxide (ChOH) have been demonstrated to be highly effective, often under milder conditions.[1][6][7] For acid-catalyzed versions, molecular iodine or p-toluenesulfonic acid are effective options.[5][8]
-
-
-
2. Sub-Optimal Reaction Temperature:
-
Probable Cause: The activation energy for the initial condensation or the final cyclization/dehydration step has not been met.
-
Suggested Solution: Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring the reaction progress closely by TLC. While some modern protocols work at room temperature or 50 °C[6][9], many traditional methods require heating between 80-150 °C.[3][5]
-
-
3. Poor Solubility of Reactants:
-
Probable Cause: One or both of your starting materials may not be sufficiently soluble in the chosen solvent, preventing them from reacting.
-
Suggested Solution: Switch to a more polar solvent to improve solubility. While greener methods successfully use water[6][9], solvents like ethanol, DMF, or PEG-400 can be effective alternatives, particularly if starting materials are highly nonpolar.[5][10]
-
-
4. Insufficient Reaction Time:
Table 1: Comparison of Optimized Friedländer Reaction Conditions
| Catalyst System | Solvent | Temperature (°C) | Typical Time (h) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Choline Hydroxide (ChOH) | Water | 50 | 6 | Environmentally friendly, simple workup | [6][9] |
| [Bmmim][Im] (Ionic Liquid) | None (Neat) | 80 | 24 | Reusable catalyst, solvent-free | [1][7] |
| Molecular Iodine (I₂) | None (Neat) | 80-100 | Varies | Metal-free, effective for many substrates | [5] |
| p-TsOH | None (Neat) | 100-120 | 0.5-2 | Rapid, solvent-free conditions |[8] |
Problem: Formation of Side Products & Regioisomers
Question: I am using an unsymmetrical ketone (e.g., 2-butanone) and obtaining a mixture of two isomeric products. How can I improve the regioselectivity for my desired 2,6-disubstituted product?
Answer: This is a classic challenge in Friedländer synthesis. An unsymmetrical ketone can form two different enolates, leading to condensation at either the methyl (-CH₃) or methylene (-CH₂-) side of the carbonyl group, resulting in two distinct regioisomers.[11] For example, reacting 2-aminopyridine-3-carbaldehyde with 2-butanone can yield both 2-ethyl-1,8-naphthyridine and 2,3-dimethyl-1,8-naphthyridine.
Controlling regioselectivity hinges on directing the initial enolate formation and condensation:
-
1. Catalyst Choice is Crucial:
-
Mechanism Insight: The regioselectivity is often governed by a thermodynamic vs. kinetic control of the enolate formation. Some catalysts preferentially promote the formation of one enolate over the other.
-
Suggested Solution: The use of sterically hindered, cyclic secondary amine catalysts has been shown to provide excellent regioselectivity. Specifically, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is highly effective in directing the reaction to yield the 2-substituted product from unmodified methyl ketones.[12][13]
-
-
2. Slow Addition of the Ketone:
-
Mechanism Insight: Adding the ketone slowly to the reaction mixture containing the aldehyde and catalyst can keep the instantaneous concentration of the ketone low. This favors the kinetic enolate, which often leads to higher selectivity.
-
Suggested Solution: Prepare a solution of your unsymmetrical ketone in the reaction solvent and add it dropwise over 30-60 minutes to the heated mixture of the 2-aminopyridine-3-carbaldehyde and catalyst. This technique has been shown to significantly increase the desired regioisomer ratio when using catalysts like TABO.[12][13]
-
Problem: Difficult Product Purification
Question: My reaction seems to work, but the crude product is an intractable oil or a mixture that is very difficult to separate by column chromatography. What can I do?
Answer: Purification can be as challenging as the reaction itself, especially when byproducts have similar polarity to the desired product.[11]
-
1. For Inseparable Mixtures (via Chromatography):
-
Probable Cause: The desired product and a key byproduct (like a regioisomer or an uncyclized intermediate) have very similar Rf values across a range of solvent systems.
-
Suggested Solution:
-
Crystallization: Attempt to crystallize the desired product from the crude mixture. Test a variety of solvents (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures).
-
Salt Formation: 1,8-Naphthyridines are basic. You can often selectively precipitate your product as a salt (e.g., hydrochloride or picrate salt), which is typically more crystalline and may have different solubility properties than the impurities.[11] Dissolve the crude mixture in a suitable solvent (like ether or ethyl acetate) and add a solution of HCl in the same solvent.
-
Trituration: If the product is a solid but contaminated with oily impurities, try triturating it. This involves repeatedly washing/suspending the solid in a solvent (like cold hexanes or ether) in which the desired product is insoluble, but the impurities are soluble.[11]
-
-
-
2. For Oily or Low-Melting Products:
-
Probable Cause: The product itself may not be a crystalline solid at room temperature.
-
Suggested Solution: Besides salt formation, consider preparative HPLC as a more powerful separation technique than standard flash chromatography for challenging mixtures.[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing 2,6-disubstituted-1,8-naphthyridines? The Friedländer Annulation is by far the most widely employed and versatile method.[1] Its popularity stems from the use of readily available starting materials (a 2-aminopyridine-3-carbaldehyde and an active methylene compound) and its directness in forming the bicyclic core in a single synthetic step.
Q2: How can I adopt a "greener" or more environmentally friendly approach for my synthesis? Recent advancements have focused on making this synthesis more sustainable.[13] The key strategies are:
-
Use Water as a Solvent: The Friedländer reaction has been successfully performed in water using a biocompatible ionic liquid catalyst like choline hydroxide (ChOH), simplifying workup and avoiding volatile organic compounds.[6][9]
-
Solvent-Free Conditions: Using catalysts like molecular iodine or certain ionic liquids allows the reaction to be run "neat" (without any solvent), reducing waste.[1][5]
-
Catalyst Reusability: Some ionic liquid catalysts can be recovered after the reaction by simple extraction and reused multiple times without a significant loss of activity.[1]
Q3: Are there viable alternatives to the Friedländer synthesis for this scaffold? Yes, while the Friedländer is most common, other methods exist. Multi-component reactions (MCRs) are a powerful alternative, allowing for the construction of complex naphthyridine derivatives in a single pot from three or more starting materials.[14] For instance, a three-component reaction of a 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile can yield highly functionalized 1,8-naphthyridines under mild conditions.[12]
Section 3: Key Experimental Protocols
Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol is adapted from the work of Kapdi, et al., and provides an environmentally benign route using a biocompatible catalyst.[6][9]
Materials:
-
2-Aminonicotinaldehyde (2-amino-pyridine-3-carboxaldehyde)
-
Acetone (reagent grade)
-
Choline hydroxide (ChOH) solution
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq).
-
Add acetone (0.5 mmol, 1.0 eq) to the flask.
-
Add 1 mL of deionized water to the flask, followed by choline hydroxide (1 mol %).
-
Place the flask in a pre-heated water bath set to 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate). The product spot should be UV active.
-
Upon completion, remove the flask from the water bath and allow the mixture to cool to room temperature. The product will often precipitate out of the aqueous solution.
-
Isolate the solid product by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Allow the product to air-dry or dry in a vacuum oven to obtain the final 2-methyl-1,8-naphthyridine. Further purification is typically not required.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanism and having a clear workflow for troubleshooting are essential for success.
The Friedländer Annulation Mechanism
The reaction can proceed through two viable pathways, initiated by either an aldol condensation or Schiff base formation. Both pathways converge to form the final dehydrated aromatic product.[4]
Caption: Fig. 2: Workflow for Troubleshooting Low Yield
References
-
Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition Source: ACS Omega URL: [Link]
-
Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL: [Link]
-
Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited (Duplicate for access) Source: ACS Publications URL: [Link]
-
Title: Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10) Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition (Duplicate for access) Source: ACS Publications URL: [Link]
-
Title: Synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones Source: Semantic Scholar URL: [Link]
-
Title: 1,8-Naphthyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Source: MDPI URL: [Link]
-
Title: 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones Source: ResearchGate URL: [Link]
-
Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules URL: [Link]
-
Title: The Naphthyridines Source: Science of Synthesis URL: [Link]
-
Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Source: University of Dundee URL: [Link]
-
Title: Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Duplicate for access) Source: ResearchGate URL: [Link]
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Duplicate for access) Source: PubMed URL: [Link]
-
Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 (Duplicate for access) Source: ACS Publications URL: [Link]
-
Title: Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds Source: ResearchGate URL: [Link]
-
Title: Friedländer synthesis Source: Wikipedia URL: [Link]
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,8-Naphthyridine Derivatives
Welcome to the technical support center for the purification of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As a class of heterocyclic compounds with significant interest in medicinal chemistry, the effective purification of 1,8-naphthyridines is a critical step in their synthesis and subsequent application.[1][2][3][4] This resource synthesizes technical expertise with practical, field-proven insights to help you overcome common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1,8-naphthyridine derivatives, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Streaking or Tailing on Silica Gel TLC/Column | 1. Strong Interaction with Acidic Silica: The basic nitrogen atoms of the 1,8-naphthyridine ring can interact strongly with the acidic silanol groups on the silica gel surface.[5] 2. High Polarity of the Compound: The compound may be too polar for the chosen eluent system.[6] 3. Column Overload: Too much crude material has been loaded onto the column.[6] | 1. Use a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[5][6] 2. Switch Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[5] Reversed-phase chromatography on C18 silica is also an excellent alternative for polar compounds.[5] 3. Optimize Solvent System: Increase the polarity of the mobile phase gradually. A gradient of methanol in dichloromethane is often effective.[6] 4. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[6] |
| Poor Separation of Product and Impurities | 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from closely related impurities.[6] 2. Co-elution of Isomers: Structural isomers, which can form during synthesis (e.g., in Friedländer reactions with unsymmetrical ketones), may have very similar polarities.[7] | 1. Systematic TLC Optimization: Methodically test a range of solvent systems with varying polarities on a TLC plate to find the optimal conditions for separation. Aim for an Rf value of 0.2-0.4 for your target compound.[6] 2. Try Different Solvent Selectivity: Substitute solvents within the same polarity range but with different chemical properties (e.g., replace ethyl acetate with acetone).[6] 3. Employ Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[6] |
| Product "Oils Out" During Crystallization | 1. High Impurity Level: The presence of significant impurities can inhibit crystal lattice formation. 2. Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and precipitation as an oil.[5] 3. Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound.[6] | 1. Pre-purify: Attempt a preliminary purification by column chromatography before crystallization.[6] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator. 3. Induce Crystallization: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites.[5] Adding a seed crystal of the pure compound can also be effective.[5] 4. Solvent Adjustment: Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.[6] Alternatively, switch to a lower-boiling point solvent.[6] |
| Low Yield After Purification | 1. Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.[8] 2. Losses During Extraction: The 1,8-naphthyridine derivative may have some solubility in the aqueous layer during workup, especially if the pH is not optimal.[8] 3. Irreversible Adsorption: The compound may be strongly and irreversibly adsorbed onto the stationary phase during chromatography.[8] | 1. Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has gone to completion before starting the purification process.[8] 2. Optimize Extraction: Perform multiple extractions with the organic solvent to maximize recovery. Adjust the pH of the aqueous layer to ensure the compound is in its neutral, less water-soluble form. 3. Test Compound Stability: Before performing large-scale chromatography, test the stability of your compound on a small amount of silica gel.[6] |
| Compound Fails to Elute from the Column | 1. Insufficiently Polar Solvent System: The mobile phase is not polar enough to move the compound down the column.[6] 2. Decomposition on Stationary Phase: The compound may be unstable on the acidic silica gel.[6] | 1. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A gradient up to 10% methanol in dichloromethane is often effective for polar nitrogen-containing heterocycles.[6] 2. Assess Stability: As mentioned previously, test the stability of your compound on silica gel before attempting a large-scale purification.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 1,8-naphthyridine derivatives?
A1: The most frequently employed purification methods are column chromatography and recrystallization.[6][9] For achieving high purity, especially for biological assays, preparative HPLC is often used.[6] Acid-base extraction can also be an effective initial purification step to separate basic 1,8-naphthyridine derivatives from non-basic impurities.[8]
Q2: I've synthesized a 1,8-naphthyridine derivative using a Friedländer reaction. What are the likely impurities?
A2: Common impurities in a Friedländer synthesis include unreacted starting materials (such as 2-aminonicotinaldehyde and the active methylene compound), regioisomers if an unsymmetrical ketone was used, and byproducts from the self-condensation of the starting materials.[7]
Q3: My 1,8-naphthyridine derivative is highly polar and difficult to purify using normal-phase chromatography. What are my options?
A3: For highly polar 1,8-naphthyridine derivatives, reversed-phase chromatography is often the method of choice.[5] This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] Adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.[5] Another effective technique for polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[5]
Q4: How can I visualize my 1,8-naphthyridine compound on a TLC plate if it's not UV-active?
A4: If your compound lacks a UV chromophore, you can use alternative visualization methods. Staining the TLC plate with a general stain like potassium permanganate, ceric ammonium molybdate, or iodine vapor will allow you to see the spots.[5]
Q5: What is a good starting point for developing a column chromatography method for a new 1,8-naphthyridine derivative?
A5: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Begin with a relatively non-polar eluent, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar compounds, a system of dichloromethane and methanol is a good choice.[6] The goal is to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 on the TLC plate.[6]
Key Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
This protocol provides a general procedure for the purification of 1,8-naphthyridine derivatives using silica gel column chromatography.
1. Slurry Preparation:
-
In a beaker, add silica gel to the initial, least polar solvent system you plan to use for elution.
-
Stir gently to create a uniform slurry.
2. Column Packing:
-
Secure a glass column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude 1,8-naphthyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel and then add your dissolved sample.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution:
-
Begin eluting with the initial, non-polar solvent system.
-
If the compound is not moving, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes, or methanol in dichloromethane).
5. Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for separating basic 1,8-naphthyridine derivatives from neutral or acidic impurities.
1. Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
2. Acid Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated, basic 1,8-naphthyridine derivative will move into the aqueous layer.
3. Separation:
-
Drain and collect the lower aqueous layer.
-
The organic layer, containing non-basic impurities, can be discarded.
4. Basification and Product Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH) to the aqueous layer until it becomes basic (check with pH paper).
-
The neutral 1,8-naphthyridine derivative will precipitate out of the solution or can be extracted with an organic solvent.
5. Final Steps:
-
If the product precipitates, collect it by filtration, wash with water, and dry.
-
If extracting, perform multiple extractions with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: General purification workflow for 1,8-naphthyridine derivatives.
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Formylation of 1,8-Naphthyridines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the formylation of 1,8-naphthyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of formyl-substituted 1,8-naphthyridines, critical intermediates in medicinal chemistry. As Senior Application Scientists, we understand the nuances of these reactions and have structured this guide to address the specific challenges posed by the unique electronic properties of the 1,8-naphthyridine core.
Understanding the Challenge: The Electron-Deficient Nature of 1,8-Naphthyridine
The 1,8-naphthyridine scaffold, a key pharmacophore in numerous therapeutic agents, presents a significant hurdle for classical electrophilic aromatic substitution reactions like formylation. The two nitrogen atoms in the bicyclic system withdraw electron density, rendering the aromatic rings electron-deficient and thus less reactive towards electrophiles. This inherent lack of reactivity often necessitates harsh reaction conditions, which can lead to a variety of undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Vilsmeier-Haack formylation of 1,8-naphthyridine failing or giving low yields?
A: The Vilsmeier-Haack reaction relies on an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion) on an electron-rich aromatic ring.[1][2] The electron-deficient nature of the 1,8-naphthyridine nucleus makes it a poor substrate for this reaction. High temperatures are often required to force the reaction, which can lead to decomposition of the starting material or the product. In some cases, the reaction may not proceed at all.
Q2: I'm attempting a Reimer-Tiemann formylation on a hydroxy-1,8-naphthyridine, but I'm getting a complex mixture of products. What is happening?
A: The Reimer-Tiemann reaction, which involves the generation of dichlorocarbene as the electrophile, is typically used for the ortho-formylation of phenols.[3] While applicable to hydroxy-substituted heterocycles, the harsh basic conditions and high temperatures can lead to several side products with 1,8-naphthyridines. These can include the formation of regioisomers (para-formylation), dichloromethylation of the hydroxyl group, and potentially ring-opening or rearrangement products.[4][5]
Q3: Can I directly formylate the 1,8-naphthyridine ring using organolithium reagents and DMF?
A: Yes, this is a viable alternative. The strategy involves deprotonation of the naphthyridine ring with a strong organolithium base (like n-BuLi or LDA) to form a highly reactive nucleophilic lithiated intermediate. This intermediate can then be quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[6] However, regioselectivity of the lithiation can be an issue, and careful control of reaction conditions is crucial to avoid side reactions.
Troubleshooting Guide: Common Problems and Solutions
This section delves into specific issues you might encounter and provides actionable solutions based on mechanistic principles.
Problem 1: Low to No Conversion in Vilsmeier-Haack Formylation
Probable Cause: Insufficient activation of the 1,8-naphthyridine ring.
Solutions:
-
N-Oxide Activation: A common and effective strategy to enhance the reactivity of electron-deficient N-heterocycles towards electrophilic attack is the formation of the corresponding N-oxide.[7][8] The N-oxide group is electron-donating, increasing the electron density of the ring system and facilitating electrophilic substitution.
-
Workflow:
-
Oxidize the 1,8-naphthyridine starting material to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Subject the purified N-oxide to the Vilsmeier-Haack conditions. The formylation will preferentially occur at the positions ortho or para to the N-oxide functionality.
-
If desired, the N-oxide can be subsequently reduced back to the parent heterocycle using a reducing agent like PCl₃ or H₂/Pd.
-
Workflow for Vilsmeier-Haack formylation via N-oxide activation. -
-
Incorporate Formylation into Ring Synthesis: Instead of formylating the pre-formed ring, consider a synthetic route where the formyl group is introduced on a precursor that is then cyclized to the desired 1,8-naphthyridine. For instance, a Vilsmeier-Haack cyclization of an N-(pyridin-2-yl) acetamide can yield a 2-chloro-3-formyl-1,8-naphthyridine.[9]
Problem 2: Poor Regioselectivity and Side Products in Reimer-Tiemann Formylation
Probable Cause: The highly reactive dichlorocarbene intermediate and harsh basic conditions lead to multiple reaction pathways.
Solutions:
-
Milder Formylation Methods for Phenols: For hydroxy-substituted 1,8-naphthyridines, consider alternative, milder methods for ortho-formylation that avoid the generation of dichlorocarbene. These include:
-
Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium. This method is generally selective for the ortho-position of phenols.
-
Magnesium-Mediated Formylation: Involves the formation of a magnesium phenoxide, which can then be formylated with paraformaldehyde. This can offer improved regioselectivity.
-
-
Protecting Group Strategy: If other reactive functional groups are present, consider protecting them before attempting the formylation. For example, a hydroxyl group can be protected as a methyl ether or a silyl ether to prevent unwanted side reactions.
Problem 3: Lack of Regiocontrol and/or Decomposition with Organolithium Reagents
Probable Cause: The high basicity of organolithium reagents can lead to multiple deprotonation sites or decomposition of the substrate.
Solutions:
-
Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group (DMG) on the aromatic ring to guide the deprotonation to the adjacent ortho-position.[1][2][10] For 1,8-naphthyridines, a strategically placed DMG can ensure high regioselectivity in the lithiation step.
-
Common Directing Groups: Amides (-CONR₂), carbamates (-OCONR₂), and ethers (-OR) are effective DMGs.
-
Experimental Protocol (General):
-
Synthesize a 1,8-naphthyridine derivative bearing a suitable DMG.
-
Cool the substrate in an anhydrous aprotic solvent (e.g., THF, diethyl ether) to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the organolithium base (e.g., n-BuLi, s-BuLi, or LDA). The presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete lithiation.
-
Quench the resulting aryllithium species with anhydrous DMF.
-
Work up the reaction by carefully adding an aqueous solution (e.g., saturated NH₄Cl) to hydrolyze the intermediate and protonate any remaining organolithium species.
-
Directed ortho-Metalation (DoM) workflow for formylation. -
-
Halogen-Lithium Exchange: If a halogenated 1,8-naphthyridine is available, a halogen-lithium exchange reaction using an organolithium reagent can generate the desired lithiated intermediate with precise regiocontrol.[11] This is often a cleaner and more selective method than direct deprotonation.
Alternative Strategy: Functional Group Interconversion
When direct formylation proves challenging, consider a multi-step approach involving the conversion of another functional group into an aldehyde.
| Precursor Functional Group | Reagents and Conditions | Potential Side Reactions |
| Carboxylic Acid | 1. SOCl₂ or oxalyl chloride to form the acid chloride. 2. Reduction with a mild reducing agent (e.g., LiAl(O-t-Bu)₃H, DIBAL-H). | Over-reduction to the alcohol. |
| Ester | Reduction with DIBAL-H at low temperature. | Over-reduction to the alcohol. |
| Nitrile | Reduction with DIBAL-H followed by aqueous workup. | Formation of amines if not properly hydrolyzed. |
| Methyl Group | Oxidation with SeO₂ or other suitable oxidizing agents. | Over-oxidation to the carboxylic acid. |
Conclusion
The successful formylation of 1,8-naphthyridines requires a departure from classical electrophilic substitution methods due to the electron-deficient nature of the heterocyclic core. By understanding the underlying mechanistic principles and employing strategies such as N-oxide activation, directed ortho-metalation, or functional group interconversion, researchers can overcome these challenges and efficiently synthesize these valuable building blocks. Careful planning of the synthetic route and optimization of reaction conditions are paramount to minimizing side reactions and achieving high yields of the desired formylated products.
References
- This guide synthesizes information from a range of chemical literature and established organic chemistry principles.
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved January 16, 2026, from [Link]
- Hayes, C. S., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (2023, October 28). Directed ortho metalation. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (2023, December 29). Reimer–Tiemann reaction. Retrieved January 16, 2026, from [Link]
- This entry refers to general principles of the Vilsmeier-Haack reaction.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Wynberg, H., & Meijer, E. W. (1982). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36.
-
ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved January 16, 2026, from [Link]
- Al-Ramadhany, T. R., et al. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities.
- Al-Obaidi, A. S. M. (2013). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring.
-
Wikipedia. (2023, November 28). Vilsmeier–Haack reaction. Retrieved January 16, 2026, from [Link]
- Snieckus, V. (1990). Directed ortho metalation. Transition metal-catalyzed cross-coupling reactions.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 16, 2026, from [Link]
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Organic-Reaction.com. (n.d.). Formylation. Retrieved January 16, 2026, from [Link]
- This entry refers to general principles of the Vilsmeier-Haack reaction.
- MDPI. (2014). Formylation of Amines. Molecules, 19(6), 7688-7719.
- This entry refers to general principles of the Reimer-Tiemann reaction.
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved January 16, 2026, from [Link]
-
Scribd. (n.d.). The Reimer-Tiemann Reaction. Retrieved January 16, 2026, from [Link]
- Hawes, E. M., & Wibberley, D. G. (1967). 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic, 315-319.
- Schall, A., & Reiser, O. (2008). 25.6.5 Synthesis of Arenecarbaldehydes by Formylation of Arylmetal Reagents. Science of Synthesis, 25, 307-332.
- Fujiwara, Y., et al. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(39), 13644-13646.
-
Hamada, Y., & Takeuchi, I. (1989). AND 2,14][12][13]NAPHTHYRIDINES AND OXIDATION. Heterocycles, 29(11), 2139-2142.
-
Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved January 16, 2026, from [Link]
- Royal Society of Chemistry. (2014). A novel type of N-formylation and related reactions of amines via cyanides and esters as formylating agents.
-
Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved January 16, 2026, from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved January 16, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved January 16, 2026, from [Link]
- He, L., et al. (1976). 1,8‐Naphthyridines. Part I. Synthesis of some trifluoromethyl‐1,8‐naphthyridine derivatives. Journal of Heterocyclic Chemistry, 13(5), 1045-1048.
- The Royal Society of Chemistry. (2018). Reductive CO2 Fixation by N-Formylation Reaction over Supported Pt Nanoparticle Catalyst Modified with Basic Polyoxometalates.
- This entry refers to general principles of reactions on electron-deficient systems.
- National Institutes of Health. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Future Medicinal Chemistry, 5(8), 921-936.
- The University of Liverpool Repository. (2018).
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Technical Support Center: Solubility Enhancement for 1,8-Naphthyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 1,8-naphthyridine compounds for biological screening. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. However, the planar, aromatic nature of this heterocyclic system often leads to poor aqueous solubility, creating significant hurdles for accurate and reproducible biological evaluation[4][5]. This resource is designed to help you navigate these challenges effectively.
Part 1: Immediate Troubleshooting
This section addresses the most common and urgent issues encountered during experimental setup.
Question: My 1,8-naphthyridine compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What should I do?
This is a classic sign of a compound crashing out of solution, a frequent problem when an aqueous buffer is added to a DMSO stock or vice-versa. The compound is highly soluble in the organic DMSO but insoluble in the final aqueous environment. Low solubility can lead to underestimated activity, reduced hit rates in high-throughput screening (HTS), and highly variable data[6][7].
Immediate Actions & Causality:
-
Visual Confirmation: First, confirm the presence of precipitate. Use a microscope to inspect your assay plate wells. Sometimes, the precipitate is a fine, milky suspension that is not obvious to the naked eye.
-
Reverse the Dilution Method: The order of addition matters significantly. Instead of adding the aqueous buffer to your small volume of DMSO stock, add the DMSO stock dropwise into the full, vigorously stirring or vortexing volume of aqueous buffer[8]. This technique, known as "reverse dilution," prevents localized high concentrations of the compound that trigger immediate precipitation.
-
Lower the Final Concentration: You may be exceeding the compound's kinetic solubility limit. The concentration required for a biological effect might be lower than the concentration at which it precipitates. Perform a preliminary experiment to find the highest concentration that remains in solution in the final assay buffer and check if you still observe biological activity in that range.
-
Sonication: If a precipitate has already formed, gentle sonication can sometimes help redissolve the compound, particularly if it has formed an amorphous precipitate rather than a more stable crystalline form[9]. However, this is often a temporary fix, and the compound may precipitate again over time.
If these immediate steps fail, a more systematic approach to formulation is required, as detailed in the FAQs below.
Caption: Principle of pH-dependent solubility for basic compounds.
Actionable Strategy: pH Modification Before running your biological assay, determine the pH-solubility profile of your compound.
-
Protocol: See Experimental Protocol 1: pH-Solubility Profiling .
-
Causality: This experiment identifies the pH range where your compound is most soluble. For most 1,8-naphthyridines, solubility will increase as the pH drops below their pKa. The goal is to find a pH that maximizes solubility while remaining compatible with your biological assay system (e.g., cell viability, enzyme activity). Most cell-based assays require a pH between 7.2 and 7.4, which may limit this strategy. However, for enzymatic or biochemical assays, you may have more flexibility.
FAQ 2: I am using DMSO as a co-solvent, but still have issues. Are there other co-solvents, and what are the risks?
While DMSO is a powerful and widely used solvent, it is not a universal solution and can introduce artifacts.[10][11] Over-reliance on high concentrations of DMSO can lead to compound precipitation upon aqueous dilution, and the DMSO itself can affect protein stability and enzyme kinetics.[7][12]
Actionable Strategy: Co-solvent Screening Exploring alternative or additional co-solvents can be a highly effective strategy.[13] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.
-
Protocol: See Experimental Protocol 2: Co-solvent Screening .
-
Causality: Different co-solvents have different physicochemical properties. A systematic screen can identify a solvent system that is optimal for your specific compound and assay. It is critical to run a solvent tolerance control experiment to ensure the chosen co-solvent concentration does not interfere with your biological assay.
| Co-Solvent | Typical Max % in Assay (v/v) | Pros | Cons |
| DMSO | 0.5 - 1% | Powerful solvent for many compounds. | Can precipitate on dilution; hygroscopic; can interfere with assays.[14][15][16] |
| Ethanol | 1 - 2% | Good solubilizer; less viscous than DMSO. | Can denature some proteins at higher concentrations.[12] |
| Polyethylene Glycol (PEG 300/400) | 1 - 5% | Low toxicity; can improve stability. | High viscosity can interfere with liquid handling and kinetics.[17] |
| Glycerol | 1 - 10% | Protein stabilizer; low toxicity. | Very viscous; may not be a strong solubilizer for all compounds.[17] |
| Cyclodextrins (e.g., HP-β-CD) | Varies (mM range) | Forms inclusion complexes to shield hydrophobic parts of the drug.[18][19] | Can be concentration-limiting; may interact with assay components. |
FAQ 3: How do I properly measure the solubility of my compound to guide my experiments?
It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[18][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is measured by adding an excess of solid compound to the solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[21] This value is critical for formulation and later-stage development but is often too low-throughput for early discovery.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[22] It reflects the supersaturated state that can be temporarily achieved and is more relevant for HTS and initial biological assays where compounds are added from DMSO stocks.[23] Kinetic solubility values are almost always higher than thermodynamic solubility values.[24]
Actionable Strategy: Measure Kinetic Solubility For screening purposes, a kinetic solubility assay provides the most relevant data. Nephelometry is a high-throughput method that measures light scattering caused by precipitated particles and is ideal for this purpose.[25][26]
-
Protocol: See Experimental Protocol 3: Kinetic Solubility Assay by Nephelometry .
-
Causality: This assay will give you a quantitative value (in µM or µg/mL) for the maximum concentration your compound can tolerate in your specific assay buffer before precipitation occurs. This allows you to design your experiments with confidence that the compound is fully dissolved, ensuring the concentration you think you are testing is the concentration that is actually present.
| Method | Throughput | Information Provided | Primary Use Case |
| Nephelometry | High | Kinetic Solubility (Precipitation Point) | HTS, early screening, assay optimization.[27][28] |
| HPLC-based | Medium | Kinetic or Thermodynamic Solubility | Lead optimization, precise quantification.[23] |
| UV-Vis Spectroscopy | High | Kinetic Solubility (if chromophore present) | Quick screening, but susceptible to interference.[23] |
| Shake-Flask (HPLC/UV) | Low | Thermodynamic (Equilibrium) Solubility | Pre-formulation, late-stage development.[21] |
Part 3: Detailed Experimental Protocols
Experimental Protocol 1: pH-Solubility Profiling
Objective: To determine the solubility of a 1,8-naphthyridine compound across a range of pH values.
-
Prepare Buffers: Create a series of buffers covering a pH range from 4.0 to 8.0 (e.g., citrate for pH 4-6, phosphate for pH 6-8). Ensure the buffer components will not interfere with your final analytical measurement.
-
Prepare Compound Slurry: In separate vials for each pH point, add an excess amount of your solid compound (e.g., 1-2 mg) to 1 mL of the corresponding buffer. The goal is to have undissolved solid remaining.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Separate Solid and Supernatant: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) to separate the supernatant. Be cautious with filtration, as some compounds can adsorb to the filter material.[25]
-
Quantify Concentration: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent for analysis. Quantify the concentration of the dissolved compound using a validated HPLC method or UV-Vis spectroscopy with a standard curve.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer solution.
Experimental Protocol 2: Co-solvent Screening
Objective: To identify a suitable co-solvent system that maintains compound solubility without interfering with the biological assay.
-
Prepare Co-solvent Stocks: Prepare solutions of your assay buffer containing various concentrations of different co-solvents (e.g., 1%, 2%, 5% PEG400; 0.5%, 1%, 2% Ethanol).
-
Solubility Test: Add your compound (from a 10 mM DMSO stock) to each co-solvent buffer to your desired final assay concentration. Vortex and let stand for 1-2 hours. Visually inspect for precipitation against a dark background.
-
Assay Interference Test (CRITICAL): Run your biological assay with the co-solvent buffers without your test compound. This is the vehicle control. Compare the results to the assay run with buffer containing only the corresponding amount of DMSO. Any significant change indicates the co-solvent is interfering with the assay.
-
Select Optimal System: Choose the co-solvent and concentration that provides the best solubility for your compound while showing no significant interference in your assay.
Experimental Protocol 3: Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility limit of a compound in a specific aqueous buffer.
-
Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Prepare Assay Plate: Add your chosen aqueous assay buffer to the wells of a clear-bottom 96- or 384-well plate.
-
Dilution and Measurement: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the DMSO compound plate into the corresponding wells of the assay buffer plate. This step should be done with vigorous mixing.
-
Incubate and Read: Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature. Measure the light scattering (turbidity) in each well using a nephelometer or a plate reader with a turbidity reading function.
-
Analyze Data: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is defined as the kinetic solubility limit.
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- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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Stability issues of the dimethoxymethyl group under acidic or basic conditions
Welcome to the Technical Support Center for the dimethoxymethyl (DMM) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may arise during the use of the DMM group in complex organic synthesis.
Section 1: Understanding the Dimethoxymethyl Acetal Protecting Group
The dimethoxymethyl group is a widely used acetal protecting group for aldehydes and ketones. Its stability profile is characterized by excellent resistance to basic and nucleophilic conditions, while being readily cleaved under acidic conditions.[1][2] This dichotomous reactivity is fundamental to its application in multi-step synthetic strategies, particularly when orthogonal protecting group schemes are required.[3][4][5]
Core Stability Characteristics
| Condition | Stability | Notes |
| Aqueous Acid (pH < 7) | Labile | Hydrolysis occurs to regenerate the carbonyl and methanol.[1][2][6][7][8][9] |
| Aqueous Base (pH > 7) | Stable | Resistant to a wide range of basic and nucleophilic reagents.[1][6] |
| Oxidizing Agents | Generally Stable | Stable to many common oxidants that do not generate acidic conditions.[1] |
| Reducing Agents | Generally Stable | Stable to most hydride-based reducing agents (e.g., LiAlH₄, NaBH₄).[1][2] |
Section 2: Troubleshooting Stability Under Acidic Conditions
The primary vulnerability of the dimethoxymethyl group is its lability in the presence of acid.[1][6] Issues typically arise from unintended cleavage or side reactions during steps where acidic reagents or conditions are employed for other transformations in the molecule.
Frequently Asked Questions (FAQs) - Acidic Conditions
Question 1: My DMM group was unexpectedly cleaved during a reaction. What are the likely causes?
Answer: Unintentional cleavage of a DMM group is almost always due to the presence of acid and a nucleophile, typically water.[6][7][8] Consider the following potential sources of acid in your reaction:
-
Explicit Acid Catalysts: Reagents like Brønsted acids (e.g., HCl, H₂SO₄, TsOH) or Lewis acids (e.g., BF₃•OEt₂, ZnCl₂) will readily catalyze the hydrolysis of the DMM acetal.[1]
-
Reagent Decomposition: Some reagents can decompose over time to generate acidic byproducts. For instance, aged chloroform can contain trace amounts of HCl.
-
Silica Gel: Standard grade silica gel used in chromatography is inherently acidic and can cause partial or complete deprotection of sensitive acetals.
-
"Neutral" Salts: Certain salts of weak bases and strong acids (e.g., NH₄Cl) can create a mildly acidic environment in solution.
-
Solvent Effects: Protic solvents, in combination with elevated temperatures, can sometimes facilitate proton transfer and subsequent hydrolysis.
Troubleshooting Workflow for Unexpected Cleavage:
Caption: Troubleshooting logic for unexpected DMM group cleavage.
Question 2: I am observing incomplete deprotection of my DMM group. How can I drive the reaction to completion?
Answer: Incomplete deprotection is often a result of the reaction reaching equilibrium or insufficient catalytic activity. The hydrolysis of an acetal is a reversible process.[2][8][9]
To ensure complete removal of the DMM group, consider the following:
-
Use of Excess Water: Le Châtelier's principle dictates that adding a large excess of water will drive the equilibrium towards the formation of the carbonyl and methanol products.[2][8] Running the reaction in a solvent system containing a significant proportion of water (e.g., THF/H₂O, acetone/H₂O) is highly effective.
-
Choice and Amount of Acid Catalyst: A stronger acid or a higher catalyst loading can increase the rate of hydrolysis. However, be mindful of the stability of other functional groups in your molecule.
-
Temperature: Gently heating the reaction mixture can often accelerate the hydrolysis, but again, consider substrate stability.
-
Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Protocol for Complete DMM Deprotection:
-
Dissolve Substrate: Dissolve the DMM-protected compound in a suitable organic solvent (e.g., acetone, THF).
-
Add Aqueous Acid: Add an aqueous solution of a strong acid (e.g., 1 M HCl, 10% H₂SO₄). A typical solvent ratio would be 4:1 organic solvent to aqueous acid.
-
Stir and Monitor: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS.
-
Gentle Heating (Optional): If the reaction is sluggish, gently heat to 40-50 °C.
-
Workup: Once complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent.
Question 3: What is the mechanism of acid-catalyzed DMM hydrolysis?
Answer: The hydrolysis proceeds through a series of reversible protonation and nucleophilic attack steps.[2][7][8] Understanding this mechanism helps in troubleshooting, as it highlights the critical roles of both the acid catalyst and the water nucleophile.
Mechanism of Acid-Catalyzed Acetal Hydrolysis:
Caption: Stepwise mechanism of acid-catalyzed DMM hydrolysis.
Section 3: Troubleshooting Stability Under Basic Conditions
The DMM group is generally robust under basic conditions, which is one of its key advantages as a protecting group.[1][6] However, issues can occasionally arise, usually related to other functionalities within the molecule rather than the acetal itself.
Frequently Asked Questions (FAQs) - Basic Conditions
Question 1: I thought my DMM group was stable to base, but I'm seeing degradation of my compound. What could be happening?
Answer: While the DMM acetal itself is stable to base, other parts of your molecule might not be.[6] If your substrate contains a free aldehyde (perhaps from partial deprotection during a prior step), it could be susceptible to base-catalyzed reactions. For instance, non-enolizable aldehydes can undergo the Cannizzaro reaction in the presence of a strong base.[6]
Key Considerations for Basic Reactions:
-
Purity of Starting Material: Ensure your DMM-protected compound is free from any deprotected carbonyl starting material before subjecting it to basic conditions.
-
Reaction Conditions: Extremely harsh basic conditions (e.g., high concentrations of strong bases at elevated temperatures) can sometimes lead to unexpected side reactions on complex molecules, even if the DMM group itself is unaffected.
-
Substrate Structure: Evaluate other functional groups in your molecule for base sensitivity (e.g., esters, epoxides, enolizable ketones).
Orthogonality with Other Protecting Groups:
The stability of the DMM group to base allows for orthogonal deprotection strategies. For example, a base-labile group like an acetate ester or a Fmoc group can be removed without affecting the DMM-protected carbonyl.[10]
| Protecting Group | Cleavage Condition | Stability of DMM Group |
| Acetate (Ac) | Base (e.g., K₂CO₃, MeOH) | Stable |
| Fmoc | Base (e.g., Piperidine) | Stable |
| tert-Butyldimethylsilyl (TBS) | Fluoride (e.g., TBAF) | Stable |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Stable |
Section 4: References
-
Organic Chemistry Frontiers. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. RSC Publishing. Retrieved from
-
BenchChem. (n.d.). A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals. Retrieved from
-
Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. (n.d.). Retrieved from
-
BenchChem. (n.d.). Instability of 2,2-dimethoxyacetaldehyde under acidic or basic conditions. Retrieved from
-
Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. (n.d.). ResearchGate. Retrieved from
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from
-
Rankin, G. M., Maxwell-Cameron, I., Painter, G. F., & Larsen, D. S. (2013). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the P-Methoxybenzyl Group for Protection of Carbohydrates. Journal of Organic Chemistry, 78(11), 5264-5272. [Link]
-
Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. (n.d.). ResearchGate. Retrieved from
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). PubMed. Retrieved from
-
Leonard, M. S. (2013, November 22). Acetal Formation and Hydrolysis [Video]. YouTube. [Link]
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved from
-
Norris, J. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. [Link]
-
Protecting Groups. (n.d.). Retrieved from
-
Selective cleavage of methoxy protecting groups in carbohydrates. (n.d.). PubMed. Retrieved from
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable t. (n.d.). SciSpace. Retrieved from
-
ECHEMI. (n.d.). 1125-88-8, Benzaldehyde dimethyl acetal Formula. Retrieved from
-
Hydroxyl Protecting Groups. (n.d.). Retrieved from
-
Araujo, N. F., & Ferreira, S. B. (2025). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (n.d.). PubMed Central. Retrieved from
-
PubChem. (n.d.). Benzaldehyde dimethyl acetal. Retrieved from [Link]
-
Consumption of the deacetalization from (dimethoxy)methyl benzene to... (n.d.). ResearchGate. Retrieved from
-
What are the applications of N,N-Dimethylformamide dimethyl acetal in organic synthesis? (n.d.). Retrieved from
-
Chem-Station Int. Ed. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from
-
NIST. (n.d.). Benzaldehyde dimethyl acetal. NIST WebBook. Retrieved from [Link]
-
Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. (n.d.). ResearchGate. Retrieved from
-
BenchChem. (n.d.). Stability of Dichloromethane-d2 in acidic or basic conditions. Retrieved from
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Technical Support Center: Navigating the Labyrinth of 1,8-Naphthyridine Functionalization
Welcome, researchers, to your dedicated resource for overcoming the intricate challenges in the selective functionalization of the 1,8-naphthyridine ring. This technical support center is designed to be your at-the-bench companion, offering troubleshooting guides and in-depth FAQs to navigate the common and not-so-common hurdles encountered during your synthetic campaigns. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic, empowering you to make informed decisions and troubleshoot effectively.
The 1,8-naphthyridine scaffold, a privileged pharmacophore, presents a unique set of challenges stemming from its electron-deficient nature and the presence of two nitrogen atoms. These characteristics can lead to issues with reactivity, regioselectivity, and catalyst stability. This guide is structured to address these core problems head-on, providing practical solutions grounded in mechanistic understanding.
Section 1: Understanding the 1,8-Naphthyridine Core - The "Why" Behind the Challenges
Before diving into specific troubleshooting, it is crucial to grasp the fundamental electronic properties of the 1,8-naphthyridine ring system. This understanding forms the basis for rational problem-solving.
FAQ 1: Why is my electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) failing on the 1,8-naphthyridine core?
Answer: The two nitrogen atoms in the 1,8-naphthyridine ring are powerful electron-withdrawing groups, rendering the entire aromatic system electron-deficient (π-deficient). This significantly deactivates the ring towards classical electrophilic aromatic substitution (SEAr) reactions, which require an electron-rich aromatic substrate. Furthermore, the Lewis basic nitrogen atoms will readily react with the strong acids typically used in these reactions, leading to protonation and further deactivation of the ring.
Troubleshooting:
-
Consider N-oxide formation: Oxidation of one or both nitrogen atoms to the corresponding N-oxides can activate the ring towards nucleophilic attack and, in some cases, facilitate electrophilic substitution at specific positions. However, this approach can be substrate-dependent and may require subsequent deoxygenation.
-
Switch to a nucleophilic substitution or cross-coupling strategy: Instead of forcing an unfavorable electrophilic substitution, consider introducing functionality via nucleophilic aromatic substitution (SNAr) on a pre-halogenated naphthyridine or through modern cross-coupling and C-H functionalization methods, which are better suited for electron-deficient systems.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. However, their application to 1,8-naphthyridine substrates is often plagued by specific challenges.
FAQ 2: I am observing low to no yield in my Suzuki-Miyaura coupling of a halo-1,8-naphthyridine. What are the likely culprits?
Answer: Low yields in Suzuki couplings of 1,8-naphthyridines can often be traced back to two primary issues: catalyst inhibition and instability of the boronic acid/ester.
-
Catalyst Inhibition/Deactivation: The lone pairs on the nitrogen atoms of the 1,8-naphthyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species or even catalyst poisoning.[1] This is particularly problematic with less sterically hindered palladium complexes.
-
Protodeboronation of the Boronic Acid: Electron-deficient heteroaryl boronic acids can be unstable under the basic reaction conditions, leading to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]
Troubleshooting Guide: Optimizing Suzuki-Miyaura Coupling of 2-Halo-1,8-Naphthyridines
| Issue | Potential Cause | Suggested Solutions & Rationale |
| Low to No Product Formation | Catalyst Inactivity/Poisoning | 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr).[1] These ligands form more stable and active palladium complexes that are less susceptible to inhibition by the naphthyridine nitrogens.[1][3] 2. Catalyst Precursor: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst to ensure efficient generation of the active catalytic species.[4] |
| Protodeboronation | 1. Base Selection: Use a milder base like potassium fluoride (KF) or a non-aqueous base like potassium phosphate (K₃PO₄). Strong aqueous bases can accelerate the decomposition of the boronic acid. 2. Boronic Acid Stability: If protodeboronation persists, switch from the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[5] | |
| Poor Solubility | 1. Solvent Choice: Use a higher-boiling aprotic solvent like dioxane, toluene, or DMF to improve the solubility of the starting materials. Ensure the solvent is anhydrous.[6] | |
| Formation of Homocoupled Byproducts | Slow Transmetalation | 1. Base Optimization: Ensure the base is sufficiently strong and soluble to facilitate the formation of the boronate species for efficient transmetalation. A switch to Cs₂CO₃ can sometimes be beneficial.[6] 2. Water Content: While anhydrous conditions are generally preferred to prevent protodeboronation, a small amount of water can sometimes facilitate the transmetalation step. This should be carefully optimized. |
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloro-1,8-naphthyridine
This protocol provides a robust starting point for the coupling of challenging 2-halo-1,8-naphthyridines.
-
Materials:
-
2-Chloro-1,8-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-1,8-naphthyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Section 3: Mastering Regioselectivity in C-H Functionalization
Direct C-H functionalization is an atom-economical and powerful strategy for modifying the 1,8-naphthyridine core. However, controlling the regioselectivity can be a significant challenge due to the presence of multiple C-H bonds with similar reactivity.
FAQ 3: I am attempting a C-H arylation on an unsubstituted 1,8-naphthyridine and obtaining a mixture of isomers. How can I achieve regioselectivity?
Answer: The inherent electronic properties of the 1,8-naphthyridine ring often lead to a mixture of products in undirected C-H functionalization reactions. The most reliable way to control regioselectivity is through the use of a directing group.
Troubleshooting Guide: Regioselective C-H Arylation
| Challenge | Strategy | Rationale & Key Considerations |
| Poor Regioselectivity | Install a Directing Group | A directing group (e.g., picolinamide, pyrimidine) installed at a specific position will chelate to the transition metal catalyst, directing the C-H activation to the ortho position.[7] The choice of directing group can be critical and may require optimization. |
| Low Reactivity | Catalyst and Ligand Screening | For C-H functionalization, Rh(III) and Ru(II) catalysts are often effective.[7] The ligand on the metal center can significantly impact reactivity and selectivity. Screening different catalyst/ligand combinations is often necessary. |
| Competing Side Reactions | Reaction Condition Optimization | Temperature, solvent, and additives can all influence the outcome. For example, in some palladium-catalyzed reactions, the addition of norbornene can switch the selectivity from ortho to meta functionalization.[7] |
FAQ 4: I am performing a Minisci reaction on a substituted 1,8-naphthyridine and observing poor regioselectivity and the formation of byproducts. How can I improve this?
Answer: The Minisci reaction, which involves the addition of a radical to a protonated N-heterocycle, is a powerful tool for C-H alkylation.[8] However, regioselectivity can be an issue, and over-alkylation or acylation can occur as side reactions.[8]
Troubleshooting:
-
Regioselectivity: The regioselectivity of the Minisci reaction is governed by the stability of the intermediate radical cation. On the 1,8-naphthyridine ring, attack is generally favored at the C2 and C4 positions. Substituents on the ring can influence this preference. If you are observing a mixture of regioisomers, consider modifying the electronic nature of your substrate or exploring alternative radical generation methods that may offer better selectivity.
-
Side Products:
-
Polyalkylation: This can be minimized by using a smaller excess of the radical precursor and carefully controlling the reaction time.[9]
-
Acylation: If you are generating radicals from carboxylic acids, acylation can be a competing pathway.[8] Using alternative radical precursors, such as N-hydroxyphthalimide esters, can often suppress this side reaction.[9]
-
Section 4: Strategic Use of Protecting Groups for Sequential Functionalization
To achieve the synthesis of complex, unsymmetrically substituted 1,8-naphthyridines, a well-thought-out protecting group strategy is often essential.
FAQ 5: I want to perform sequential functionalization at the C2 and C7 positions of 1,8-naphthyridine. What protecting group strategy should I consider?
Answer: A successful protecting group strategy for sequential functionalization relies on the use of orthogonal protecting groups – groups that can be removed under different conditions without affecting each other.
Workflow for Sequential C2 and C7 Functionalization:
-
Selective Halogenation: Start with a selective halogenation at one position, for example, C2. This can often be achieved under carefully controlled conditions.
-
First Cross-Coupling: Perform the first cross-coupling reaction at the C2 position.
-
Protection of the N1-position: Introduce a protecting group at the N1 position. A common choice is the Boc group, which is stable to many cross-coupling conditions and can be removed with acid.
-
Second Halogenation: Perform the second halogenation at the C7 position. The presence of the substituent at C2 and the protecting group at N1 can influence the regioselectivity of this step.
-
Second Cross-Coupling: Carry out the second cross-coupling reaction at the C7 position.
-
Deprotection: Remove the protecting group from the N1 position.
Key Considerations for Protecting Groups:
-
Stability: The protecting group must be stable to the conditions of the subsequent reaction steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not introduce new challenges.
-
Orthogonality: If multiple protecting groups are used, they should be removable under different, non-interfering conditions.
References
-
Santoro, S., Ferlin, F., Ackermann, L., & Vaccaro, L. (2019). C–H functionalization reactions under flow conditions. Chemical Society Reviews, 48(10), 2767-2782. [Link]
-
Feng, X., Wang, J., Zhang, J., Cao, C., Huang, Z., & Shi, D. (2015). Regioselective synthesis of functionalized[7][10] naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 17(2), 973-981. [Link]
-
Sneddon, H. F., & Watson, A. J. (2014). A mild synthesis of substituted 1, 8-naphthyridines. Green Chemistry, 16(5), 2344-2349. [Link]
-
El-Sayed, M. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2023). Novel substituted 1, 8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), 2300035. [Link]
-
Li, Y., Li, X., & Li, Y. (2021). Synthesis of 1, 8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS omega, 6(42), 28289-28298. [Link]
-
Al-Romaizan, A. N., Al-Abdullah, E. S., & El-Gazzar, A. R. B. A. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ghaffari, B., & Organ, M. G. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis, 1-38. [Link]
-
Reizman, B. J., Wang, Y., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
-
Wikipedia. (n.d.). Minisci reaction. [Link]
-
Procter, D. J., & Gamm, A. (2020). Recent Advances in Minisci-Type Reactions. Topics in Current Chemistry, 378(5), 1-52. [Link]
-
Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2018). A visible light-driven Minisci-type reaction with N-hydroxyphthalimide esters. Molecules, 23(4), 775. [Link]
-
Liu, X., Wang, C., & Zhang, Y. (2018). t-BuONa-mediated direct C–H halogenation of electron-deficient (hetero) arenes. Organic letters, 20(1), 178-181. [Link]
-
Organ, M. G., & Ghaffari, B. (2015). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 34(15), 3784-3791. [Link]
-
Kassel, S. H., & Denmark, S. E. (2021). Neopentyl Glycol Ethers as Solvents for Anhydrous Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 86(15), 10147-10161. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). A superior precursor for palladium (0)-based cross-coupling and other catalytic reactions. The Journal of Organic Chemistry, 70(18), 7328-7333. [Link]
-
Al-Romaizan, A. N., Al-Abdullah, E. S., & El-Gazzar, A. R. B. A. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
-
Shaker, Y. M., & El-Shehry, M. F. (2017). One-pot synthesis of annulated 1, 8-naphthyridines. Journal of heterocyclic chemistry, 54(5), 2875-2880. [Link]
-
Kumar, A., Singh, P., & Singh, R. K. (2021). Design, synthesis, and anti-mycobacterial evaluation of 1, 8-naphthyridine-3-carbonitrile analogues. RSC medicinal chemistry, 12(8), 1361-1372. [Link]
-
Verma, A., & Tiwari, R. K. (2015). 1, 8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846. [Link]
-
Reddy, T. R., & Le, Z. G. (2010). A convenient synthesis of 4-aryl-1, 8-naphthyridin-2 (1H)-ones by the Suzuki coupling. Tetrahedron letters, 51(40), 5328-5331. [Link]
-
Berthelot, D., & Quintard, A. (2018). Regioselective halogenation of arenes and heterocycles in hexafluoroisopropanol. The Journal of organic chemistry, 83(2), 984-993. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
Santoro, S., Ferlin, F., Ackermann, L., & Vaccaro, L. (2019). C–H functionalization reactions under flow conditions. Chemical Society Reviews, 48(10), 2767-2782. [Link]
-
Choi, S., & Lee, S. (2021). Emerging computational approaches for the study of regio-and stereoselectivity in organic synthesis. Organic Chemistry Frontiers, 8(18), 5165-5181. [Link]
-
Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2025). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Chemistry–A European Journal. [Link]
-
The Organic Chemistry Tutor. (2017, July 27). Trick for Determining EDG or EWG [Video]. YouTube. [Link]
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El-Faham, A., & Albericio, F. (2011). Amino acid-protecting groups. Chemical reviews, 111(11), 6557-6602. [Link]
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Berthelot, D., & Quintard, A. (2018). Regioselective halogenation of arenes and heterocycles in hexafluoroisopropanol. The Journal of organic chemistry, 83(2), 984-993. [Link]
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Warren, J. D., Miller, J. J., Kislukhin, A. A., & Sigel, E. A. (2017). The protecting-group free selective 3′-functionalization of nucleosides. Nature chemistry, 9(10), 1017-1023. [Link]
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Technical Support Center: Overcoming Poor Regioselectivity in the Synthesis of Substituted 1,8-Naphthyridines
Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted 1,8-naphthyridines. The inherent challenge of controlling regioselectivity, particularly in classical methods like the Friedländer annulation, often leads to mixtures of isomers, complicating purification and reducing overall yields. This resource provides in-depth troubleshooting, evidence-based protocols, and answers to frequently asked questions to empower you to achieve high regioselectivity in your synthetic endeavors.
I. Troubleshooting Guide: Addressing Poor Regioselectivity
This section directly addresses common issues encountered during the synthesis of substituted 1,8-naphthyridines and provides actionable solutions.
Issue 1: My Friedländer reaction with an unsymmetrical methyl ketone yields a mixture of 2-substituted and 2,3-disubstituted 1,8-naphthyridines. How can I favor the 2-substituted isomer?
Root Cause Analysis:
The classic Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can proceed through two main mechanistic pathways when using an unsymmetrical ketone.[1] The regioselectivity is determined by which α-carbon of the ketone attacks the carbonyl group of the 2-aminopyridine derivative.
-
Thermodynamic Pathway (Acid/Base Catalysis): Standard acid or base catalysis often favors the formation of the more substituted, thermodynamically more stable enolate or enamine, leading to the 2,3-disubstituted product.
-
Kinetic Pathway (Amine Catalysis): Specific amine catalysts can favor the formation of the less substituted, kinetically favored enamine, leading to the desired 2-substituted product.[2]
Solution: Amine-Catalyzed Regioselective Friedländer Annulation
The use of cyclic secondary amine catalysts, particularly sterically hindered ones, has been shown to dramatically improve the regioselectivity towards the 2-substituted product.[3][4][5][6] These catalysts preferentially form the less substituted (kinetic) enamine intermediate.
Key Experimental Parameters to Optimize:
-
Catalyst Choice: Pyrrolidine derivatives are highly effective, with the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) , demonstrating exceptional reactivity and regioselectivity, achieving up to 96:4 regioselectivity for 1,8-naphthyridines.[3][4][5]
-
Rate of Ketone Addition: Slow addition of the methyl ketone substrate to the reaction mixture is crucial. This maintains a low concentration of the ketone, favoring the formation of the kinetic enamine and minimizing side reactions.[3][4][5]
-
Temperature: Surprisingly, for amine-catalyzed reactions, increasing the temperature can positively influence regioselectivity.[4][5] This effect is particularly pronounced when using TABO as the catalyst.[5]
Data Summary: Effect of Catalyst and Temperature on Regioselectivity
| Catalyst | Temperature (°C) | Ratio of 2-substituted : 2,3-disubstituted 1,8-naphthyridine | Reference |
| Pyrrolidine | 75 | >90:10 | [Dormer et al., 2003][4] |
| TABO | 25 | 92:8 | [Dormer et al., 2003][5] |
| TABO | 75 | 96:4 | [Dormer et al., 2003][4][5] |
Experimental Protocol: Regioselective Synthesis of 2-Substituted 1,8-Naphthyridines using TABO
-
To a solution of 2-aminonicotinaldehyde (1.0 equiv) and TABO (1.1 equiv) in a suitable solvent (e.g., toluene) at 75 °C, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over a period of 1-2 hours.
-
Stir the reaction mixture at 75 °C and monitor the progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted 1,8-naphthyridine.
Issue 2: I am working with sensitive functional groups that are not compatible with the high temperatures and basic conditions of the amine-catalyzed Friedländer reaction. Are there milder alternatives?
Root Cause Analysis:
High temperatures and the basicity of amine catalysts can lead to the degradation of sensitive functional groups, such as esters, nitro groups, or certain protecting groups. This necessitates the development of synthetic routes that proceed under milder conditions.
Solution 1: Ionic Liquid-Catalyzed Friedländer Reaction
Room-temperature ionic liquids (ILs) can serve as both the solvent and promoter for the Friedländer synthesis, often leading to high regioselectivity without the need for an additional, harsh catalyst.[7] Basic ionic liquids, in particular, have shown excellent catalytic activity.[7]
Advantages:
-
Mild reaction conditions (often around 80 °C).[7]
-
Simple workup and potential for catalyst recycling.[7]
-
High yields and, in some cases, exclusive formation of a single regioisomer.[7]
Experimental Protocol: Ionic Liquid-Promoted Synthesis
-
Add the 2-aminonicotinaldehyde (1.0 equiv) and the α-methylene carbonyl compound (1.2 equiv) to the ionic liquid (e.g., [Bmmim][Im]) in a reaction vessel.
-
Stir the mixture at 80 °C for the required time (monitor by TLC/HPLC).
-
After the reaction is complete, extract the product with a suitable organic solvent like ethyl ether.
-
The ionic liquid can often be recovered from the aqueous phase and reused.[7]
-
Wash, dry, and concentrate the organic extracts, followed by purification.
Solution 2: Greener Synthesis in Water using a Biocompatible Catalyst
Recent advancements have demonstrated the feasibility of performing the Friedländer reaction in water, a benign solvent, using a metal-free and non-toxic catalyst like choline hydroxide.[8] This approach is particularly advantageous for gram-scale synthesis and offers an environmentally friendly alternative.[8][9]
Advantages:
-
Use of water as the solvent.[8]
-
Mild reaction conditions.
-
Excellent yields (>90%).[8]
-
Easy product separation.[8]
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the high regioselectivity observed with amine catalysts like TABO?
A1: The high regioselectivity stems from the preferential formation of the kinetic enamine intermediate. The amine catalyst reacts with the unsymmetrical ketone to form two possible enamines. Sterically hindered cyclic secondary amines, like TABO, favor the formation of the less substituted enamine due to reduced steric hindrance in the transition state. This less substituted enamine then reacts with the 2-aminonicotinaldehyde to yield the 2-substituted 1,8-naphthyridine as the major product.[2]
Caption: Kinetic vs. Thermodynamic control in amine-catalyzed Friedländer synthesis.
Q2: Are there alternative synthetic strategies to access substituted 1,8-naphthyridines that bypass the regioselectivity issues of the Friedländer reaction?
A2: Yes, several alternative methods exist. One notable approach is a three-component domino reaction. For instance, functionalized[3][10]naphthyridine derivatives can be synthesized in a one-pot reaction of glutaraldehyde, malononitrile, and β-ketoamides under catalyst-free conditions in ethanol.[11][12] This method offers high regio- and stereoselectivity, short reaction times, and operational simplicity.[11][12] Another strategy involves multicomponent reactions catalyzed by Lewis acids, such as the condensation of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes.[13][14]
Q3: How does the electronic nature of the substituents on the 2-aminopyridine precursor affect the reaction?
A3: The electronic properties of the substituents on the 2-aminopyridine ring can influence the reactivity of the aldehyde or ketone group. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial condensation step. Conversely, electron-donating groups may decrease its reactivity. However, the primary determinant of regioselectivity in the context of the Friedländer reaction with unsymmetrical ketones remains the choice of catalyst and reaction conditions that govern the formation of the enolate or enamine intermediate.
Q4: Can computational chemistry aid in predicting the regioselectivity of a planned 1,8-naphthyridine synthesis?
A4: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool to predict the plausible reaction mechanism and understand the factors governing regioselectivity. For example, DFT and noncovalent interaction (NCI) plot index analysis have been used to elucidate the role of hydrogen bonding from an ionic liquid catalyst in facilitating the Friedländer reaction in water.[8][9] Such computational studies can help in the rational design of catalysts and reaction conditions to achieve the desired regiochemical outcome.
Caption: Decision workflow for troubleshooting poor regioselectivity.
III. References
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules (Basel, Switzerland), 10(8), 929–936. [Link]
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Hayes, C. J., & Allcock, R. W. (2015). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 17(5), 2848-2851. [Link]
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Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
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Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 1-135. [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(4), 576-585. [Link]
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Ashok, A., Rasheed, S., Sravani, G., & Kumar, C. G. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Applied Nanoscience, 13(1), 1039-1051. [Link]
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Kumar, A., & Kumar, V. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 12(34), 22005-22026. [Link]
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]
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Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(10), 2289-2292. [Link]
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Zhang, Y., Liu, Y., Zhang, J., & Li, Y. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(30), 19685–19694. [Link]
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Ayoob, A. I., & Al-Ramadhany, T. R. (2013). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Journal of Baghdad for Science, 10(3), 849-858. [Link]
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Cilibrizzi, A., Cocco, M. T., Congiu, C., Lilliu, V., Onnis, V., & Piras, S. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 57(8), 631–639. [Link]
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Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(10), 2289-2292. [Link]
-
Choudhury, S. S., Shekh, S., Dhakad, A., & Gonnade, R. G. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18769–18780. [Link]
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Gholamzadeh, Z., & Ziarati, A. (2017). Regioselective synthesis of functionalized[3][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 19(12), 2843-2848. [Link]
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Gholamzadeh, Z., & Ziarati, A. (2017). Regioselective synthesis of functionalized[3][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Organic and Biomolecular Chemistry, 15(26), 5585-5590. [Link]
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Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]
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Sravani, G., Rasheed, S., Ashok, A., & Kumar, C. G. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22938-22956. [Link]
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Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles. Retrieved from [Link]
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Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(36), 4873-4876. [Link]
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Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. [Link]
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Kumar, B. V., Reddy, K. S., & Kumar, D. A. (2016). Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. Monatshefte für Chemie - Chemical Monthly, 147(12), 2115-2122. [Link]
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Sravani, G., Rasheed, S., Ashok, A., & Kumar, C. G. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22938-22956. [Link]
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Reddit. (2024). Regioselectivity in this heterocycle synthesis. Retrieved from [Link]
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Reddit. (2024). Regioselectivity in this heterocycle synthesis. Retrieved from [Link]
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Taylor & Francis. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]
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Ma, S., & Zhang, J. (2003). Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. Angewandte Chemie International Edition, 42(1), 125-128. [Link]
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Journet, M., & Humphrey, G. R. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10565–10573. [Link]
-
Choudhury, S. S., Shekh, S., Dhakad, A., & Gonnade, R. G. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18769–18780. [Link]
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
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- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Minimizing byproduct formation in the Vilsmeier-Haack formylation of pyridinones
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyridinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter in your laboratory work.
Introduction: The Challenge of Selectivity
The Vilsmeier-Haack (V-H) reaction is a cornerstone for the formylation of electron-rich heterocyclic systems, including pyridinones.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyridinone ring.[2][3][4] While highly effective, the reaction can be prone to the formation of undesirable byproducts, primarily due to the inherent reactivity of the pyridinone nucleus and the Vilsmeier reagent itself. This guide will provide in-depth insights into the mechanistic underpinnings of these side reactions and offer practical, field-proven strategies to steer your reaction towards the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My main product from the Vilsmeier-Haack reaction of a 2-pyridinone is a 2-chloro-3-formylpyridine, not the expected formylated pyridinone. Why is this happening and how can I control it?
This is a very common and expected outcome of the Vilsmeier-Haack reaction on 2-pyridinones. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which is a potent electrophile.[2][5] The pyridinone oxygen acts as a nucleophile, attacking the phosphorus of POCl₃, leading to the formation of a chloropyridine intermediate. This intermediate then undergoes electrophilic formylation, typically at the C3 position, to yield the 2-chloro-3-formylpyridine.
Mechanism of 2-Chloro-3-Formylpyridine Formation:
Caption: Formation of 2-chloro-3-formylpyridine from 2-pyridinone.
Troubleshooting Strategies:
-
Embrace the Product: In many synthetic routes, the 2-chloro-3-formylpyridine is a valuable and desired intermediate.[6] The chloro group can be subsequently displaced by various nucleophiles, and the formyl group can be further transformed, offering a versatile handle for molecular elaboration.
-
Modification of the Vilsmeier Reagent: While less common, using a milder Vilsmeier reagent, potentially generated from a different amide or activating agent, could in some cases favor formylation on the pyridinone ring without chlorination. However, this often leads to lower yields and is highly substrate-dependent.
-
Protecting Groups: Protection of the pyridinone oxygen prior to the Vilsmeier-Haack reaction is a viable strategy to prevent chlorination. However, the choice of protecting group is critical, as it must be stable to the reaction conditions and readily removable afterward.
Q2: I am observing the formation of a di-formylated byproduct. How can I prevent this?
Di-formylation is a common side reaction, especially with highly activated pyridinone substrates.[7][8] The initial formylation product is often still electron-rich enough to undergo a second electrophilic substitution.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the Vilsmeier reagent is the most effective way to minimize di-formylation.[8] A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the pyridinone substrate is a good starting point.
-
Slow Addition: Adding the Vilsmeier reagent dropwise to a solution of the pyridinone at a low temperature can help to avoid localized high concentrations of the reagent, thereby reducing the likelihood of a second formylation event.
-
Temperature Management: Running the reaction at the lowest effective temperature can also help to control the reactivity and favor mono-formylation. Monitor the reaction progress closely by TLC to avoid prolonged reaction times that could lead to over-reaction.
Minimizing Di-formylation Workflow:
Caption: Workflow to minimize di-formylation.
Q3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve the outcome?
Low yields in the Vilsmeier-Haack formylation of pyridinones can stem from several factors, primarily related to substrate reactivity and reaction conditions.
Troubleshooting Strategies:
-
Substrate Reactivity: The Vilsmeier reagent is a relatively mild electrophile, and the reaction works best with electron-rich pyridinones.[2][9] If your pyridinone substrate has electron-withdrawing groups, you may need to employ more forcing conditions.
-
Increase Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also promote byproduct formation.
-
Increase Reagent Equivalents: Using a larger excess of the Vilsmeier reagent can sometimes drive the reaction to completion for less reactive substrates.
-
-
Reagent Quality: Ensure that the DMF and POCl₃ used are of high quality and anhydrous. The presence of moisture can decompose the Vilsmeier reagent and lead to lower yields.
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to degradation of the product.
Q4: I am getting a complex mixture of products that is difficult to purify. What are the likely side reactions?
Besides chlorination and di-formylation, other side reactions can contribute to a complex product mixture.
Potential Side Reactions:
-
Ring Opening/Rearrangement: Under harsh conditions, the pyridinone ring can potentially undergo ring-opening or rearrangement reactions, leading to a variety of unforeseen byproducts.[10]
-
Polymerization: Highly activated pyridinones or the resulting formylated products can sometimes polymerize under the acidic reaction conditions.
-
Reaction with Solvent: In some cases, the Vilsmeier reagent can react with the solvent if it is not completely inert.
Troubleshooting a Complex Mixture:
-
Re-optimize Conditions: If you are observing a complex mixture, it is a strong indication that your reaction conditions are not optimal. Revisit the stoichiometry, temperature, and reaction time.
-
Purification Strategy: Consider using a combination of purification techniques, such as column chromatography followed by recrystallization or preparative HPLC, to isolate the desired product from the complex mixture.
-
Spectroscopic Analysis: Thoroughly characterize all isolated byproducts using techniques like NMR and mass spectrometry. Understanding the structure of the byproducts can provide valuable clues about the undesired reaction pathways and help you to devise strategies to prevent them.
Data Summary: Reaction Conditions and Outcomes
| Substrate Type | Vilsmeier Reagent (Equivalents) | Temperature (°C) | Typical Major Product | Common Byproducts |
| Unsubstituted 2-Pyridinone | 1.5 - 2.0 | 60 - 80 | 2-Chloro-3-formylpyridine | Di-formylated products |
| Electron-rich 2-Pyridinone | 1.1 - 1.5 | 40 - 60 | 2-Chloro-3-formylpyridine | Di-formylated products |
| Electron-deficient 2-Pyridinone | 2.0 - 3.0 | 80 - 100 | 2-Chloro-3-formylpyridine | Low yield, decomposition |
| 4-Hydroxypyridin-2-one | 2.0 - 3.0 | 60 - 80 | Mixture of chlorinated and formylated isomers | Di-formylated products |
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of a 2-Pyridinone:
-
To a stirred solution of anhydrous DMF (10 equivalents) at 0 °C under an inert atmosphere, add POCl₃ (1.5 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the 2-pyridinone substrate (1 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific substrates.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
- Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H)-ones. The Journal of Organic Chemistry.
- Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. BenchChem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxychromen-2-yl)-1-((4-phenoxyphenyl)amino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. Chemistry of Heterocyclic Compounds.
- Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.
- Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities.
- Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars.
- Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar.
- Troubleshooting poor yield in the Vilsmeier-Haack formyl
- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. BenchChem.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. NROChemistry.
- Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Request PDF.
- Vilsmeier reagent. Wikipedia.
- Spectroscopic data of Formylation a Reactions of representative Pyridines.
- Having some troubles with a Vislmeier-Haack reaction (more infos about my
- Vilsmeier-Haack Transformations under Non Classical Conditions.
- Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry.
- THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES.
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3.
- 2-Chloropyridine. Wikipedia.
- Synthesis of 2-pyridones. Organic Chemistry Portal.
- A preparation of 2-chloropyridine.
- Vilsmeier haack rxn. SlideShare.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 10. researchgate.net [researchgate.net]
Optimization of catalyst and ligand for Suzuki coupling on the 1,8-naphthyridine scaffold
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions on the 1,8-naphthyridine scaffold. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this electron-deficient, bidentate heterocyclic system. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but a foundational understanding of the chemical principles at play.
Introduction: The Challenge of the 1,8-Naphthyridine Core
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, but its successful functionalization via Suzuki coupling is often non-trivial. The primary challenges stem from its electronic properties and its ability to act as a ligand:
-
Electron Deficiency: The two nitrogen atoms strongly withdraw electron density from the aromatic system. While this can facilitate the rate-limiting oxidative addition step at a C-X bond, it also impacts the stability of the catalyst and intermediates.[1]
-
Catalyst Inhibition: The peri-disposed nitrogen lone pairs can act as a bidentate ligand, chelating to the palladium center. This can form stable, off-cycle complexes, effectively poisoning the catalyst and halting the reaction.
This guide provides field-proven insights to overcome these hurdles and achieve high-yielding, reproducible couplings.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Catalyst and Ligand Selection
Question 1: My reaction shows no conversion, and I only recover starting materials. What is the most likely cause?
Answer: This is a classic symptom of catalyst deactivation or failure to initiate the catalytic cycle. With the 1,8-naphthyridine scaffold, the primary suspect is catalyst poisoning by the substrate's nitrogen atoms.
-
Causality: The 1,8-naphthyridine can chelate the active Pd(0) species, forming a stable, catalytically inactive complex. Your chosen ligand may not be sufficiently bulky or electron-donating to prevent this sequestration or to promote the subsequent steps of the catalytic cycle.
-
Recommended Actions:
-
Switch to Bulky, Electron-Rich Ligands: The first line of defense is to use ligands that can outcompete the naphthyridine substrate for coordination to the palladium center. Buchwald-type biaryl phosphine ligands are the industry standard for such challenging couplings.[2][3] They possess the steric bulk to create a protective coordination sphere around the palladium and the electron-donating character to facilitate oxidative addition and reductive elimination.[2]
-
Use Pre-formed Catalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) precatalyst, such as a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3).[4] These precatalysts are designed for the clean and efficient generation of the active L-Pd(0) species, reducing the chances of side reactions that can lead to catalyst deactivation.[5]
-
Question 2: Which specific ligands should I screen first for my halo-1,8-naphthyridine?
Answer: A systematic ligand screen is the most effective approach.[2] However, for a rational starting point, consider the nature of your halide.
-
For Aryl Chlorides or Electron-Rich Bromides: These substrates require a more reactive catalyst to facilitate the difficult oxidative addition step.[6] Highly active, bulky, and electron-rich ligands are necessary.
-
For Aryl Iodides or Activated Bromides: Oxidative addition is typically faster with these substrates. While the ligands above will likely work, you may also have success with slightly less donating or bulky ligands.
-
Primary Recommendations: XPhos, dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene).[4]
-
Rationale: These provide a good balance of activity and stability for more reactive electrophiles.
-
Below is a logical workflow for troubleshooting catalyst and ligand issues.
Caption: Troubleshooting workflow for failed Suzuki couplings.
Section 2: Reaction Condition Optimization
Question 3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid moiety with a hydrogen atom.[7] This process is often catalyzed by the palladium complex and accelerated by the presence of aqueous base.[8]
-
Causality: The combination of a water-containing solvent system and a base required for the Suzuki reaction creates the ideal environment for this unwanted pathway.[7]
-
Recommended Actions:
-
Use Anhydrous Conditions: If possible, switch to a rigorously anhydrous solvent and a base that does not require water for activation, such as potassium phosphate (K₃PO₄).[4]
-
Use a Milder Base: Fluoride bases like potassium fluoride (KF) can activate the boronic acid for transmetalation without aggressively promoting protodeboronation.[9]
-
Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) are generally more stable towards protodeboronation than their corresponding boronic acids.[10] They are excellent alternatives, especially if the corresponding acid is prone to degradation.
-
Minimize Reaction Time and Temperature: Run the reaction at the lowest temperature and for the shortest time necessary for completion to minimize the boronic acid's exposure to degradative conditions.
-
Question 4: What is the best base and solvent combination to start with?
Answer: The optimal combination is substrate-dependent, but a robust starting point for N-heterocycles is essential.
-
Recommended Starting Conditions:
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃). K₃PO₄ is a stronger base and often used in anhydrous conditions, which can be beneficial.[4] K₂CO₃ is a reliable choice for aqueous systems.[4]
-
Solvent: 1,4-Dioxane/water (typically 4:1 to 10:1) or 2-MeTHF/water.[4][11] Dioxane is a traditional choice, while 2-MeTHF is considered a greener and often effective alternative.[4]
-
-
Rationale: This combination provides a good balance. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species for transmetalation.[9][11] The organic solvent ensures the solubility of the organic substrates and the catalyst complex. The choice of base strength can be critical; stronger bases generally accelerate transmetalation but can also promote side reactions.[12]
Table 1: Example Screening of Reaction Parameters This table illustrates how to present data from an optimization screen for the coupling of 2-chloro-1,8-naphthyridine with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | XPhos (4.4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 68 |
| 3 | XPhos Pd G3 (2) | None | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 4 | XPhos Pd G3 (2) | None | K₃PO₄ (2) | 2-MeTHF | 100 | 8 | 96 |
| 5 | XPhos Pd G3 (2) | None | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 91 |
Section 3: Mechanistic Considerations & Protocols
Question 5: Can you illustrate the catalytic cycle and highlight the potential failure points with 1,8-naphthyridine?
Answer: Certainly. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] For the 1,8-naphthyridine scaffold, a critical failure point exists outside this main cycle.
Caption: Suzuki catalytic cycle with potential inhibition by 1,8-naphthyridine.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 1,8-naphthyridine.[13] This step is often facile due to the electron-deficient nature of the ring.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) center, displacing the halide.[13] This step is base-mediated.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[13]
-
Failure Point (Inhibition): Before oxidative addition can occur, the active, coordinatively unsaturated L-Pd(0) species can be intercepted by the bidentate 1,8-naphthyridine starting material. This forms a highly stable chelate complex that does not readily enter the catalytic cycle, effectively sequestering the catalyst.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of a halo-1,8-naphthyridine with an arylboronic acid.
Materials:
-
Halo-1,8-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 2-MeTHF or 1,4-Dioxane, to make a ~0.1 M solution)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-1,8-naphthyridine, arylboronic acid, base, and palladium precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add the anhydrous solvent via syringe. If using an aqueous system, add the degassed organic solvent first, followed by the degassed water. Note: Proper degassing of all liquids is critical to prevent catalyst oxidation and boronic acid homocoupling.[11]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously to ensure proper mixing, especially for heterogeneous mixtures.[4]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13] Wash the pad thoroughly with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
References
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Protodeboronation. Wikipedia.
- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Analysis of the In Vitro Cytotoxicity of Novel 1,8-Naphthyridine Derivatives
The relentless pursuit of novel anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth, objective comparison of the in vitro cytotoxic performance of several novel 1,8-naphthyridine derivatives against various cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to support the presented data.
The rationale for focusing on 1,8-naphthyridine derivatives stems from their demonstrated ability to inhibit critical cellular processes in cancer cells. Several compounds based on this scaffold have been investigated as potential anticancer agents, with some even entering clinical trials.[3][4] Their mechanisms of action often involve the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase II, which are crucial for DNA replication and repair.[1] By targeting these enzymes, 1,8-naphthyridine derivatives can induce DNA damage and trigger apoptotic cell death in rapidly proliferating cancer cells.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer therapeutics. The information presented herein is synthesized from peer-reviewed literature and is intended to provide a comprehensive technical overview to inform future research and development in this promising area.
Comparative Cytotoxicity of Novel 1,8-Naphthyridine Derivatives
The cytotoxic potential of a compound is a critical initial determinant of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[5] A lower IC50 value indicates greater potency.
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of novel 1,8-naphthyridine derivatives against various human cancer cell lines. These derivatives feature diverse substitutions at key positions of the 1,8-naphthyridine core, allowing for a comparative analysis of their structure-activity relationships. For context, the activity of established anticancer agents or reference compounds is included where available.
| Compound ID | Modifications from Core Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: 2-Aryl-1,8-naphthyridin-4-ones | |||||
| Compound 13 | C2-naphthyl group | A549 (Lung) | 2.3 | Colchicine | >10 |
| Caki-2 (Renal) | 13.4 | Colchicine | >20 | ||
| Compound 11 | C2-naphthyl, C7-methyl | A549 (Lung) | 9.4 | Colchicine | >10 |
| Caki-2 (Renal) | 19.1 | Colchicine | >20 | ||
| Series 2: 2-Phenyl-7-methyl-1,8-naphthyridines | |||||
| Compound 10c | 3-(substituted pyridin-2-yl) | MCF-7 (Breast) | 1.47 | Staurosporine | 4.51[6] |
| Compound 8d | 3-(substituted pyrimidin-2-yl) | MCF-7 (Breast) | 1.62 | Staurosporine | 4.51[6] |
| Compound 4d | 3-(substituted pyrazol-5-yl) | MCF-7 (Breast) | 1.68 | Staurosporine | 4.51[6] |
| Series 3: 1,8-Naphthyridine-3-carboxamides | |||||
| Compound 47 | Halogen substituted | MIAPaCa (Pancreatic) | 0.41 | - | - |
| K-562 (Leukemia) | 0.77 | - | - | ||
| Compound 29 | C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | - | - |
| SW620 (Colon) | 1.4 | - | - | ||
| Series 4: Miscellaneous Derivatives | |||||
| Compound 16 | C2-naphthyl ring | HeLa (Cervical) | 0.7 | Colchicine | 23.6[3] |
| HL-60 (Leukemia) | 0.1 | Colchicine | 7.8[3] | ||
| PC-3 (Prostate) | 5.1 | Colchicine | 19.7[3] | ||
| Compound 8b | Schiff's base at C4 | HepG2 (Liver) | 3.2 µg/mL | Doxorubicin | 3.56 µg/mL[7] |
| Compound 9b | 1,2,4-triazole at C4 | HepG2 (Liver) | 0.048 | Doxorubicin | 0.04[4] |
Note: The direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density and incubation times.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key structure-activity relationships that are crucial for the rational design of more potent 1,8-naphthyridine-based anticancer agents.
-
Substitution at the C2 Position: The nature of the substituent at the C2 position of the 1,8-naphthyridine ring significantly influences cytotoxic activity. The introduction of a bulky, lipophilic group, such as a naphthyl ring, has been shown to enhance potency against various cancer cell lines, including lung, renal, cervical, leukemia, and prostate cancers.[3][8] This suggests that this position may be involved in critical hydrophobic interactions with the biological target.
-
Modifications at the C3 Position: The C3 position offers a versatile handle for introducing a variety of functional groups. The synthesis of 1,8-naphthyridine-3-carboxamide derivatives has yielded compounds with potent cytotoxic activity in the sub-micromolar range.[9][10] Furthermore, the incorporation of different heterocyclic moieties, such as pyridine, pyrimidine, and pyrazole, at this position has led to compounds with IC50 values significantly lower than the reference drug staurosporine in breast cancer cells.[6][11]
-
The Role of the C4 Carbonyl Group: The presence of a carbonyl group at the C4 position appears to be important for the cytotoxic activity of many 1,8-naphthyridine derivatives.[3] This functional group may act as a hydrogen bond acceptor, facilitating interactions with the active site of target enzymes.
-
Substitutions at Other Positions: Modifications at the N1, C5, C6, and C7 positions have also been explored to modulate the anticancer activity of the 1,8-naphthyridine scaffold.[10][12] For instance, the presence of a methyl group at the C7 position is a common feature in many active derivatives.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][13] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.
Below is a detailed, step-by-step protocol for performing an MTT assay to determine the IC50 values of novel 1,8-naphthyridine derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
Novel 1,8-naphthyridine derivatives (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA plate reader)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel 1,8-naphthyridine derivatives in complete culture medium from the stock solution.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug).[15]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5][15]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Proposed mechanism of action via Topoisomerase II inhibition.
Conclusion
The 1,8-naphthyridine scaffold represents a highly promising framework for the development of novel anticancer agents. The comparative analysis presented in this guide highlights the significant cytotoxic potential of various derivatives against a range of human cancer cell lines. The structure-activity relationship studies reveal that strategic modifications at the C2, C3, and C7 positions of the 1,8-naphthyridine core are particularly effective in enhancing cytotoxic potency.
The detailed experimental protocol for the MTT assay provides a robust methodology for the in vitro evaluation of these and other novel compounds. As our understanding of the molecular targets and mechanisms of action of 1,8-naphthyridine derivatives continues to grow, so too will our ability to rationally design and synthesize the next generation of more effective and selective anticancer drugs. Further investigations into their in vivo efficacy and safety profiles are warranted to translate these promising in vitro findings into clinically viable therapies.
References
-
Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (Year). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Source.
-
New Synthetic Approaches for Cytotoxic Activity of Novel 1,8-Naphthyridine Derivatives. Source.
-
Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Source.
-
Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 25(3), 309-317.
-
Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Source.
-
Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.
-
Al-Romaizan, A. N., Al-Omair, M. A., & El-Emam, A. A. (2019). Novel 1, 8-naphthyridine derivatives: design, synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1, 8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
-
Ahmed, N. S., AlFooty, K. O., & Khalifah, S. S. (2014). Synthesis of 1, 8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Journal of Chemistry, 2014.
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A Comparative Guide to the Metal-Chelating Properties of 1,8-Naphthyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Appeal of 1,8-Naphthyridines in Coordination Chemistry
The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound containing two nitrogen atoms, has garnered significant attention in the fields of medicinal chemistry, catalysis, and materials science.[1][2] The strategic placement of the nitrogen atoms creates an ideal "bite" angle for the chelation of a wide array of metal cations.[3][4] This inherent structural feature makes 1,8-naphthyridine derivatives highly versatile ligands for the development of novel therapeutics, catalysts, and functional materials.[1][5][6][7][8][9] Their applications are extensive, ranging from anticancer and antimicrobial agents to components in organic light-emitting diodes (OLEDs).[2][6][7] This guide provides a comparative analysis of the metal-chelating properties of various 1,8-naphthyridine ligands, supported by experimental data and detailed protocols to aid researchers in their design and application.
The chelation process, where a ligand binds to a central metal ion at multiple points, is fundamental to the function of these molecules. The stability and selectivity of the resulting metal complexes are paramount and are influenced by factors such as the nature of the metal ion, the solvent, and the specific substituents on the 1,8-naphthyridine core.[10] Understanding these relationships is crucial for tailoring ligands with desired properties for specific applications, such as targeting metalloenzymes in drug design or creating efficient catalysts for chemical synthesis.[11][12][13]
This guide will delve into the synthesis of representative 1,8-naphthyridine ligands, explore the experimental methodologies used to characterize their metal-chelating properties, and present a comparative analysis of their performance with different metal ions.
Synthesis of 1,8-Naphthyridine Ligands: The Friedländer Annulation
A common and efficient method for synthesizing substituted 1,8-naphthyridines is the Friedländer annulation reaction.[2][14][15] This reaction involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group (e.g., a ketone or β-ketoester). The versatility of this method allows for the introduction of a wide range of substituents at various positions of the naphthyridine ring, thereby enabling the fine-tuning of the ligand's electronic and steric properties.
Experimental Protocol: Synthesis of a Representative 2,7-Disubstituted-1,8-Naphthyridine Ligand
This protocol outlines a general procedure for the synthesis of a 2,7-disubstituted-1,8-naphthyridine ligand, a common scaffold for creating dinucleating ligands capable of binding two metal ions in close proximity.[16][17]
Step 1: Synthesis of 2,7-dichloro-1,8-naphthyridine.
-
Combine 2,7-dihydroxy-1,8-naphthyridine with an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for several hours.
-
Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,7-dichloro-1,8-naphthyridine.
Step 2: Nucleophilic Substitution to Introduce Donor Arms.
-
Dissolve the 2,7-dichloro-1,8-naphthyridine in an appropriate solvent (e.g., dimethylformamide - DMF).
-
Add a nucleophile containing the desired donor atom (e.g., a substituted aniline for N-donor arms or a thiophenol for S-donor arms).
-
Include a non-nucleophilic base (e.g., potassium carbonate) to facilitate the reaction.
-
Heat the reaction mixture to drive the substitution.
-
After completion, pour the reaction mixture into water to precipitate the final ligand.
-
Purify the ligand by column chromatography or recrystallization.
The choice of nucleophile in Step 2 is critical as it determines the nature of the coordinating atoms that will be available for metal chelation. This modularity allows for the creation of a diverse library of ligands with varying coordination preferences.
Characterization of Metal-Chelating Properties: A Multi-faceted Approach
A comprehensive understanding of a ligand's metal-chelating properties requires the use of multiple analytical techniques. Spectroscopic and potentiometric methods are particularly powerful for determining binding stoichiometry, stability constants, and the nature of the metal-ligand interaction.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Environment
UV-Vis and fluorescence spectroscopy are highly sensitive techniques for monitoring the changes in the electronic environment of a ligand upon metal chelation.[18][19][20][21] The binding of a metal ion often leads to a shift in the absorption or emission maxima (a chromic shift) and/or a change in the intensity of the signal.[22] These changes can be used to determine the stoichiometry of the complex and to calculate the binding constant.
-
Prepare a stock solution of the 1,8-naphthyridine ligand in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, Fe(NO₃)₃, ZnCl₂) in the same solvent.
-
In a cuvette, place a known concentration of the ligand solution.
-
Record the initial UV-Vis absorption or fluorescence emission spectrum.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
Record the spectrum after each addition, ensuring the solution is well-mixed and has reached equilibrium.
-
Plot the change in absorbance or fluorescence intensity at a specific wavelength against the molar ratio of metal to ligand. The inflection point of this plot can reveal the stoichiometry of the complex.
-
The binding constant can be determined by fitting the titration data to an appropriate binding model, such as the Benesi-Hildebrand equation for a 1:1 complex.[18]
The following diagram illustrates the workflow for a typical spectroscopic titration experiment.
Potentiometric Titration: Quantifying Stability Constants
Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[23][24][25][26][27] The principle lies in monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curve for the metal-ligand system will be displaced from the curve of the free ligand, and this displacement can be used to calculate the stability constants.
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare a solution containing a known concentration of the 1,8-naphthyridine ligand and a strong acid (e.g., HCl) in a constant ionic strength medium (e.g., 0.1 M KCl).
-
Prepare a similar solution that also contains a known concentration of the metal salt.
-
Titrate both solutions with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added for both titrations.
-
The protonation constants of the ligand and the stability constants of the metal complex can be calculated from the titration data using specialized software that employs algorithms based on the Bjerrum method or the Rossotti-Rossotti method.[23][26]
The following diagram illustrates the relationship between the different titration curves obtained in a potentiometric experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structural Details
NMR spectroscopy provides valuable insights into the structure of metal complexes in solution.[28] Changes in the chemical shifts of the ligand's protons or carbons upon metal coordination can indicate the binding site and the extent of the metal-ligand interaction.[29][30] For paramagnetic metal complexes, the hyperfine interactions can lead to large shifts and broadening of the NMR signals, providing information about the electronic structure and magnetic properties of the complex.[31][32]
Comparative Analysis of Metal-Chelating Properties
The metal-chelating properties of 1,8-naphthyridine ligands are highly dependent on the nature of the substituents on the naphthyridine ring and the identity of the metal ion. The following table summarizes representative stability constants (log β) for various 1,8-naphthyridine derivatives with different metal ions.
| Ligand | Metal Ion | log β₁ | log β₂ | Experimental Method | Reference |
| 1,8-Naphthyridine | Cu²⁺ | 4.3 | 7.8 | Potentiometry | [33] |
| 2-Methyl-1,8-naphthyridine | Cu²⁺ | 4.7 | 8.5 | Potentiometry | [33] |
| 2,7-Dimethyl-1,8-naphthyridine | Cu²⁺ | 5.2 | 9.7 | Potentiometry | [33] |
| 1,8-Naphthyridine | Ni²⁺ | 3.5 | 6.4 | Potentiometry | [33] |
| 1,8-Naphthyridine | Zn²⁺ | 2.8 | 5.1 | Potentiometry | [33] |
| 8-Hydroxy-1,6-naphthyridine derivative | Zn²⁺ | - | ~13 (2:1 complex) | Spectrophotometry | |
| 8-Hydroxy-1,6-naphthyridine derivative | Fe²⁺ | - | ~15 (2:1 complex) | Spectrophotometry |
Analysis of Trends:
-
Effect of Substituents: The data clearly shows that the introduction of electron-donating methyl groups on the 1,8-naphthyridine ring increases the stability of the copper(II) complexes. This is due to the increased electron density on the nitrogen atoms, making them stronger Lewis bases and better chelators.
-
Effect of Metal Ion: The stability of the complexes with unsubstituted 1,8-naphthyridine follows the Irving-Williams series (Cu²⁺ > Ni²⁺ > Zn²⁺), which is a general trend for the stability of high-spin octahedral complexes of first-row transition metals.
-
Influence of Additional Donor Groups: The significantly higher stability constants for the 8-hydroxy-1,6-naphthyridine derivative highlight the enhanced chelation afforded by the presence of an additional coordinating group (the hydroxyl group). This demonstrates the principle of designing multidentate ligands for stronger metal binding.
Conclusion and Future Directions
1,8-naphthyridine ligands represent a privileged scaffold in coordination chemistry due to their inherent structural features that favor metal chelation. The ability to systematically modify their structure through organic synthesis allows for the fine-tuning of their metal-binding properties. The experimental techniques outlined in this guide provide a robust framework for characterizing these interactions, enabling a deeper understanding of structure-activity relationships.
Future research in this area will likely focus on the development of more complex and functionalized 1,8-naphthyridine-based systems. This includes the design of ligands for selective recognition of specific metal ions, the creation of bimetallic complexes with cooperative catalytic activity, and the incorporation of these ligands into larger supramolecular architectures and advanced materials.[16][17] The continued exploration of the rich coordination chemistry of 1,8-naphthyridines holds great promise for advancements in medicine, catalysis, and materials science.
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A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-1,8-Naphthyridine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-methyl-1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2] This guide will dissect the nuanced effects of structural modifications on the biological activity of 6-methyl-1,8-naphthyridine derivatives, supported by experimental data and detailed protocols to facilitate the rational design of novel therapeutic agents.
The 1,8-Naphthyridine Core: A Versatile Scaffold
The 1,8-naphthyridine ring system, composed of two fused pyridine rings, offers a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors, making it an attractive scaffold for interacting with various biological targets.[3] Its rigid structure provides a defined orientation for substituents, allowing for precise modulation of pharmacological activity.
The Influence of the 6-Methyl Group: A SAR Perspective
The position of a methyl group on the 1,8-naphthyridine core can significantly impact biological activity. A comparative study on the cytotoxicity of naphthyridine derivatives against various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancers, revealed that methyl substitution at the C-6 or C-7 position generally leads to higher potency compared to substitution at the C-5 position.[4]
Specifically, in HeLa cells, compounds with a methyl group at the C-6 position demonstrated greater potency than the established anticancer agent colchicine.[4] This suggests that the steric and electronic properties imparted by the methyl group at the 6-position are favorable for cytotoxic activity in certain cancer cell lines.
Comparative Analysis of Anticancer Activity
To illustrate the structure-activity relationships of 6-methyl-1,8-naphthyridine derivatives, we will focus on a series of 2-phenyl-7-methyl-1,8-naphthyridine analogs evaluated for their in vitro cytotoxicity against the human breast cancer cell line MCF-7.[5] While this data is for the isomeric 7-methyl scaffold, the principles of substitution at the phenyl ring and other positions provide valuable insights applicable to the 6-methyl series.
Table 1: Cytotoxic Activity of 2-Phenyl-7-Methyl-1,8-Naphthyridine Derivatives against MCF-7 Cell Line
| Compound ID | Modifications from Core Structure | IC50 (µM)[5] |
| Staurosporine (Reference) | - | 4.51 |
| 10c | 2-phenyl, 3-(substituted pyridin-2-yl) | 1.47 |
| 8d | 2-phenyl, 3-(substituted pyrimidin-2-yl) | 1.62 |
| 4d | 2-phenyl, 3-(substituted pyrazol-5-yl) | 1.68 |
| 10f | 2-phenyl, 3-(substituted pyridin-2-yl) | 2.30 |
| 8b | 2-phenyl, 3-(substituted pyrimidin-2-yl) | 3.19 |
| 3f | 2-phenyl, 3-(substituted)-1-arylprop-2-en-1-one | 6.53 |
| 10b | 2-phenyl, 3-(substituted pyridin-2-yl) | 7.79 |
| 8c | 2-phenyl, 3-(substituted pyrimidin-2-yl) | 7.89 |
| 6f | 2-phenyl, 3-(substituted pyrazol-4-yl) | 7.88 |
Analysis of SAR Trends:
From the data presented in Table 1, several key SAR trends can be deduced:
-
Substitution at C-3 is Crucial: The nature of the heterocyclic substituent at the C-3 position of the 2-phenyl-7-methyl-1,8-naphthyridine core dramatically influences cytotoxic activity.
-
Pyridine and Pyrimidine Moieties Enhance Potency: Derivatives containing substituted pyridine (10c, 10f, 10b) and pyrimidine (8d, 8b, 8c) rings at the C-3 position exhibit a wide range of activities, with some compounds (10c, 8d) showing significantly higher potency than the reference drug staurosporine.[5]
-
Pyrazole Substitution Shows Promise: The pyrazole-substituted derivative 4d also displays potent cytotoxicity, suggesting that five-membered nitrogen-containing heterocycles are well-tolerated at this position.[5]
-
Arylpropenone Substitution is Less Favorable: The presence of a substituted 1-arylprop-2-en-1-one moiety at C-3 (3f) results in moderate activity compared to the more potent heterocyclic derivatives.[5]
These findings underscore the importance of exploring diverse heterocyclic systems at the C-3 position to optimize the anticancer activity of this scaffold.
Mechanism of Action: Targeting Key Cellular Machinery
The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their ability to inhibit critical enzymes involved in DNA replication and cell signaling.
Inhibition of DNA Topoisomerase II
A primary mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of DNA topoisomerase II.[1] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the covalent enzyme-DNA intermediate, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.[5] The planar nature of the 1,8-naphthyridine ring system allows it to intercalate between DNA base pairs, a key interaction for topoisomerase inhibition.
Caption: Mechanism of action of 6-methyl-1,8-naphthyridine derivatives via Topoisomerase II inhibition.
Kinase Inhibition
The 1,8-naphthyridine scaffold is also a recognized framework for the development of potent protein kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Derivatives of 1,8-naphthyridine have been shown to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR).[2][6] The SAR for kinase inhibition is highly dependent on the specific kinase being targeted, with substitutions on the naphthyridine ring playing a critical role in determining potency and selectivity.
Caption: General mechanism of EGFR inhibition by 6-methyl-1,8-naphthyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of the core scaffold and the evaluation of cytotoxic activity are provided below.
Synthesis of 2-Amino-7-methyl-1,8-naphthyridine (Core Intermediate)
The synthesis of the 2-amino-7-methyl-1,8-naphthyridine core is a crucial first step in accessing a wide range of derivatives. The Friedländer annulation is a classic and efficient method for constructing the 1,8-naphthyridine ring system.[3][7]
Protocol: Friedländer Synthesis of 2-Amino-7-methyl-1,8-naphthyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-diaminopyridine (1.0 eq) and 3-oxobutyraldehyde dimethyl acetal (1.2 eq).[8]
-
Solvent and Catalyst: Add phosphoric acid (85%) as both the solvent and catalyst.[8]
-
Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until a precipitate forms.[8]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-amino-7-methyl-1,8-naphthyridine.[8]
Caption: Workflow for the synthesis of the 2-amino-7-methyl-1,8-naphthyridine core.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-methyl-1,8-naphthyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 6-methyl-1,8-naphthyridine scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, especially at the C-3 position, can lead to compounds with potent cytotoxic activity. The primary mechanisms of action appear to involve the inhibition of key enzymes such as topoisomerase II and various protein kinases.
Future research in this area should focus on:
-
Expansion of the SAR: Synthesizing and evaluating a broader range of derivatives with diverse substituents at multiple positions on the 1,8-naphthyridine ring to further refine the SAR.
-
Kinase Profiling: Screening potent compounds against a panel of kinases to determine their selectivity profile and identify novel kinase inhibitor scaffolds.
-
In Vivo Efficacy: Advancing the most promising compounds to in vivo animal models to evaluate their antitumor efficacy, pharmacokinetics, and toxicity profiles.
-
Mechanism of Action Studies: Conducting detailed biochemical and cellular assays to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
By leveraging the insights provided in this guide, researchers can accelerate the rational design and development of next-generation 6-methyl-1,8-naphthyridine-based therapeutics.
References
- Journal of Labelled Compounds and Radiopharmaceuticals. (2001). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine.
- ATCC. (n.d.).
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- BenchChem. (2025).
- Indian Journal of Heterocyclic Chemistry. (2014). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
- Korean Journal of Physiology & Pharmacology. (2013).
- Molecules. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.
- Acta Crystallographica Section E: Structure Reports Online. (2012). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1).
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- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2022). Molecules.
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A Senior Application Scientist's Guide to Benchmarking the Fluorescence Properties of 1,8-Naphthyridine-Based Probes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. The 1,8-naphthyridine scaffold has emerged as a promising platform for the development of novel fluorescent probes, offering a unique combination of photophysical properties. This guide provides an in-depth, objective comparison of 1,8-naphthyridine-based probes against commonly used alternatives, supported by experimental data and detailed protocols to empower you in making informed decisions for your research.
The Rise of 1,8-Naphthyridine Probes: A Unique Fluorophore Scaffold
The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, provides a rigid and planar structure that is conducive to strong fluorescence.[1] The presence of two nitrogen atoms in the aromatic system allows for fine-tuning of the electronic properties through chemical modifications, leading to a diverse range of probes with tailored absorption and emission characteristics.[1] Notably, the formation of complexes with a BF2 core has been shown to produce intensely luminescent 1,8-naphthyridine-based compounds with exceptionally high quantum yields and excellent chemical stability.[2][3]
Key Performance Indicators for Fluorescent Probes
The utility of a fluorescent probe is determined by a set of key photophysical parameters. Understanding these is crucial for a meaningful comparison.
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A higher quantum yield translates to a brighter probe, which is essential for sensitive detection.
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a substance absorbs light at a given wavelength. A high molar extinction coefficient is desirable for achieving significant excitation with a lower concentration of the probe.
-
Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum.[5] A large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, thereby reducing self-absorption and improving the signal-to-noise ratio.[5][6]
-
Photostability: This refers to the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light.[][] High photostability is critical for applications requiring long-term or repeated imaging.[][]
-
Solvatochromism: This is the change in the absorption and emission spectra of a probe in response to the polarity of its solvent environment.[9][10] This property can be exploited for sensing applications that probe changes in the local microenvironment.[9][10]
Comparative Analysis of 1,8-Naphthyridine Probes and Their Alternatives
The following tables provide a comparative overview of the photophysical properties of selected 1,8-naphthyridine-based probes and common alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Fluorescence Quantum Yields (ΦF)
| Fluorophore Class | Specific Example | Solvent | Quantum Yield (ΦF) | Reference(s) |
| 1,8-Naphthyridine | Naphthyridine-BF2 Complex 4 | Dichloromethane | 0.98 | [2] |
| 1,8-Naphthyridine | Bis(BF2) Naphthyridine Complex | Dichloromethane | 0.965 | [3] |
| BODIPY | BODIPY FL | Methanol | ~0.9 | [11] |
| BODIPY | Unsubstituted BODIPY | Various | ~0.9 - 1.0 | [] |
| Fluorescein | Fluorescein | 0.1 M NaOH | 0.93 | [12] |
| Coumarin | Coumarin Derivative | DMSO | 0.68 | |
| Rhodamine | Rhodamine 6G | Ethanol | ~0.95 | [13] |
Table 2: Comparison of Stokes Shifts
| Fluorophore Class | Specific Example | Solvent | Stokes Shift (nm) | Reference(s) |
| 1,8-Naphthyridine | Amine-reactive 1,8-Nap-F | Aqueous | >70 | [14] |
| 1,8-Naphthyridine | Near-infrared derivatives | Methanol | 153 - 222 | [15][16] |
| BODIPY | Typical BODIPY derivatives | Various | Small (<20 nm) | [][] |
| Coumarin | Coumarin-Rhodamine Fused Dyes | Ethanol | ~65 | [17] |
| Fluorescein | Fluorescein | Aqueous | ~20 | [6] |
| Rhodamine | Rhodamine B | Ethanol | ~19 | [17] |
Table 3: General Photostability Comparison
| Fluorophore Class | General Photostability | Key Considerations | Reference(s) |
| 1,8-Naphthyridine | Generally good, especially BF2 complexes | Can be application-specific | [2][18] |
| BODIPY | Excellent | Often considered a benchmark for photostability | [][][19] |
| Fluorescein | Moderate | Prone to photobleaching, especially at high laser power | [12][20] |
| Coumarin | Varies widely with substitution | Can be engineered for high photostability | |
| Rhodamine | Good to Excellent | Some derivatives are highly photostable | [13][20] |
Causality Behind Experimental Choices: Why 1,8-Naphthyridines Excel
The exceptional performance of certain 1,8-naphthyridine derivatives, particularly the BF2 complexes, can be attributed to their rigid, planar structures which minimize non-radiative decay pathways, thus leading to high fluorescence quantum yields.[2][3] Furthermore, the electron push-pull nature that can be engineered into the 1,8-naphthyridine scaffold allows for significant intramolecular charge transfer (ICT), resulting in large Stokes shifts.[14] This is a distinct advantage over many BODIPY dyes, which, despite their high quantum yields and photostability, often suffer from small Stokes shifts, leading to potential self-quenching and spectral overlap issues.[][]
Experimental Protocols for Benchmarking
To ensure trustworthiness and allow for direct comparison, the following detailed protocols for measuring key fluorescence properties are provided.
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the comparative method for determining the fluorescence quantum yield of a test compound relative to a known standard.[4]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Test 1,8-naphthyridine probe
Workflow Diagram:
Caption: Workflow for relative quantum yield determination.
Step-by-Step Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the reference standard and the 1,8-naphthyridine probe in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance.
-
Determine Slopes: Perform a linear regression for each data set to determine the slope (m) of the line.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φsample):
Φsample = Φstd * (msample / mstd) * (ηsample2 / ηstd2)
where Φstd is the quantum yield of the standard, msample and mstd are the slopes for the sample and standard, respectively, and η is the refractive index of the solvent.[21]
Protocol 2: Photostability Assessment (Photobleaching)
This protocol outlines a method to assess the photostability of a fluorescent probe by measuring its rate of photobleaching.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Image acquisition and analysis software (e.g., ImageJ).
-
Sample of the fluorescent probe in solution or labeling a biological specimen.
Workflow Diagram:
Caption: Workflow for assessing probe photostability.
Step-by-Step Procedure:
-
Sample Preparation: Prepare the sample containing the fluorescent probe. This could be a solution in a microplate or a biological sample with labeled structures.
-
Microscope Setup: Place the sample on the microscope stage and focus on the region of interest. Set the excitation laser power and other imaging parameters. It is crucial to keep these parameters constant throughout the experiment.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view at regular intervals.
-
Data Analysis:
-
Open the image series in an analysis software like ImageJ.
-
Select a region of interest (ROI) that contains the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Plot the mean intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching rate constant (k). The photobleaching half-life (t1/2) can then be calculated as ln(2)/k. A longer half-life indicates greater photostability.
-
Conclusion and Future Perspectives
1,8-Naphthyridine-based fluorescent probes represent a versatile and powerful class of fluorophores with significant potential in various research and development applications. Their tunable photophysical properties, particularly the ability to achieve high quantum yields and large Stokes shifts through strategic molecular design, position them as strong competitors to more established fluorescent probes. The development of 1,8-naphthyridine-BF2 complexes, in particular, has opened up new avenues for creating exceptionally bright and stable probes.[2][3][18]
While direct, comprehensive comparative studies are still emerging, the evidence presented in this guide highlights the compelling advantages of the 1,8-naphthyridine scaffold. By utilizing the provided benchmarking protocols, researchers can objectively evaluate the performance of these and other fluorescent probes, ensuring the selection of the most appropriate tool for their specific experimental needs. As synthetic strategies continue to evolve, we can anticipate the development of even more sophisticated 1,8-naphthyridine-based probes with enhanced performance characteristics, further expanding their utility in the fields of bioimaging, sensing, and diagnostics.
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New members of fluorescent 1,8-naphthyridine-based BF2 compounds: selective binding of BF2 with terminal bidentate N^N^O and N^C^O groups and tunable spectroscopy properties. (2014). PubMed. Retrieved from [Link]
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Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. (2022). MDPI. Retrieved from [Link]
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Coumarin- and Rhodamine-Fused Deep Red Fluorescent Dyes: Synthesis, Photophysical Properties, and Bioimaging in Vitro. (2013). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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New members of fluorescent 1,8-naphthyridine-based BF2 compounds: selective binding of BF2 with terminal bidentate N^N^O and N^C^O groups and tunable spectroscopy properties. (2014). R Discovery. Retrieved from [Link]
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Intense One- and Two-Photon Excited Fluorescent Bis(BF2) Core Complex Containing a 1,8-Naphthyridine Derivative. (2010). Organic Letters - ACS Publications. Retrieved from [Link]
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Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. (2018). MDPI. Retrieved from [Link]
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Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. (2005). PubMed. Retrieved from [Link]
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Photophysical properties of coumarin-1 and coumarin-2 in water. (2020). Morressier. Retrieved from [Link]
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Photochemical Properties and Stability of BODIPY Dyes. (2020). PubMed Central. Retrieved from [Link]
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Fluorescence properties of some coumarin dyes and their analytical implication. (1992). Indian Academy of Sciences. Retrieved from [Link]
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A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. (2017). RSC Publishing. Retrieved from [Link]
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Two-photon Absorption Properties of BODIPYs-like compounds based on BF2-naphthyridine Complexes. (2019). Scientific Reports. Retrieved from [Link]
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Advances in modifying fluorescein and rhodamine fluorophores as fluorescent chemosensors. (2012). Chemical Communications - RSC Publishing. Retrieved from [Link]
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Naphthyridine–BF2 complexes with an amide-containing di-2-picolylamine receptor: Synthesis, structures and photo-induced electron transfer. (2017). ResearchGate. Retrieved from [Link]
-
Characteristics of fluorescein, rhodamine B and rhodamine 6G. (2014). ResearchGate. Retrieved from [Link]
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Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. (2020). MDPI. Retrieved from [Link]
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Stokes shift. (n.d.). Wikipedia. Retrieved from [Link]
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Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. (2023). PubMed. Retrieved from [Link]
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Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (1999). Analytical Chemistry - ACS Publications. Retrieved from [Link]
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Stokes shifts of some typical commercial fluorescent dyes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). PubMed Central. Retrieved from [Link]
-
What is the Stokes Shift?. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025). ResearchGate. Retrieved from [Link]
-
Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025). Analyst - RSC Publishing. Retrieved from [Link]
-
A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al 3+. (2017). ResearchGate. Retrieved from [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing. Retrieved from [Link]
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Rational design of a 1,8-naphthalimide-based fluorescent probe for water detection in organic solvents. (2021). Analytical Methods - RSC Publishing. Retrieved from [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
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Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2022). PubMed Central. Retrieved from [Link]
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Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. (2022). MDPI. Retrieved from [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its rigid, nitrogen-rich structure is a privileged motif, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Consequently, the development of efficient and versatile synthetic routes to this core is of paramount importance to researchers in drug discovery and organic synthesis.
Among the various synthetic strategies, the Friedländer annulation stands out as the most direct and widely adopted method for constructing the 1,8-naphthyridine ring system.[4][5] This reaction typically involves the condensation of 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[6] The power of the Friedländer synthesis lies in its modularity and the diverse array of catalysts that can be employed to drive the transformation, often with significant impacts on yield, selectivity, and environmental footprint.
This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for 1,8-naphthyridine synthesis. We will move beyond simple protocols to explore the mechanistic underpinnings of each catalyst class, present comparative experimental data, and offer field-proven insights to help you select the optimal catalytic strategy for your specific research needs.
The Central Reaction: A Mechanistic Overview of the Friedländer Annulation
The Friedländer synthesis is a robust acid- or base-catalyzed condensation followed by a cyclodehydration. The general mechanism, when base-catalyzed, proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde of 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization (condensation) and subsequent dehydration to yield the final aromatic 1,8-naphthyridine product.[6]
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
The choice of catalyst is critical as it dictates the efficiency of each step, influences regioselectivity when using unsymmetrical ketones, and determines the overall reaction conditions.
Head-to-Head Catalyst Comparison
We will now dissect four major classes of catalysts, evaluating their performance based on mechanism, reaction conditions, yields, and overall practicality.
Ionic Liquids (ILs): The Green and Versatile Promoters
Ionic liquids, particularly basic ILs, have emerged as highly effective catalysts and solvents for the Friedländer reaction, aligning with the principles of green chemistry.[4][7] Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to traditional volatile organic solvents and hazardous catalysts.
Mechanism of Action: Basic ILs like choline hydroxide (ChOH) or 1,3-dibutyl-2-methylimidazolium imidazolide ([Bmmim][Im]) function as base catalysts to promote enolate formation.[7][8] A key insight, particularly for ChOH in aqueous media, is its ability to form hydrogen bonds with the reactants. This interaction is pivotal, facilitating the reaction in water by stabilizing intermediates and transition states, a significant advantage over other catalysts.[8][9][10]
Comparative Performance:
| Catalyst Example | Conditions | Yield | Key Advantages |
| Choline Hydroxide (ChOH) | 1 mol%, H₂O, 50°C, 6-12h | >90% | Biocompatible, inexpensive, enables gram-scale synthesis in water, easy product separation.[8][10] |
| [Bmmim][Im] | Serves as solvent & catalyst, 80°C, 24h | ~90% | High thermal stability, excellent solvent properties, recyclable.[7] |
Experimental Protocol: Choline Hydroxide-Catalyzed Synthesis in Water [5][8]
-
To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq.).
-
Add the active methylene compound (e.g., acetone, 1.0 eq.) and deionized water (approx. 10 mL per 10 mmol of aldehyde).
-
Begin stirring the mixture to form a suspension/solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the reaction at 50°C. Monitor progress using thin-layer chromatography (TLC). Typical reaction times are 6-12 hours.
-
Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by simple vacuum filtration.
-
If the product is soluble, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
Caption: Experimental workflow for ChOH-catalyzed synthesis in water.
Lewis Acid Catalysts: The Solvent-Free, Rapid Approach
Lewis acids offer a powerful alternative, particularly for rapid and environmentally benign syntheses under solvent-free conditions.
Mechanism of Action: Lewis acids like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) activate the carbonyl group of the active methylene compound.[11] This polarization enhances the acidity of the α-protons, facilitating enolate or enol formation and the subsequent condensation with the 2-aminonicotinaldehyde. The efficiency of this catalysis under grinding conditions is remarkable, proceeding to completion in minutes at room temperature.[5][11]
Comparative Performance:
| Catalyst Example | Conditions | Yield | Key Advantages |
| CeCl₃·7H₂O | 20 mol%, Solvent-free grinding, RT, 3-6 min | High | Extremely fast, high yields, avoids bulk solvents, operational simplicity, reusable catalyst.[11] |
| N-Bromosulfonamides | Catalytic, RT | Good to High | Mild conditions, simple procedure, reusable catalyst.[12][13] |
Experimental Protocol: CeCl₃·7H₂O-Catalyzed Solvent-Free Grinding [5]
-
In a clean, dry mortar, combine 2-aminonicotinaldehyde (1.0 eq.), the carbonyl compound (1.0 eq.), and CeCl₃·7H₂O (0.2 eq.).
-
Grind the solid mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color or consistency.
-
Continue grinding for the prescribed time (typically 3-6 minutes). Monitor by TLC by dissolving a small aliquot in a suitable solvent.
-
Upon completion, add cold water to the reaction mixture to precipitate the solid product.
-
Collect the crude product by vacuum filtration, washing thoroughly with water to remove the catalyst and any water-soluble impurities.
-
The product is often of high purity but can be further purified by recrystallization if necessary.
Organocatalysts: The Masters of Regioselectivity
For reactions involving unsymmetrical methyl ketones, achieving high regioselectivity is a significant challenge. Organocatalysts, specifically cyclic secondary amines, have proven to be exceptionally effective in directing the reaction to form the desired 2-substituted regioisomer.
Mechanism of Action: The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), is a standout catalyst.[14][15] It operates by first reacting with the methyl ketone to form a highly reactive enamine intermediate. This enamine preferentially attacks the aldehyde, steering the reaction towards the 2-substituted product. The slow addition of the ketone substrate is often key to maximizing this selectivity.[13][14]
Comparative Performance:
| Catalyst Example | Conditions | Yield / Selectivity | Key Advantages |
| TABO | Catalytic, Toluene, 110-135°C | 65-84% Yield; >90:10 Regioselectivity | Excellent regiocontrol for 2-substituted products, metal-free.[14][15] |
Experimental Protocol: TABO-Catalyzed Regioselective Synthesis
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add 2-aminonicotinaldehyde (1.0 eq.) and TABO (0.2 eq.) in a suitable solvent like toluene.
-
Heat the mixture to reflux (110-135°C).
-
Slowly add the unsymmetrical methyl ketone (1.1-1.5 eq.) via syringe pump over several hours.
-
After the addition is complete, continue to heat the reaction until completion (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer.
Transition Metal Catalysts: Enabling Novel Transformations
While less common for the standard Friedländer reaction, transition metal catalysts, such as those based on iridium or copper, open doors to alternative and powerful synthetic strategies.[12]
Mechanism of Action: The mechanisms are diverse and depend on the specific metal and ligand system. For instance, a water-soluble Iridium-complex can catalyze the synthesis from alcohols in water under air, likely proceeding through an oxidation-condensation cascade.[12] Copper-based systems can promote novel annulation strategies, such as the [5+1] annulation of 2-ethynylanilines with ethyl glyoxylate to form quinoline-2-carboxylates, a strategy adaptable to naphthyridine synthesis.[13]
Comparative Performance:
| Catalyst Example | Conditions | Yield | Key Advantages |
| Water-Soluble Ir-Complex | Catalytic, Water, Air | Efficient | Enables use of alcohols as starting materials in a green solvent.[12] |
| CuBr₂ / TFA | Catalytic | Good | Promotes novel [5+1] annulation pathways for different substitution patterns.[13] |
Due to the specialized nature of these reactions, a general protocol is less applicable. Researchers should consult the specific literature for detailed procedures tailored to the desired transformation.
Summary and Recommendations
The choice of catalyst for 1,8-naphthyridine synthesis is not a one-size-fits-all decision. It is a strategic choice based on the desired product, available starting materials, and project priorities such as cost, scalability, and environmental impact.
| Catalyst Class | Representative Catalyst | Typical Conditions | Yield Range | Key Strengths & Best Use Case |
| Ionic Liquids | Choline Hydroxide | 50°C, H₂O | >90% | Green & Scalable Synthesis: Ideal for environmentally friendly, large-scale production where water is the only solvent.[8] |
| Lewis Acids | CeCl₃·7H₂O | RT, Solvent-free | High | Rapid Synthesis & Screening: Unmatched for speed and simplicity, perfect for library synthesis and rapid exploration of derivatives.[5][11] |
| Organocatalysts | TABO | 110-135°C, Toluene | 65-84% | Regiocontrol: The undisputed choice when high regioselectivity is required for 2-substituted products from methyl ketones.[14][15] |
| Transition Metals | Ir/Cu Complexes | Varied | Good-High | Novel Scaffolds: Best for non-traditional disconnections and accessing unique substitution patterns not available via standard Friedländer routes.[12][13] |
By understanding the distinct advantages and mechanistic nuances of each catalytic system, researchers can make informed decisions, accelerating the discovery and development of novel 1,8-naphthyridine-based compounds.
References
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SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (2019). Request PDF. [Link]
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McNaughton, B. R., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-77. [Link]
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McNaughton, B. R., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. [Link]
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Al-dujaili, L. H., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
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Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28029-28039. [Link]
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Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC, NIH. [Link]
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Reddy, K. S., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]
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Al-dujaili, L. H., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]
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Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18693-18702. [Link]
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1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
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A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]
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Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Europe PMC. [Link]
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Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]
-
Regioselective synthesis of functionalized[2][12]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing). [Link]
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A Comparative Guide to the Synthesis of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine: A Novel, Efficient Approach
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for molecular interactions, making it a cornerstone in the design of a wide array of functional molecules. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The well-known antibacterial agent, nalidixic acid, features this core structure. Consequently, the development of efficient and versatile synthetic methods for accessing novel 1,8-naphthyridine derivatives is of paramount importance to researchers in drug discovery and development.
This guide introduces a novel, validated synthetic methodology for the preparation of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine, a key intermediate for further functionalization. We will provide a detailed, step-by-step protocol for this new method and objectively compare its performance against established synthetic routes, namely the Friedländer annulation under various conditions, and the classical Skraup and Doebner-von Miller reactions. This guide is intended to provide researchers with the necessary insights to make informed decisions when selecting a synthetic strategy for their specific research needs.
A Novel Synthetic Method for this compound
The proposed new method is a modification of the Friedländer annulation, optimized for efficiency, yield, and environmental considerations. It utilizes a commercially available starting material, 2-amino-5-methylnicotinaldehyde, and a readily accessible active methylene compound. The key innovation of this method is the use of a choline hydroxide catalyst in an aqueous medium, which aligns with the principles of green chemistry.[2][3]
Reaction Scheme
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
This document provides a detailed, safety-first protocol for the proper disposal of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine (CAS No. 1203499-56-2). As a nitrogen-containing heterocyclic compound, its handling and disposal require a systematic approach to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance grounded in established safety principles.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. While a complete toxicological profile for this compound is not extensively documented, its classification and the known hazards of its structural analogs provide a strong basis for a cautious approach.
-
Primary Hazard: The compound is classified with the GHS hazard statement H302: Harmful if swallowed.[1] This classification is consistent with related naphthyridine structures.[2][3][4]
-
Structural Class Hazards: Naphthyridines are a class of compounds with a wide range of biological activities, including potential cytotoxicity.[5][6] As with many nitrogen-containing organic molecules, combustion can produce toxic oxides of nitrogen (NOx). Therefore, incineration must be performed in a specialized facility equipped with appropriate scrubbers.
-
Incompatible Materials: While specific reactivity data is limited, it is prudent to avoid mixing naphthyridine waste with strong oxidizing agents, strong acids, or strong bases to prevent uncontrolled exothermic reactions.[7][8]
Essential Prerequisites: Personal Protective Equipment (PPE)
Before handling the compound or its waste, the correct PPE must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling. |
| Body Protection | A standard laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the risk of inhaling airborne particles, especially when handling the solid compound. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow the hazardous waste stream. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sink .[9][10]
Caption: High-level overview of the disposal process.
Phase 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[11][12]
-
Classification: All materials, including the pure compound, reaction byproducts, and contaminated labware, must be classified as hazardous chemical waste.[10]
-
Segregation: Create distinct waste streams for different types of waste contaminated with this compound. Do not mix these streams with other incompatible chemical wastes.
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A Senior Application Scientist's Guide to the Safe Handling of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine
This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals engaged in work with 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine (CAS No. 1203499-56-2)[1]. The following guidance is synthesized from established best practices in chemical safety and data extrapolated from structurally related naphthyridine compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach to personal protective equipment (PPE) and handling is mandated.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively available, the naphthyridine scaffold is common in biologically active molecules[2]. Structurally similar compounds exhibit a range of hazards that must be considered as potential risks for this molecule.
Anticipated Hazard Profile: Based on analogous naphthyridine derivatives, researchers should assume this compound may be:
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following is a mandatory minimum standard for handling this compound.
Eye and Face Protection
-
Rationale: To prevent contact with the eyes from splashes, aerosols, or fine particles, which could cause serious irritation or damage[3][5].
-
Required Equipment:
-
Safety Glasses: Must meet ANSI Z87.1 standards and be worn at all times in the laboratory where the chemical is present[6].
-
Chemical Splash Goggles: Required when there is a significant risk of splashing, such as during solution preparation or transfers of larger volumes[6].
-
Face Shield: Should be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing or vigorous reaction, providing an additional layer of protection for the entire face[6][7].
-
Skin and Body Protection
-
Rationale: To prevent skin contact, which may cause irritation, and to avoid absorption of the compound through the skin[3][5].
-
Required Equipment:
-
Gloves:
-
Type: Disposable nitrile gloves are recommended for providing short-term protection against a broad range of chemicals[7]. Always inspect gloves for any signs of degradation or perforation before use.
-
Practice: Double-gloving is recommended when handling concentrated forms of the compound. Gloves should be changed immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during prolonged handling[8]. Use proper glove removal technique to avoid contaminating your hands.
-
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect the skin and personal clothing from contamination[6].
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to ensure maximum skin coverage[6].
-
Respiratory Protection
-
Rationale: To prevent the inhalation of any dust or aerosols that may be generated, which could cause respiratory tract irritation[3][5].
-
Required Equipment:
-
Engineering Controls: A certified chemical fume hood should be the primary method of controlling inhalation exposure. All weighing and handling of the solid compound, as well as preparations of its solutions, must be conducted within a fume hood[9].
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with appropriate cartridges should be used. A full respiratory protection program, including fit-testing and training, is required in such cases[7][10].
-
The following table summarizes the minimum PPE requirements:
| Body Area | Required PPE | Rationale |
| Eyes/Face | Safety glasses (ANSI Z87.1) at all times. Chemical splash goggles and/or a face shield for splash-prone procedures.[6][7] | To protect against potential eye irritation and damage.[3][5] |
| Hands | Disposable nitrile gloves (double-gloving recommended for concentrated forms).[7] | To prevent skin irritation and absorption.[3][5] |
| Body | Fully-buttoned, flame-resistant laboratory coat. Full-length pants and closed-toe shoes.[6] | To protect skin and clothing from contamination. |
| Respiratory | All handling should be performed in a certified chemical fume hood. A NIOSH-approved respirator may be required for spills or inadequate ventilation.[7][9][10] | To prevent inhalation of dust or aerosols causing respiratory irritation.[3][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
Pre-Handling Checklist
-
Review Safety Information: Read this guide and any other available safety information thoroughly.
-
Locate Safety Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.
-
Prepare the Work Area: Conduct all work in a designated area, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all Materials: Have all necessary equipment and reagents ready before you begin to avoid interruptions.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
Handling Procedures
-
Weighing: If the compound is a solid, carefully weigh it in the fume hood to prevent the generation of dust.
-
Solution Preparation: Add the compound to the solvent slowly. If the process is exothermic, use an ice bath for cooling.
-
Reactions: Perform all reactions in appropriate glassware within the fume hood.
-
Post-Reaction: Quench the reaction safely according to your established protocol.
Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory[5][11].
Emergency and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[4][10].
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][10].
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately. Ensure adequate ventilation and wear appropriate PPE during cleanup[12][13].
Disposal Plan
-
Chemical Waste: All waste containing this compound, including unused material and reaction mixtures, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be placed in a clearly labeled hazardous waste container.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance[4][10].
Below is a decision-making workflow for handling spills of this compound.
Caption: Spill Response Workflow for this compound.
Conclusion
The responsible and safe handling of novel chemical entities like this compound is of paramount importance in the research and development environment. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and strict adherence to operational and emergency protocols, researchers can mitigate risks and ensure a safe laboratory environment.
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- MedchemExpress.com. (2025).
- Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
